molecular formula C21H28ClN3O2 B10824719 GRP-60367 hydrochloride

GRP-60367 hydrochloride

Numéro de catalogue: B10824719
Poids moléculaire: 389.9 g/mol
Clé InChI: OOJFZGBROIVYNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GRP-60367 hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O2 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFZGBROIVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GRP-60367 Hydrochloride: A Deep Dive into the Mechanism of Action of a Novel Rabies Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GRP-60367 hydrochloride, a first-in-class small molecule inhibitor of the Rabies virus (RABV).[1][2] GRP-60367 has demonstrated potent and specific antiviral activity by targeting the viral entry stage, a critical step in the RABV life cycle. This document will detail the core mechanism, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Viral Entry

This compound functions as a direct-acting antiviral agent that specifically inhibits the entry of the Rabies virus into host cells.[1][2][3] The molecular target of this compound has been identified as the RABV glycoprotein (B1211001) (G protein), the sole protein on the viral envelope responsible for receptor binding and membrane fusion.[3]

The mechanism of inhibition is not directed at preventing the attachment of the virus to host cell receptors. Instead, evidence strongly suggests that GRP-60367 acts at a post-attachment stage, interfering with the conformational changes in the G protein that are essential for the fusion of the viral envelope with the endosomal membrane. This interference effectively traps the virus within the endosome, preventing the release of the viral ribonucleoprotein complex into the cytoplasm and thereby halting the infection at its earliest stage. Resistance mapping studies have identified that mutations conferring resistance to GRP-60367 are located in the fusion loops of the G protein, further supporting its role in disrupting the fusion process.

Quantitative Data Summary

This compound exhibits potent antiviral activity against a subset of RABV strains in various host cell lines, with efficacy in the low nanomolar range.[1][2][3] The compound also displays a high therapeutic window, with no significant cytotoxicity observed at concentrations several orders of magnitude higher than its effective dose.[2][3]

Virus Strain Cell Line EC50 CC50 Selectivity Index (SI = CC50/EC50) Reference
RABV-ΔG-nanoLucBEAS-2B2 nM> 300 µM> 150,000[3][4]
RABV-ΔG-nanoLuc293T3 nM> 300 µM> 100,000[3][4]
RABV-ΔG-nanoLucHep-252 nM> 300 µM> 5,769[3][4]
RABV-SAD-B19Not Specified0.27 µM> 300 µM> 1,111[1]
rRABV-CVS-N2cNot Specified2.63 µM> 300 µM> 114[1]
Bat IsolateNot SpecifiedInsensitive> 300 µMNot Applicable[1]
recVSV-ΔG-eGFP-GRABVNot Specified5 nM> 300 µM> 60,000[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard virological assays and the information available from published research.

Dose-Response and Cytotoxicity Assay

This assay determines the effective concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Protocol:

  • Cell Plating: Seed host cells (e.g., BEAS-2B, 293T, or Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • For EC50 determination, infect the cells with a reporter RABV (e.g., expressing luciferase or a fluorescent protein) at a low multiplicity of infection (MOI).

    • Immediately after infection, add the serially diluted compound to the wells.

    • For CC50 determination, add the serially diluted compound to uninfected cells.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification:

    • For EC50, measure the reporter gene expression (e.g., luciferase activity or fluorescence intensity).

    • For CC50, assess cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT assay).

  • Data Analysis: Plot the data as a percentage of the untreated control and determine the EC50 and CC50 values using a non-linear regression analysis.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Protocol:

  • Cell Plating and Infection: Plate host cells and infect with a reporter RABV as described above.

  • Synchronized Infection: To synchronize the infection, pre-chill the cells and virus at 4°C for 30 minutes before infection. Allow the virus to attach to the cells at 4°C for 1 hour. Wash the cells with cold medium to remove unbound virus.

  • Time-Course Addition: Add a high concentration of this compound (e.g., 100x EC50) at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

  • Incubation and Quantification: Incubate the plates for 24-48 hours and then measure the reporter gene expression.

  • Data Analysis: Plot the percentage of inhibition against the time of addition. Inhibition at early time points suggests an effect on entry, while inhibition at later time points would indicate an effect on post-entry events.

Cell-to-Cell Fusion Assay

This assay directly assesses the ability of the compound to inhibit the fusion of cells expressing the RABV G protein.

Protocol:

  • Cell Preparation:

    • Effector Cells: Transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RABV G protein and a reporter gene such as luciferase.

    • Target Cells: Transfect another population of cells with a plasmid encoding a viral receptor (if necessary) and an activator for the reporter (e.g., T7 polymerase).

  • Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of this compound.

  • Fusion Induction: After a few hours of co-culture, trigger fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.0) to mimic the endosomal environment.

  • Incubation and Quantification: Neutralize the medium and incubate for 24-48 hours. Measure the reporter gene activity, which is only expressed if cell fusion has occurred.

  • Data Analysis: Plot the reporter activity against the compound concentration to determine the IC50 for fusion inhibition.

Visualizations

Signaling Pathway of RABV Entry and Inhibition by GRP-60367

RABV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome RABV Rabies Virus Receptor Cellular Receptor RABV->Receptor 1. Attachment RABV_Endosome RABV Acidification Low pH (Acidification) RABV_Endosome->Acidification G_Protein_Conformational_Change G Protein Conformational Change Acidification->G_Protein_Conformational_Change 3. Low pH Trigger Fusion Membrane Fusion G_Protein_Conformational_Change->Fusion 4. Fusion Peptide Insertion Viral_RNA_Release Viral RNP Release Fusion->Viral_RNA_Release 5. Pore Formation GRP60367 GRP-60367 GRP60367->G_Protein_Conformational_Change Inhibition Endocytosis Endocytosis Receptor->Endocytosis Endocytosis->RABV_Endosome 2. Endocytosis Replication Viral Replication Viral_RNA_Release->Replication

Caption: Proposed mechanism of RABV entry and the inhibitory action of GRP-60367.

Experimental Workflow for Characterization of GRP-60367

Experimental_Workflow HTS High-Throughput Screening (Phenotypic Assay) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Dose_Response Dose-Response & Cytotoxicity Assays (EC50 & CC50 Determination) Hit_Confirmation->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Target_ID Target Identification Dose_Response->Target_ID Time_of_Addition Time-of-Addition Assay Mechanism_Studies->Time_of_Addition Fusion_Assay Cell-to-Cell Fusion Assay Mechanism_Studies->Fusion_Assay Lead_Compound Lead Compound: GRP-60367 Time_of_Addition->Lead_Compound Fusion_Assay->Lead_Compound Resistance_Mapping Resistance Mutant Selection & Genotyping Target_ID->Resistance_Mapping Target_Validation Target Validation with Resistant Mutants Resistance_Mapping->Target_Validation Target_Validation->Lead_Compound

Caption: A logical workflow for the discovery and characterization of GRP-60367.

References

GRP-60367 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the Rabies virus (RABV), representing a significant advancement in the search for effective post-exposure prophylactics that can complement or replace traditional biologics. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It details the high-throughput screening process that led to its identification, its potent antiviral activity against specific RABV strains, and its mode of action as a viral entry inhibitor targeting the RABV glycoprotein (B1211001) (G). Furthermore, a plausible synthetic route to this compound is presented, based on established chemical principles and analysis of its molecular structure. This document is intended to serve as a comprehensive resource for researchers engaged in antiviral drug discovery and development.

Discovery of this compound

The discovery of GRP-60367 was the result of a targeted high-throughput screening (HTS) campaign aimed at identifying novel small-molecule inhibitors of Rabies virus replication. The primary publication detailing this work is by Du Pont, V., et al., published in the Journal of Virology in 2020.

High-Throughput Screening (HTS) Assay

A robust, cell-based phenotypic assay was developed to screen a large chemical library for compounds that could inhibit RABV infection.

Experimental Protocol: High-Throughput Screening

  • Cell Line and Virus: Baby Hamster Kidney (BHK-21) cells were used as the host cell line. A recombinant RABV strain expressing a reporter gene (e.g., green fluorescent protein, GFP, or luciferase) was used to facilitate the quantification of viral infection.

  • Assay Procedure:

    • BHK-21 cells were seeded into 384-well microplates.

    • Test compounds from a chemical library were added to the wells at a fixed concentration.

    • The cells were then infected with the reporter-expressing RABV.

    • After an incubation period to allow for viral replication, the level of reporter gene expression was quantified using an automated plate reader.

    • Compounds that significantly reduced the reporter signal without causing cytotoxicity were identified as primary hits.

  • Counterscreens: To eliminate compounds with off-target effects, hit compounds were subjected to counterscreens. This included assessing cytotoxicity in uninfected cells and testing for activity against other viruses to ensure RABV-specific inhibition.

HTS_Workflow

Biological Activity and Mechanism of Action

This compound exhibits potent and specific antiviral activity against a subset of RABV strains.[1][2][3]

Antiviral Potency

Quantitative analysis revealed that GRP-60367 has an EC50 (half-maximal effective concentration) in the low nanomolar range against susceptible RABV strains in various host cell lines.

ParameterValueCell LineVirus StrainReference
EC50 2 - 52 nMVariousSubsets of RABV[1][2]
EC50 270 nM-RABV-SAD-B19[2]
EC50 2.63 µM-rRABV-CVS-N2c[2]
CC50 > 300 µMVarious-[2][3]

Table 1: In vitro antiviral activity and cytotoxicity of GRP-60367.

Mechanism of Action: Viral Entry Inhibition

Time-of-addition studies and experiments using chimeric viruses demonstrated that GRP-60367 acts as a viral entry inhibitor. It specifically targets the RABV glycoprotein (G), a key protein mediating the attachment of the virus to host cells and the subsequent fusion of the viral and endosomal membranes.[2][3]

Experimental Protocol: Time-of-Addition Assay

  • BHK-21 cells were seeded in multi-well plates.

  • The cells were infected with RABV.

  • GRP-60367 was added at various time points pre- and post-infection.

  • Viral replication was quantified at the end of the experiment.

  • The results indicated that the compound was only effective when added during the early stages of infection, consistent with a viral entry inhibitor.

MOA_Pathway

Synthesis of this compound

While the exact synthetic route employed by the discoverers is not publicly detailed, a plausible retrosynthetic analysis and forward synthesis can be proposed based on the chemical structure of GRP-60367. The molecule consists of three main fragments: a 2,6-dimethylphenoxy group, an amino-propanol linker, and an N-isonicotinoyl piperidine (B6355638) moiety.

Chemical Structure:

  • Formula (HCl salt): C21H28ClN3O2

  • SMILES (free base): CC1=C(C=CC=C1C)OCCN(CC2CCN(CC2)C(=O)C3=CC=NC=C3)C

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the ether and amide bonds.

Retrosynthesis GRP60367 GRP-60367 FragA 2,6-Dimethylphenol GRP60367->FragA FragB N-(2-aminoethyl)piperidine-4-carboxamide derivative GRP60367->FragB Ether disconnection FragC N-(piperidin-4-yl)isonicotinamide FragB->FragC FragD 2-Chloro-N-ethylamine FragB->FragD Amide disconnection

Proposed Synthesis Protocol

Step 1: Synthesis of N-(piperidin-4-yl)isonicotinamide

  • Reaction: Isonicotinic acid is coupled with 4-amino-1-Boc-piperidine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide, DMF).

  • Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield N-(piperidin-4-yl)isonicotinamide.

Step 2: Synthesis of 1-(2-aminoethoxy)-2,6-dimethylbenzene

  • Alkylation: 2,6-Dimethylphenol is reacted with 2-(Boc-amino)ethyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.

  • Deprotection: The Boc group is removed with acid to give 1-(2-aminoethoxy)-2,6-dimethylbenzene.

Step 3: Final Coupling and Salt Formation

  • Reductive Amination: N-(piperidin-4-yl)isonicotinamide is reacted with 1-(2-aminoethoxy)-2,6-dimethylbenzene via reductive amination. This involves the formation of an imine intermediate followed by reduction, for example, with sodium triacetoxyborohydride.

  • Salt Formation: The resulting free base of GRP-60367 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate this compound.

Synthesis_Workflow B B E E B->E D D D->E

Conclusion

This compound is a promising lead compound in the development of novel antiviral therapies for rabies. Its discovery through a well-designed high-throughput screening campaign and its specific mechanism of action as a viral entry inhibitor highlight the potential of small-molecule drugs to address this unmet medical need. The proposed synthesis provides a viable route for the preparation of GRP-60367 and its analogs for further structure-activity relationship studies and preclinical development. This technical guide serves as a foundational resource for researchers aiming to build upon this important discovery in the fight against rabies.

References

GRP-60367 Hydrochloride: A Technical Guide to a First-in-Class Rabies Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of GRP-60367 hydrochloride, a novel small-molecule inhibitor of the rabies virus (RABV). The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.

Core Function and Mechanism of Action

This compound is a first-in-class, direct-acting antiviral compound that potently and specifically inhibits the entry of rabies virus into host cells. Its mechanism of action is centered on the direct targeting of the rabies virus glycoprotein (B1211001) (G), a critical component for viral attachment and membrane fusion. By binding to the G protein, this compound effectively blocks the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby preventing the release of the viral ribonucleoprotein complex into the cytoplasm and halting the infection at its earliest stage. Resistance mapping studies have identified the fusion loops of the G protein as the specific binding site for GRP-60367.

The hydrochloride salt form of GRP-60367 is utilized to enhance its water solubility and stability, which are advantageous properties for a potential therapeutic agent.

Below is a diagram illustrating the signaling pathway of rabies virus entry and the inhibitory action of this compound.

RABV_Entry_Inhibition cluster_virus Rabies Virus (RABV) RABV RABV Virion Receptor Host Cell Receptor RABV->Receptor 1. Attachment G_protein G-Protein (Trimer) Cytoplasm Cytoplasm G_protein->Cytoplasm Endosome Endosome Receptor->Endosome Endosome->G_protein 3. Acidification (low pH) GRP60367 GRP-60367 HCl GRP60367->G_protein Inhibits

Figure 1: Rabies virus entry and inhibition by GRP-60367 HCl.

Quantitative Antiviral Activity

This compound demonstrates potent antiviral activity against a subset of rabies virus strains, with efficacy in the nanomolar range. The 50% effective concentration (EC50) values vary depending on the specific viral strain and the host cell line used in the assay.

Virus Strain Cell Line EC50 (nM)
RABV-SAD-B19BSR-T7/52-52
rRABV-CVS-N2cBSR-T7/5~2630
Bat IsolateBSR-T7/5>10000
recVSV-ΔG-eGFP-GRABVBSR-T7/55
Table 1: Antiviral Activity of this compound against Various Rabies Virus Strains.

Cytotoxicity Profile

A critical aspect of any potential antiviral therapeutic is a favorable safety profile, characterized by low cytotoxicity to host cells. This compound exhibits minimal to no cytotoxicity at concentrations well above its effective antiviral range, indicating a high selectivity index.

Cell Line Assay CC50 (µM) Selectivity Index (SI)
BSR-T7/5MTS>300>100,000
Table 2: Cytotoxicity of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the function of this compound.

High-Throughput Screening (HTS) Antiviral Assay

This assay is designed to identify compounds that inhibit rabies virus replication.

Methodology:

  • Cell Seeding: BSR-T7/5 cells are seeded into 384-well plates and incubated overnight.

  • Compound Addition: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the cells at various concentrations.

  • Virus Inoculation: A recombinant rabies virus expressing a reporter gene (e.g., nano-luciferase) is added to the plates.

  • Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Signal Detection: The reporter gene expression is quantified using a luminometer or a high-content imaging system.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

HTS_Workflow A Seed BSR-T7/5 cells in 384-well plates B Add GRP-60367 HCl (various concentrations) A->B C Infect with reporter RABV B->C D Incubate for 48-72h C->D E Measure reporter gene expression D->E F Calculate EC50 E->F

Figure 2: Workflow for the HTS antiviral assay.
Cytotoxicity Assay (MTS)

This assay determines the concentration of a compound that is toxic to host cells.

Methodology:

  • Cell Seeding: BSR-T7/5 cells are seeded in 96-well plates and incubated overnight.

  • Compound Addition: this compound is added to the cells in a serial dilution.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Methodology:

  • Cell Seeding: BSR-T7/5 cells are seeded in multi-well plates.

  • Synchronized Infection: Cells are pre-chilled and then infected with a high multiplicity of infection (MOI) of rabies virus to synchronize the infection.

  • Compound Addition at Different Time Points: this compound is added at various time points before, during, and after viral inoculation.

  • Incubation: After a defined infection period, the viral inoculum is removed, and the cells are incubated for a full replication cycle.

  • Quantification of Infection: The level of viral replication is quantified (e.g., by measuring reporter gene expression or viral RNA levels).

  • Data Analysis: The results indicate at which stage the compound is effective. For GRP-60367, inhibition is observed when the compound is present during the early stages of infection (attachment and entry).

ToA_Workflow cluster_addition Add GRP-60367 HCl at time points: A Seed cells B Synchronize infection A->B T_neg1 -1h (Pre-infection) B->T_neg1 T_0 0h (Co-infection) B->T_0 T_pos1 +1h (Post-infection) B->T_pos1 T_pos2 +2h (Post-infection) B->T_pos2 C Incubate for one replication cycle T_neg1->C T_0->C T_pos1->C T_pos2->C D Quantify infection C->D

Figure 3: Workflow for the time-of-addition assay.
Cell-to-Cell Fusion Assay

This assay directly assesses the ability of the viral G protein to mediate membrane fusion.

Methodology:

  • Effector Cell Preparation: A population of cells (e.g., BSR-T7/5) is transfected with a plasmid expressing the rabies virus G protein and a reporter gene (e.g., luciferase) under the control of a T7 promoter.

  • Target Cell Preparation: A separate population of cells is transfected with a plasmid expressing the T7 RNA polymerase.

  • Co-culture and Compound Treatment: The effector and target cells are co-cultured in the presence of this compound at various concentrations.

  • Low pH Trigger: The co-culture is briefly exposed to a low pH buffer to induce G protein-mediated membrane fusion.

  • Incubation: The cells are incubated to allow for the expression of the reporter gene in the fused cells.

  • Signal Detection: The reporter gene activity is measured.

  • Data Analysis: A decrease in reporter signal in the presence of the compound indicates inhibition of G protein-mediated fusion.

Chimeric Virus Entry Assay

This assay confirms the specificity of the inhibitor for the rabies virus G protein.

Methodology:

  • Chimeric Virus Generation: A recombinant vesicular stomatitis virus (VSV) in which the native G protein has been replaced with the rabies virus G protein (recVSV-ΔG-eGFP-GRABV) is generated.

  • Infection Assay: Host cells are infected with the chimeric virus in the presence of varying concentrations of this compound.

  • Quantification of Infection: The infection is quantified by measuring the expression of a reporter gene (e.g., eGFP) encoded by the chimeric virus.

  • Control Experiment: A parallel experiment is conducted with a VSV pseudotyped with its native G protein.

  • Data Analysis: Potent inhibition of the recVSV-ΔG-eGFP-GRABV and lack of inhibition of the VSV with its native G protein confirms the specificity of GRP-60367 for the rabies virus G protein.

Conclusion

This compound is a highly potent and specific inhibitor of rabies virus entry. Its direct interaction with the viral G protein prevents membrane fusion, a critical step in the viral life cycle. With its favorable antiviral activity in the nanomolar range and low cytotoxicity, this compound represents a promising lead compound for the development of a novel class of anti-rabies therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

GRP-60367 Hydrochloride: A Technical Guide to a Novel Rabies Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of rabies virus (RABV) entry. The document details the compound's mechanism of action, presents its quantitative antiviral efficacy, outlines the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Executive Summary

Rabies remains a significant global health threat, with tens of thousands of deaths annually, primarily in Asia and Africa.[1] Post-exposure prophylaxis (PEP), which includes the administration of rabies immunoglobulin (IgG), is effective but costly and often inaccessible in low-income regions.[1] this compound emerges as a promising, cost-effective alternative to the IgG component of PEP.[2][3] This direct-acting antiviral specifically targets the rabies virus glycoprotein (B1211001) (G), a critical component for viral entry into host cells, thereby inhibiting the infection at its earliest stage.[1][2] GRP-60367 has demonstrated potent, nanomolar efficacy against a subset of RABV strains with a high specificity index, highlighting its potential as both a research tool and a therapeutic candidate.[1][2]

Quantitative Data Presentation

The antiviral activity of GRP-60367 has been quantified across various rabies virus strains and host cell lines. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of GRP-60367 Against Rabies Virus Strains

Virus Strain/ConstructCell LineEC50 (nM)Reference(s)
RABV Screening VirusVarious2 - 52[1][4][5]
recVSV-ΔG-eGFP-GRABVNot Specified5[5][6]
RABV-SAD-B19Not Specified270[5][6]
rRABV-CVS-N2cNot Specified2630[5][6]
Bat IsolateNot Specified>10,000[5]

Table 2: Specificity and Cytotoxicity of GRP-60367

ParameterValueReference(s)
Specificity Index (SI)>100,000[2]
No observed cytotoxicity up to300 µM[1][5]

Mechanism of Action

GRP-60367 functions as a direct-acting entry inhibitor by specifically targeting the rabies virus glycoprotein (G).[1] The G protein is essential for the virus to attach to and fuse with host cell membranes. Mechanistic studies have revealed that GRP-60367 likely interferes with the conformational changes in the G protein that are necessary for membrane fusion. Resistance to the compound has been mapped to the fusion loop of the G protein, further pinpointing this region as the drug's binding site.[2][7]

cluster_virus Rabies Virus cluster_host Host Cell cluster_inhibitor Inhibition RABV RABV Virion Receptor Host Cell Receptor RABV->Receptor 1. Attachment G_protein Glycoprotein (G) Fusion Membrane Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Fusion 3. pH-dependent conformational change of G Entry Viral Entry Fusion->Entry 4. Release of viral ribonucleoprotein GRP60367 GRP-60367 GRP60367->G_protein Binds to G protein fusion loop Inhibition Inhibition Inhibition->Fusion Blocks conformational change

Figure 1. Proposed mechanism of action for GRP-60367 as a RABV entry inhibitor.

Experimental Protocols

The characterization of GRP-60367 involved several key virological assays. The detailed methodologies are outlined below.

Time-of-Addition Assay

This assay determines the specific stage of the viral life cycle that is inhibited by the compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., BSR or Neuro-2a cells) in multi-well plates and incubate to allow for cell adherence.

  • Virus Infection: Infect the cells with a reporter rabies virus (e.g., expressing luciferase or a fluorescent protein) at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Add GRP-60367 at a concentration several-fold higher than its EC50 at various time points relative to the time of infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • Incubation: Incubate the plates for a duration sufficient for one round of viral replication (typically 24-48 hours).

  • Quantification of Inhibition: Measure the reporter gene expression (luciferase activity or fluorescence intensity). The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For an entry inhibitor, the effect is lost if added after the virus has entered the cells.

Cell-to-Cell Fusion Assay

This assay assesses the ability of the viral glycoprotein to mediate membrane fusion, a critical step in viral entry.

  • Effector Cell Preparation: Co-transfect a population of cells (e.g., HEK293T) with plasmids encoding the rabies virus G protein and a reporter gene under the control of a T7 promoter (e.g., luciferase).

  • Target Cell Preparation: Transfect a separate population of cells with a plasmid encoding T7 RNA polymerase.

  • Co-culture: Mix the effector and target cell populations and plate them in the presence of various concentrations of GRP-60367.

  • Fusion Induction: Treat the co-cultured cells with a low-pH buffer (e.g., pH 5.8) for a short period to trigger the fusogenic activity of the G protein.

  • Recovery and Incubation: Replace the low-pH buffer with a neutral pH medium and incubate for several hours.

  • Quantification of Fusion: Measure the reporter gene activity. Fusion between effector and target cells allows the T7 polymerase to access the reporter plasmid, leading to signal generation. A reduction in signal indicates inhibition of G-mediated fusion.

Chimeric Vesicular Stomatitis Virus (VSV) Assay

This assay confirms that the compound's target is the rabies virus G protein. A replication-competent VSV, where its native G protein is replaced with the RABV G protein, is used.

  • Generation of Chimeric Virus: Using a reverse genetics system, rescue a recombinant VSV in which the open reading frame for the VSV G protein is replaced with that of the RABV G protein (recVSV-RABV-G). A reporter gene like eGFP can also be included in the viral genome.

  • Infection and Treatment: Infect a susceptible cell line with the recVSV-RABV-G chimera in the presence of serial dilutions of GRP-60367. As a control, infect cells with wild-type VSV or a VSV chimera expressing a different viral glycoprotein.

  • Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 24 hours).

  • Quantification of Inhibition: Measure the level of infection, typically by quantifying the reporter gene expression (e.g., counting GFP-positive cells). Potent inhibition of the recVSV-RABV-G but not the control viruses confirms that the RABV G protein is the specific target of GRP-60367.

cluster_toa Time-of-Addition Assay cluster_fusion Cell-to-Cell Fusion Assay cluster_vsv Chimeric VSV Assay toa1 Seed Host Cells toa2 Infect with Reporter RABV toa1->toa2 toa3 Add GRP-60367 at Different Time Points toa2->toa3 toa4 Incubate toa3->toa4 toa5 Measure Reporter Signal toa4->toa5 fusion1 Prepare Effector (RABV-G) and Target (T7 Pol) Cells fusion2 Co-culture with GRP-60367 fusion1->fusion2 fusion3 Induce Fusion with Low pH fusion2->fusion3 fusion4 Incubate fusion3->fusion4 fusion5 Measure Reporter Signal fusion4->fusion5 vsv1 Generate recVSV-RABV-G vsv2 Infect Cells with Chimeric Virus and GRP-60367 vsv1->vsv2 vsv3 Incubate vsv2->vsv3 vsv4 Quantify Infection vsv3->vsv4

Figure 2. Workflow of key experiments for characterizing GRP-60367.

Conclusion and Future Directions

This compound is a highly potent and specific inhibitor of rabies virus entry, representing a significant advancement in the search for small-molecule antivirals against rabies. Its well-defined mechanism of action, targeting the viral G protein, and its favorable preclinical safety profile make it a strong candidate for further development as a component of a more accessible and affordable post-exposure prophylaxis regimen. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and evaluation against a broader panel of lyssavirus species to determine its full therapeutic potential.

References

GRP-60367 Hydrochloride: A Technical Guide to Target Identification and Validation as a Rabies Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of GRP-60367 hydrochloride as a potent and specific inhibitor of Rabies virus (RABV) entry. The primary target of this small molecule has been identified as the RABV glycoprotein (B1211001) (G protein), a critical component for viral attachment and fusion with the host cell membrane. This document details the experimental methodologies employed to elucidate its mechanism of action, including high-throughput screening, virus yield reduction assays, and time-of-addition studies. Quantitative data from these assays are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key experimental workflows and the proposed signaling pathway involved in RABV entry and its inhibition by this compound using detailed diagrams generated with Graphviz (DOT language).

Introduction

Rabies remains a significant global health threat, with a near 100% fatality rate once clinical symptoms manifest. The current post-exposure prophylaxis (PEP) includes wound care, administration of rabies immunoglobulin (RIG), and a series of vaccine doses. While effective, the high cost and limited availability of RIG in many rabies-endemic areas necessitate the development of alternative, affordable, and easily deployable antiviral therapeutics. Small molecule inhibitors targeting essential viral processes, such as entry into the host cell, represent a promising strategy.

This compound has emerged as a first-in-class small molecule inhibitor of RABV entry. It exhibits potent antiviral activity at nanomolar concentrations against various RABV strains. This guide serves as a comprehensive resource for researchers and drug development professionals, outlining the critical steps taken to identify and validate the antiviral target and mechanism of action of this compound.

Target Identification: Rabies Virus Glycoprotein (G Protein)

The primary molecular target of this compound has been identified as the Rabies virus glycoprotein (G protein) . The RABV G protein is a trimeric transmembrane protein that forms spikes on the viral envelope. It is responsible for the initial attachment of the virus to host cell receptors and, following endocytosis, mediates the pH-dependent fusion of the viral and endosomal membranes, allowing the release of the viral ribonucleoprotein complex into the cytoplasm.

The identification of the G protein as the target was elucidated through a series of experiments, including the use of recombinant vesicular stomatitis virus (VSV) expressing RABV G protein, which conferred susceptibility to this compound, whereas the wild-type VSV remained unaffected.

Target Validation: Experimental Protocols and Data

The validation of the RABV G protein as the target of this compound and the characterization of its inhibitory activity were achieved through a combination of cellular and virological assays.

High-Throughput Screening (HTS) for RABV Inhibitors

The initial discovery of the chemical scaffold of this compound was facilitated by a high-throughput screening campaign designed to identify inhibitors of RABV replication.

  • Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded into 384-well plates at a density of 2,000 cells per well in a 30 µL medium and incubated for 24 hours.[1]

  • Compound Addition: Test compounds, including this compound, are pre-spotted in the plates to achieve a final desired concentration (e.g., 10 µM).

  • Viral Infection: Cells are infected with a recombinant RABV expressing a reporter protein, such as mCherry (mCherry-RABV), at a Multiplicity of Infection (MOI) of approximately 0.019 TCID50/cell.[1]

  • Incubation: The plates are incubated for 4 days at 37°C in a 5% CO2 environment.[1]

  • Imaging and Analysis: Cell nuclei are stained with Hoechst 33342. High-content imaging is used to quantify the number of infected (mCherry-positive) cells and the total number of cells (Hoechst-positive) to determine the percentage of infection and cell viability.[1]

HTS_Workflow cluster_prep Plate Preparation cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis seed Seed BHK-21 cells in 384-well plates compound Add GRP-60367 HCl & Test Compounds seed->compound infect Infect with mCherry-RABV compound->infect incubate Incubate for 4 days infect->incubate stain Stain with Hoechst incubate->stain image High-Content Imaging stain->image analyze Quantify Infection & Viability image->analyze

High-Throughput Screening Workflow for RABV Inhibitors.
Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an inhibitor, providing a measure of its antiviral potency.

  • Cell Culture: Neuro-2a (N2a) cells, a mouse neuroblastoma cell line, are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound.

  • Viral Infection: Cells are infected with a wild-type RABV strain (e.g., CVS-11) at a specific MOI.

  • Incubation: The infection is allowed to proceed for a defined period (e.g., 48 hours).

  • Harvesting Progeny Virus: The supernatant containing the progeny virus is collected.

  • Titration: The viral titer in the supernatant is determined by a standard titration method, such as the fluorescent focus assay (FFA) or TCID50 assay on a fresh monolayer of susceptible cells.

  • Data Analysis: The reduction in viral yield in treated samples is compared to untreated controls to determine the EC50 (50% effective concentration) of the compound.

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the viral life cycle that is inhibited by the compound.

  • Cell Seeding: BHK-21 cells are seeded in 24-well plates and incubated overnight.[2]

  • Synchronized Infection: Cells are infected with RABV (e.g., CVS-11) at a high MOI (e.g., 1 TCID50/cell) for 1 hour at 4°C to allow viral attachment but not entry.[2]

  • Temperature Shift: The temperature is shifted to 37°C to initiate synchronized viral entry.

  • Compound Addition at Different Time Points: this compound is added at various time points relative to the temperature shift (e.g., -1h, 0h, 1h, 2h, 4h post-infection).[2]

  • Analysis: The level of viral replication is quantified at a later time point (e.g., 16 hours post-infection) by measuring viral RNA levels via qRT-PCR or by assessing viral protein expression.[2] The results indicate the time window during which the compound is effective, thereby pinpointing the inhibited step. For this compound, its activity is highest when added during the early stages of infection, consistent with an entry inhibitor.[2]

TOA_Workflow cluster_infection_sync Synchronized Infection cluster_entry_initiation Entry Initiation cluster_compound_addition Compound Addition cluster_analysis Analysis seed Seed BHK-21 cells infect Infect with RABV at 4°C (Attachment) seed->infect temp_shift Shift to 37°C (Entry) infect->temp_shift incubate Incubate for 16h temp_shift->incubate add_pre Add GRP-60367 HCl (-1h) add_pre->infect add_during Add GRP-60367 HCl (0h) add_during->temp_shift add_post Add GRP-60367 HCl (1h, 2h, 4h) add_post->incubate analyze Quantify Viral Replication (qRT-PCR) incubate->analyze RABV_Entry_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular RABV Rabies Virus (with G protein) Receptor Host Cell Receptor (e.g., Integrin β1) RABV->Receptor Binding GRP GRP-60367 HCl GRP->RABV Inhibition Rac1_GDP Rac1-GDP (Inactive) Receptor->Rac1_GDP Signal Transduction Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Activation Actin Actin Polymerization Rac1_GTP->Actin Endocytosis Endocytosis Actin->Endocytosis Infection Viral Infection Endocytosis->Infection GRP_effect->Receptor Blocks Binding

References

In Vitro Antiviral Profile of GRP-60367 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of GRP-60367 hydrochloride, a novel first-in-class, potent, and specific direct-acting inhibitor of the Rabies virus (RABV). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Antiviral Activity

This compound demonstrates potent antiviral activity against Rabies virus by specifically targeting the RABV glycoprotein (B1211001) (G protein), thereby blocking viral entry into host cells.[1] Its efficacy has been demonstrated across various cell lines and against different strains of the virus.

Quantitative Antiviral Data

The antiviral potency and cytotoxicity of GRP-60367 have been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Antiviral Potency (EC50) of GRP-60367 Against Rabies Virus Strains
Virus Strain / Recombinant Virus EC50 Value
Recombinant VSV expressing RABV G (recVSV-ΔG-eGFP-GRABV)5 nM[1]
RABV-SAD-B190.27 µM[1]
Recombinant RABV-CVS-N2c2.63 µM[1]
Bat IsolateInsensitive (up to 10 µM)[1]
Table 2: Antiviral Potency (EC50) of GRP-60367 in Different Host Cell Lines
Cell Line EC50 Value Range
Various Host Cell Lines2 to 52 nM[1]
Table 3: Cytotoxicity Profile of GRP-60367
Assay Parameter Result
Morphological Signs of Cytotoxicity or Altered Cell Metabolic ActivityNot detected up to 300 µM after 48-hour exposure[1]

Mechanism of Action: Viral Entry Inhibition

GRP-60367 acts as a viral entry inhibitor. Time-of-addition studies have confirmed that the compound is most effective when introduced early in the infection process, consistent with the inhibition of viral entry.[1] The molecular target has been identified as the RABV G protein, a crucial component for the virus to attach to and enter host cells.

cluster_rabv Rabies Virus (RABV) cluster_host Host Cell RABV_G_Protein RABV G Protein Host_Receptor Host Cell Receptor RABV_G_Protein->Host_Receptor Binds to Binding Binding GRP_60367 GRP-60367 GRP_60367->RABV_G_Protein Targets Entry_Blocked Viral Entry Blocked Binding->Entry_Blocked Inhibited by GRP-60367 cluster_antiviral Antiviral Assays cluster_cytotoxicity Cytotoxicity Assay Dose_Response Dose-Response Reporter Assay EC50 Determine EC50 Dose_Response->EC50 Yield_Reduction Virus Yield Reduction Assay Yield_Reduction->EC50 Cell_Viability Cell Viability Assay (e.g., PrestoBlue) CC50 Determine CC50 Cell_Viability->CC50 Start Start Start->Dose_Response Start->Yield_Reduction Start->Cell_Viability SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

References

Unveiling the Inhibition of Rabies Virus Entry: A Technical Guide to the Interaction of GRP-60367 Hydrochloride and the RABV G Glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the novel small-molecule inhibitor, GRP-60367 hydrochloride, and the Rabies virus (RABV) glycoprotein (B1211001) (G protein). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising antiviral compound. GRP-60367 has been identified as a first-in-class, direct-acting inhibitor that potently blocks RABV entry into host cells, representing a significant advancement in the search for small-molecule alternatives to traditional rabies post-exposure prophylaxis.

Executive Summary

Rabies remains a significant global health threat, with tens of thousands of deaths annually, primarily in Asia and Africa. Current post-exposure prophylaxis (PEP) relies on rabies immunoglobulin (IgG), which is often expensive and in limited supply in regions with the highest need. Small-molecule antivirals offer a potential cost-effective and stable alternative. This guide focuses on GRP-60367, a compound identified through high-throughput screening that specifically targets the RABV G protein. The G protein is the sole viral protein on the virion surface and is essential for receptor binding and membrane fusion, making it a prime target for antiviral intervention.[1]

This document summarizes the potent, low-nanomolar efficacy of GRP-60367 against various RABV strains and details the experimental evidence pointing to its role as a viral entry inhibitor. We provide comprehensive protocols for key assays and present visual workflows and signaling pathways to elucidate the compound's mechanism of action and the experimental logic used in its characterization.

Quantitative Efficacy of GRP-60367

GRP-60367 demonstrates potent and specific anti-RABV activity across different host cell lines with low-nanomolar efficacy. The compound shows a high specificity index, with no observed cytotoxicity at concentrations significantly higher than its effective dose.

Table 1: In Vitro Efficacy of GRP-60367 Against Various Viral Constructs and Cell Lines

Virus/ConstructCell LineEC₅₀ (nM)Specificity Index (SI)Reference
RABV-SAD-B19-nanoLucBSR-T7/52>150,000[2]
RABV-SAD-B19-nanoLucHEK293T52>5,792[2]
recVSV-ΔG-eGFP-GRABVBSR-T7/55N/A[2][3]
RABV-SAD-B19 (replication-competent)N/A270N/A[3]
rRABV-CVS-N2c (replication-competent)N/A2630N/A[3]
VSV-nanoLucBSR-T7/5>30,000N/A[2]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Specificity Index (SI) is calculated as CC₅₀ (cytotoxic concentration)/EC₅₀. A higher SI value indicates a more favorable safety profile. N/A: Not available from the cited sources.

Mechanism of Action: Inhibition of Viral Entry

Time-of-Addition (ToA) Assay

ToA assays pinpoint the stage of the viral lifecycle targeted by an inhibitor. GRP-60367 was added at various time points before and after infection of cells with a RABV reporter virus. The compound was most effective when added within the first 60 minutes of infection, with a significant loss of activity if added 2 hours or later post-infection. This profile is characteristic of viral entry inhibitors.[2]

Chimeric Virus Assays

To confirm that the RABV G protein is the specific target of GRP-60367, chimeric viruses were engineered.

  • A recombinant RABV where the native G protein was replaced with the G protein of Vesicular Stomatitis Virus (VSV G) was not susceptible to GRP-60367.[2]

  • Conversely, a recombinant VSV engineered to express the RABV G protein (recVSV-ΔG-eGFP-GRABV) became highly sensitive to inhibition by GRP-60367, with an EC₅₀ of 5 nM.[2][3]

These results conclusively demonstrate that GRP-60367's antiviral activity is dependent on the presence of the RABV G protein.[2]

Cell-to-Cell Fusion Assay

The RABV G protein also mediates membrane fusion. A transient dual split protein (DSP) reporter assay was used to monitor G protein-mediated cell-to-cell fusion. GRP-60367 was shown to suppress this fusion activity, confirming that it interferes with the G protein's fusogenic function, a critical step in viral entry.

Signaling and Entry Pathway

RABV enters host cells via receptor-mediated, clathrin-dependent endocytosis. The G protein orchestrates this process by binding to cellular receptors, triggering the endocytic machinery.

RABV_Entry_Pathway cluster_membrane Cell Exterior Virion RABV Virion (with G Protein) Binding Binding Virion->Binding Receptor Host Cell Receptor (e.g., nAChR, NCAM, p75NTR, TfR1) Receptor->Binding Membrane Plasma Membrane GRP60367 GRP-60367 Hydrochloride Fusion G Protein Conformational Change & Membrane Fusion GRP60367->Fusion Inhibits ClathrinPit Clathrin-Coated Pit Formation Binding->ClathrinPit Triggers Endocytosis Endocytosis ClathrinPit->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization Acidification Endosome Acidification (Low pH) Endosome->Acidification Acidification->Fusion Induces Release Viral RNP Release into Cytoplasm Fusion->Release Replication Viral Replication Release->Replication

RABV G Protein-Mediated Entry Pathway and Inhibition by GRP-60367.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments used to characterize GRP-60367.

Time-of-Addition (ToA) Assay Protocol

This assay determines the window of antiviral activity for a compound during a single viral replication cycle.

ToA_Workflow Start Seed BSR-T7/5 cells in 96-well plates Infect Infect cells with RABV-nanoLuc reporter virus Start->Infect AddTimepoints Add GRP-60367 (10 µM) at different time points (e.g., -1h, 0h, 1h, 2h, 4h, 6h) Infect->AddTimepoints Synchronized Infection (t=0) Incubate Incubate for 24 hours at 37°C AddTimepoints->Incubate Lyse Lyse cells and add Nano-Glo substrate Incubate->Lyse Read Measure luminescence (bioluminescence plate reader) Lyse->Read Analyze Normalize data to untreated control and plot % inhibition vs. time Read->Analyze

Experimental Workflow for the Time-of-Addition (ToA) Assay.

Methodology:

  • Cell Plating: Seed BSR-T7/5 cells in 96-well, clear-bottom, black-walled plates at a density that ensures a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

  • Infection: On the day of the experiment, replace the culture medium with medium containing RABV-SAD-B19-nanoLuc reporter virus at a predetermined multiplicity of infection (MOI). This marks time zero (t=0).

  • Compound Addition: Add this compound to the designated wells at a final concentration of 10 µM (a concentration known to be sterilizing from dose-response curves). Add the compound at various time points relative to infection (e.g., 1 hour pre-infection, at the time of infection, and 1, 2, 4, 6, and 8 hours post-infection).

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for a single round of viral replication and reporter expression.

  • Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the Nano-Glo Luciferase Assay System. Add the luciferase substrate to each well.

  • Data Acquisition: Immediately measure the relative luminescence units (RLU) using a microplate reader.

  • Analysis: Calculate the percentage of viral replication relative to untreated, infected control wells. Plot the percent inhibition against the time of compound addition to determine the effective window of activity.

Chimeric Virus Rescue and Inhibition Assay Protocol

This assay confirms the specific targeting of RABV G protein by using a different virus (VSV) as a backbone.

Methodology:

  • Plasmid Construction: A full-length cDNA clone of the VSV genome is modified to delete the native VSV G gene and replace it with an enhanced green fluorescent protein (eGFP) reporter gene and the full-length RABV G gene (strain SAD-B19). This results in the plasmid pVSV-ΔG-eGFP-GRABV.

  • Virus Rescue (Transfection):

    • Plate BSR-T7/5 cells, which constitutively express T7 RNA polymerase.

    • Co-transfect the cells with the pVSV-ΔG-eGFP-GRABV antigenomic plasmid along with helper plasmids expressing the VSV N, P, and L proteins.

    • Use a suitable transfection reagent and incubate for 48-72 hours.

  • Virus Amplification: Harvest the supernatant from the transfected cells, which contains the rescued chimeric virus (recVSV-ΔG-eGFP-GRABV). Amplify the virus stock by infecting fresh monolayers of a permissive cell line (e.g., Vero cells) and titrate the virus stock.

  • Inhibition Assay:

    • Seed BSR-T7/5 cells in 96-well plates.

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the compound dilutions for 1 hour.

    • Infect the cells with the recVSV-ΔG-eGFP-GRABV at a defined MOI.

    • Incubate for 24 hours.

  • Data Analysis: Quantify the eGFP expression using fluorescence microscopy or a plate reader. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Transient Cell-to-Cell Fusion Assay Protocol

This assay directly measures the ability of the G protein to induce membrane fusion, a key step in viral entry.

Methodology:

  • Plasmid Preparation:

    • Effector Plasmid: Construct a plasmid to express the full-length RABV G protein.

    • Reporter Plasmids (Dual Split Protein - DSP): Utilize a two-plasmid reporter system. One plasmid expresses the N-terminal half of a reporter protein (e.g., Renilla Luciferase) fused to a membrane anchor (DSP₁). The second plasmid expresses the C-terminal half of the reporter (DSP₂).

  • Cell Transfection:

    • Effector Cells: Transfect one population of cells (e.g., HEK293T) with the RABV G expression plasmid and the DSP₁ plasmid.

    • Target Cells: Transfect a second population of cells with the DSP₂ plasmid.

  • Co-culture and Treatment:

    • After allowing for protein expression (24 hours), lift and mix the effector and target cell populations in a 1:1 ratio in 96-well plates.

    • Add serial dilutions of this compound to the co-culture.

  • Fusion Induction:

    • Incubate the co-culture for several hours to allow cell contact.

    • To trigger fusion, briefly expose the cells to a low-pH buffer (e.g., pH 5.0) to mimic the acidic environment of the endosome, which induces the conformational change in the G protein.

    • Neutralize the medium and incubate for an additional period (e.g., 4-6 hours) to allow for reporter protein complementation and signal development.

  • Data Acquisition and Analysis:

    • Lyse the cells and add the appropriate substrate for the reconstituted reporter enzyme (e.g., coelenterazine (B1669285) for Renilla Luciferase).

    • Measure the reporter signal (luminescence).

    • Calculate the percentage of fusion inhibition relative to untreated controls and determine the EC₅₀ value.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of Rabies virus entry, acting directly on the viral G protein.[1][3] Its low-nanomolar efficacy and high specificity index identify it as a strong candidate for further development as a component of a small-molecule-based post-exposure prophylaxis for rabies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in antiviral research and development. Future work should focus on in vivo efficacy studies, resistance profiling, and further structural characterization of the GRP-60367 binding site on the RABV G protein to aid in the rational design of next-generation inhibitors.

References

Early-Stage Research Dossier: GRP-60367 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the early-stage research on GRP-60367, a first-in-class small-molecule inhibitor of the Rabies virus (RABV). GRP-60367 has demonstrated potent and specific activity against RABV by preventing viral entry into host cells.[1][2][3][4] The hydrochloride salt form is noted for its likely enhanced water solubility and stability, which is advantageous for research and development.[4] This guide synthesizes the available preclinical data, details the experimental methodologies used in its characterization, and visualizes its mechanism of action and the workflow of its discovery.

Core Pharmacological Data

GRP-60367 acts as a direct-acting antiviral agent specifically targeting the Rabies virus glycoprotein (B1211001) (G), a critical component for viral entry into host cells.[2][5] Its mechanism has been confirmed through time-of-addition studies, transient cell-to-cell fusion assays, and the use of chimeric vesicular stomatitis virus (VSV) recombinants expressing RABV G.[1] These studies collectively show that GRP-60367 blocks the G protein-mediated fusion step, thus inhibiting viral entry.[1][3]

In Vitro Antiviral Activity

The half-maximal effective concentration (EC₅₀) of GRP-60367 was determined across various RABV strains and host cell lines, demonstrating nanomolar potency.[1][2][4] The compound's efficacy is strain-dependent, with significantly higher potency against the SAD-B19 strain compared to the CVS-N2c strain and minimal activity against a bat-derived isolate.[3]

Virus/Assay Cell Line EC₅₀ (nM) Reference
RABV-ΔG-nanoLucMultiple Host Cells2 - 52[1][4]
recVSV-ΔG-eGFP-GRABVNot Specified5[1][3]
RABV-SAD-B19Neuro-2a (N2a)270[3]
rRABV-CVS-N2cNeuro-2a (N2a)2630[3]
Bat Isolate (Ef-T2)Neuro-2a (N2a)>10,000[3]
Cytotoxicity Profile

GRP-60367 exhibits a favorable safety profile in vitro, with no morphological signs of cytotoxicity or altered metabolic activity observed at concentrations significantly higher than its effective dose.[2]

Assay Type Cell Line Concentration Result Selectivity Index (SI) Reference
Cell Metabolic ActivityMultiple Host CellsUp to 300 µMNo cytotoxicity detected>5,792 to >150,000[1][2]

Mechanism of Action & Experimental Workflows

The following diagrams illustrate the mechanism of action of GRP-60367 and the general workflow used for its identification and characterization.

GRP60367_Mechanism_of_Action RABV Entry Pathway and GRP-60367 Inhibition Point cluster_virus Rabies Virus (RABV) cluster_cell Host Cell cluster_drug Virus RABV Virion Receptor Host Cell Receptor Virus->Receptor 1. Attachment G_Protein Glycoprotein (G) Endosome Endosome G_Protein->Endosome 3. pH-induced Conformational Change & Membrane Fusion Receptor->Endosome 2. Endocytosis GRP60367 GRP-60367 GRP60367->G_Protein Inhibits

Caption: GRP-60367 targets RABV G protein, inhibiting viral entry.

Drug_Discovery_Workflow Discovery and Characterization Workflow for GRP-60367 A High-Throughput Screen (Single-cycle RABV reporter) B Hit Identification A->B C Direct & Orthogonal Counterscreens (e.g., VSV) B->C D Confirmed Hit: GRP-60367 C->D E Mechanism of Action Studies (Time-of-addition, Fusion Assays) D->E F Target Identification (Chimeric Viruses, Resistance Profiling) E->F G Lead Optimization F->G

Caption: Workflow for identifying and characterizing GRP-60367.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature, specifically the work by Du Pont et al. (2020) in the Journal of Virology.[1] They represent standard assays for antiviral research.

Antiviral Dose-Response Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of GRP-60367 required to inhibit viral activity by 50%.

  • Cell Plating: Seed a suitable host cell line (e.g., Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution series of GRP-60367 hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection: On the day of the experiment, remove the culture medium from the cells. Add the compound dilutions to the wells. Subsequently, add the reporter virus (e.g., RABV-ΔG-nanoLuc) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period suitable for viral replication and reporter gene expression (e.g., 24-48 hours) at 37°C with 5% CO₂.

  • Quantification: Measure the reporter signal (e.g., nanoluciferase activity) using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to untreated, infected controls (0% inhibition) and uninfected controls (100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter variable slope regression model to calculate the EC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol assesses the effect of the compound on cell viability.

  • Cell Plating: Plate cells as described in the antiviral assay protocol.

  • Compound Addition: Prepare and add the serial dilutions of GRP-60367 to the cells, mirroring the concentrations used in the antiviral assay. Include wells with medium only (no cells) for background correction and wells with untreated cells as a viability control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) to match the exposure time.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's protocol. This measures the metabolic activity of the cells.

  • Quantification: Read the plate using the appropriate instrument (e.g., luminometer or spectrophotometer).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀.

Time-of-Addition (TOA) Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.

  • Cell Plating and Infection: Plate cells and prepare for infection as previously described. Pre-chill plates and virus inoculum at 4°C. Add the virus to the cells and allow it to adsorb for 60 minutes at 4°C (a process called spinoculation may be used to enhance attachment).

  • Synchronized Infection: Wash the cells with cold PBS to remove unattached virus. Add pre-warmed culture medium and transfer the plates to a 37°C incubator to initiate synchronized entry. This point is considered time zero (T=0).

  • Staggered Compound Addition: Add a high, inhibitory concentration of GRP-60367 (e.g., 10x EC₅₀) to different wells at various time points post-infection (e.g., T = -1, 0, 1, 2, 4, 6 hours).

  • Incubation and Quantification: After the final time point, continue to incubate all plates for a total of 24 hours. Measure the reporter gene activity as described for the antiviral assay.

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition. A loss of inhibitory effect after a certain time point indicates that the compound targets a step in the viral lifecycle that has already been completed. For GRP-60367, the inhibitory effect is lost when added 2 hours post-infection, consistent with an entry inhibitor.[1]

Summary and Future Directions

GRP-60367 is a novel molecular probe with potent, specific, and non-toxic in vitro activity against certain strains of the Rabies virus.[1][2] Its mechanism as a viral entry inhibitor targeting the G protein is well-characterized.[1][5] The primary research has established a strong foundation for this compound as a potential candidate for rabies postexposure prophylaxis (PEP), aiming to replace or supplement the expensive and limited supply of human rabies immunoglobulin (HRIG).[1]

Future research should focus on:

  • Pharmacokinetic Profiling: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • In Vivo Efficacy: Animal models of rabies infection are required to assess the compound's efficacy in a physiological setting.

  • Spectrum of Activity: Further investigation into the structural basis for its strain-specific activity could guide the development of broader-spectrum inhibitors.

  • Resistance Profile: While initial resistance mutations have been mapped to the G protein fusion loop, a more extensive understanding of potential resistance pathways is crucial.[1]

The discovery of GRP-60367 represents a significant step toward developing a cost-effective, small-molecule alternative for rabies treatment.[2]

References

GRP-60367 Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes currently available public information on GRP-60367 hydrochloride. Detailed proprietary data on its solubility and stability profile is limited. The experimental protocols described herein are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a first-in-class small-molecule inhibitor of the rabies virus (RABV).[1][2][3] It functions as a viral entry inhibitor by specifically targeting the RABV glycoprotein (B1211001) (G protein), a critical component for the virus's entry into host cells.[1][4] With nanomolar potency against certain RABV strains, this compound presents a promising avenue for the development of novel antiviral therapies.[1][3][4] This technical guide provides a consolidated overview of the known solubility and stability characteristics of this compound, intended to aid researchers in its handling, formulation, and experimental design.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₈ClN₃O₂[4]
Molecular Weight 389.92 g/mol [4]
Appearance Solid, Off-white to light yellow[4]
CAS Number 2803211-60-9[4]

Solubility Profile

The hydrochloride salt form of GRP-60367 is noted to possess enhanced water solubility and stability compared to its free base form. Quantitative aqueous solubility data is not publicly available. The compound's solubility has been primarily characterized in organic solvents and for in vivo formulations.

Solubility in Organic Solvents
SolventConcentrationMethodNotesSource
DMSO 250 mg/mL (641.16 mM)-Requires sonication. Hygroscopic DMSO can negatively impact solubility.[4]
Solubility in In Vivo Formulations

The following protocols have been reported to yield clear solutions for in vivo use.

Formulation VehicleFinal ConcentrationProtocolSource
DMSO, PEG300, Tween-80, Saline ≥ 2.08 mg/mLAdd 100 µL of a 20.8 mg/mL DMSO stock to 400 µL PEG300. Mix. Add 50 µL Tween-80. Mix. Add 450 µL Saline to a final volume of 1 mL.[4]
DMSO, SBE-β-CD, Saline ≥ 2.08 mg/mLAdd 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. Mix.[4]
DMSO, Corn oil ≥ 2.08 mg/mLAdd 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of Corn oil. Mix. (Note: Use with caution for dosing periods exceeding two weeks).[4]

Stability Profile

Detailed stability data from forced degradation studies are not publicly available. The following recommendations are based on supplier datasheets.

Storage Conditions
FormTemperatureDurationNotesSource
Solid 4°C-Store in a sealed container, away from moisture.[4]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
In Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[4]

Mechanism of Action: RABV Entry Inhibition

This compound acts by directly targeting the RABV G protein, which is essential for the initial stages of viral infection. The G protein mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. By interfering with the function of the G protein, this compound effectively blocks the entry of the virus into the host cell's cytoplasm.

RABV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm RABV Rabies Virus (RABV) Receptor Host Cell Receptor RABV->Receptor 1. Attachment (G protein mediated) Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Acidification (Low pH) Endosome->Acidification Fusion Membrane Fusion Acidification->Fusion 3. Conformational change in G protein Release Viral RNA Released Fusion->Release 4. Fusion & Release Replication Viral Replication Release->Replication GRP-60367 GRP-60367 Hydrochloride GRP-60367->RABV Inhibits G protein function

Caption: Rabies virus entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a hydrochloride salt compound like GRP-60367. These should be considered as templates and require optimization and validation.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for aqueous solubility determination.

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is reported as the concentration of the compound in the clear filtrate.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[5][6]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API GRP-60367 HCl (Solid & Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradants Determine Degradation Pathway Validate Stability-Indicating Method Analysis->Results

Caption: General workflow for forced degradation studies.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound in an appropriate solvent. For solid-state studies, use the neat powder.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose the solid drug and drug solution to light as per ICH Q1B guidelines (a combination of visible and UV light).

  • Analysis: At various time points, analyze the stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.

  • Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient in the presence of its degradation products.[7][8][9]

References

Methodological & Application

GRP-60367 Hydrochloride: Application Notes and Protocols for In Vitro Rabies Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of GRP-60367 hydrochloride in cell culture-based rabies virus (RABV) research. GRP-60367 is a first-in-class, potent, and specific small-molecule inhibitor of RABV entry.[1][2][3] It functions by directly targeting the viral glycoprotein (B1211001) (G protein), thereby preventing the virus from entering host cells.[4] The hydrochloride salt form of GRP-60367 is often utilized due to its enhanced water solubility and stability compared to the free base.[1]

Mechanism of Action: Inhibition of RABV G Protein-Mediated Entry

This compound exerts its antiviral activity by interfering with the function of the RABV G protein.[4] The G protein is the sole viral protein exposed on the surface of the virion and is crucial for the initial stages of infection.[5] It mediates the attachment of the virus to host cell receptors and, following endocytosis, orchestrates the pH-dependent fusion of the viral envelope with the endosomal membrane, releasing the viral ribonucleoprotein into the cytoplasm.[5][6] GRP-60367 specifically targets the G protein, blocking this entry process.[4]

RABV_Entry_and_Inhibition cluster_0 Rabies Virus (RABV) cluster_1 Host Cell Virion RABV Virion Receptor Host Cell Receptor (e.g., nAChR, NCAM, p75NTR) Virion->Receptor 1. Attachment G_Protein G Protein Trimer Endosome Endosome (Acidic pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. pH-dependent Membrane Fusion GRP60367 GRP-60367 HCl GRP60367->G_Protein Inhibits Entry

Caption: RABV Entry and GRP-60367 HCl Inhibition Pathway.

Quantitative Data Summary

GRP-60367 has demonstrated potent antiviral activity against various RABV strains in different host cell lines, with minimal cytotoxicity.

ParameterCell LineVirus StrainValueReference
EC₅₀ BEAS-2BRABV-ΔG-nanoLuc2 nM[7]
293TRABV-ΔG-nanoLuc3 nM[7]
Hep-2RABV-ΔG-nanoLuc52 nM[7]
(unspecified)recVSV-ΔG-eGFP-G(RABV)5 nM[3]
(unspecified)RABV-SAD-B190.27 µM[3]
(unspecified)rRABV-CVS-N2c2.63 µM[3]
CC₅₀ (various)N/A>300 µM[3][4]

*EC₅₀ (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral activity. *CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture.

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for obtaining reproducible results.

  • Reconstitution: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7] Use sonication if necessary to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[7]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

Antiviral Activity Assay (Using a Reporter RABV)

This protocol is designed to determine the EC₅₀ of this compound using a rabies virus that expresses a reporter gene (e.g., luciferase or fluorescent protein).

Materials:

  • Host cell line (e.g., BHK-21, BEAS-2B, 293T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Reporter-expressing RABV (e.g., mCherry-RABV or RABV-ΔG-nanoLuc)

  • This compound working solutions

  • 96-well or 384-well clear-bottom, black-walled plates (for fluorescence/luminescence)

  • Appropriate detection reagent (e.g., luciferase substrate)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10⁴ BHK-21 cells/well).[8] Incubate overnight at 37°C with 5% CO₂.

  • Compound Addition: The next day, remove the culture medium. Add fresh medium containing serial dilutions of this compound to the designated wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Virus Infection: Immediately after adding the compound, infect the cells with the reporter-expressing RABV at a low multiplicity of infection (MOI), for example, 0.01.[8]

  • Incubation: Incubate the plates for the desired period (e.g., 48-96 hours) at 37°C with 5% CO₂.

  • Quantification:

    • For fluorescent reporter viruses: Measure the fluorescent signal using a plate reader or high-content imager.

    • For luciferase reporter viruses: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescent signal.

  • Data Analysis: Normalize the reporter signal of treated wells to the virus control wells (0% inhibition) and cell control wells (100% inhibition). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of the host cells.

Materials:

  • Host cell line (e.g., BEAS-2B, 293T, Hep-2)

  • Complete culture medium

  • This compound working solutions

  • 96-well clear plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1000 µM).[7] Include "cell control" wells with medium and the corresponding DMSO concentration but no compound.

  • Incubation: Incubate the plate for the duration that matches the antiviral assay (e.g., 48 hours).[7]

  • Quantification: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. Measure the absorbance or fluorescence/luminescence signal.

  • Data Analysis: Normalize the data to the cell control wells (100% viability). Plot cell viability against the log of the compound concentration to determine the CC₅₀ value. Studies have shown no significant cytotoxicity for GRP-60367 at concentrations up to 300 µM.[3][4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare GRP-60367 HCl Stock (DMSO) & Working Dilutions P2 Seed Host Cells in 96-well Plates A1 Add Compound Dilutions to Cells P2->A1 A2 Infect with Reporter RABV (Antiviral Assay Only) A1->A2 A3 Incubate for 48-96h A2->A3 D1 Add Viability/Reporter Reagent A3->D1 D2 Measure Signal (Absorbance/Fluorescence/Luminescence) D1->D2 D3 Calculate EC₅₀ (Antiviral) and CC₅₀ (Cytotoxicity) D2->D3

Caption: General experimental workflow for in vitro testing.

References

Application Notes and Protocols for GRP-60367 Hydrochloride in a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a potent, first-in-class small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3][4][5] As a direct-acting antiviral, it specifically targets the RABV G protein, which is essential for the virus to enter host cells.[3] Studies have demonstrated its high potency, with effective concentrations (EC50) in the low nanomolar range (2-52 nM) across various cell lines.[1][2][3][5] The hydrochloride salt form of GRP-60367 offers enhanced water solubility and stability, making it suitable for in vitro assays.[1][6]

The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This assay measures the reduction in the formation of plaques—localized areas of cell death caused by viral replication—in a cell monolayer. The reduction in plaque number in the presence of an antiviral agent is directly proportional to its inhibitory activity. These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its anti-RABV activity.

Principle of the Plaque Reduction Assay

The plaque reduction assay relies on the ability of infectious virus particles to form discrete plaques on a confluent monolayer of susceptible host cells. An overlay medium, typically containing agarose (B213101) or methylcellulose, is applied after infection to restrict the spread of progeny virus to adjacent cells, thus ensuring the formation of localized plaques. When an antiviral compound like this compound is included in the medium, it can inhibit viral replication, leading to a dose-dependent reduction in the number and/or size of the plaques. By counting the number of plaques at different concentrations of the compound, the half-maximal effective concentration (EC50) can be calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the plaque reduction assay.

GRP60367_Mechanism_of_Action cluster_virus Rabies Virus (RABV) cluster_cell Host Cell RABV RABV Particle Receptor Host Cell Receptor RABV->Receptor 1. Attachment G_protein G Protein Endosome Endosome Receptor->Endosome 2. Endocytosis Replication Viral Replication Endosome->Replication 3. Fusion & Uncoating (Blocked by GRP-60367) GRP60367 GRP-60367 HCl GRP60367->G_protein

Caption: Mechanism of action of this compound, an inhibitor of RABV entry.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Seed Host Cells (e.g., BSR cells) in 24-well plates B 2. Prepare Serial Dilutions of GRP-60367 HCl C 3. Pre-incubate Cells with GRP-60367 HCl dilutions B->C D 4. Infect Cells with RABV (at a known MOI) C->D E 5. Add Overlay Medium (e.g., Agarose or Methylcellulose) D->E F 6. Incubate for Plaque Formation (e.g., 48-72 hours) E->F G 7. Fix and Stain Cells (e.g., Crystal Violet) F->G H 8. Count Plaques and Calculate % Inhibition G->H

Caption: Experimental workflow for the plaque reduction assay with this compound.

Experimental Protocol

Materials and Reagents
  • This compound

  • Rabies Virus (RABV) stock of known titer (e.g., SAD-B19 strain)

  • Susceptible host cells (e.g., BSR cells, a clone of BHK-21)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Overlay medium (e.g., 2X DMEM mixed 1:1 with 1.6% SeaPlaque agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Sterile 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding:

    • One day prior to the experiment, seed BSR cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).

    • Incubate the plates overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium (low FBS, e.g., 2%) to achieve the desired final concentrations for the assay. Include a vehicle control (medium with solvent but no compound).

  • Infection and Treatment:

    • On the day of the experiment, check the cell monolayers for confluency.

    • Aspirate the growth medium from the wells.

    • Wash the cell monolayers gently with PBS.

    • Add the prepared dilutions of this compound to the designated wells in triplicate. Also, include wells for a "no-drug" virus control and a "no-virus" cell control.

    • Pre-incubate the plates for 1 hour at 37°C.

    • Prepare the virus inoculum by diluting the RABV stock in cell culture medium to a concentration that will produce 50-100 plaques per well.

    • Add the virus inoculum to all wells except the cell control wells.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After the adsorption period, carefully aspirate the inoculum from all wells.

    • Gently add 1 mL of the overlay medium (pre-warmed to 37°C) to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Staining and Counting:

    • After the incubation period, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 1 hour at room temperature.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayers by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

Data Analysis
  • Calculate the average number of plaques for each compound concentration and the virus control.

  • Determine the percentage of plaque inhibition for each concentration using the following formula:

    % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Use non-linear regression analysis to determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.

Data Presentation

The following table represents example data from a plaque reduction assay with this compound against a hypothetical Rabies Virus strain.

GRP-60367 HCl (nM)Plaque Count (Replicate 1)Plaque Count (Replicate 2)Plaque Count (Replicate 3)Average Plaque Count% Inhibition
0 (Virus Control)85918888.00.0
0.182858082.36.5
165706867.723.1
542484545.048.9
1025292727.069.3
508121010.088.6
1002433.096.6
Cell Control0000.0100.0

Note: This data is for illustrative purposes only. Actual results may vary depending on the specific virus strain, cell line, and experimental conditions.

Conclusion

The plaque reduction assay is a robust and reliable method for quantifying the antiviral activity of this compound against Rabies Virus. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to effectively utilize this assay in their drug development efforts. The potent inhibitory effect of this compound on RABV entry, as demonstrated by this assay, underscores its potential as a valuable tool in rabies research and as a candidate for further therapeutic development.

References

Application Notes and Protocols for Determining the EC50 of GRP-60367 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a first-in-class small molecule inhibitor of Rabies Virus (RABV) entry.[1][2] It demonstrates potent antiviral activity against a subset of RABV strains, with EC50 values in the low nanomolar range.[1][2] This compound specifically targets the RABV glycoprotein (B1211001) (G protein), which is essential for the virus to enter host cells, thereby blocking the initial stage of infection.[1] Unlike broad-spectrum antivirals, GRP-60367's targeted mechanism of action makes it a valuable tool for studying RABV entry and a potential candidate for next-generation antiviral therapies.

These application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) of this compound. The EC50 value is a critical parameter for quantifying the potency of the inhibitor. The methodologies described herein are standard virological assays adapted for the evaluation of RABV entry inhibitors.

Mechanism of Action: Inhibition of Viral Entry

GRP-60367 specifically targets the RABV G protein, which mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm. By interfering with the function of the G protein, GRP-60367 effectively blocks viral entry.

cluster_0 Rabies Virus Entry cluster_1 Inhibition by GRP-60367 RABV RABV Receptor_Binding 1. Receptor Binding RABV->Receptor_Binding Host_Cell Host Cell Receptor_Binding->Host_Cell Endocytosis 2. Endocytosis Receptor_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion 3. pH-dependent Membrane Fusion Endosome->Fusion Release 4. Viral RNP Release into Cytoplasm Fusion->Release GRP-60367 GRP-60367 hydrochloride GRP-60367->Inhibition

Figure 1: Mechanism of GRP-60367 action on RABV entry.

Data Presentation

The following table summarizes the reported EC50 values for GRP-60367 against various RABV strains in different host cell lines.

RABV StrainHost Cell LineAssay TypeEC50 Value (nM)Reference
Recombinant RABV-SAD-B19N2a (Mouse Neuroblastoma)Virus Yield Reduction270[2]
Recombinant RABV-CVS-N2cN2a (Mouse Neuroblastoma)Virus Yield Reduction2630[2]
Chimeric recVSV-ΔG-eGFP-GRABVVero (African Green Monkey Kidney)Reporter Gene Assay5[2]
Unspecified RABV strainsVariousDose-response assays2 - 52[1][2]

Experimental Protocols

Accurate determination of EC50 values requires robust and reproducible experimental protocols. Below are detailed methods for quantifying the inhibitory activity of this compound.

Reporter Virus Neutralization Assay

This assay utilizes a recombinant virus (e.g., VSV or RABV) expressing a reporter gene (e.g., luciferase or GFP) pseudotyped with the RABV G protein. The signal from the reporter gene is proportional to the number of infected cells, allowing for a quantitative measure of viral entry inhibition.

Materials:

  • This compound

  • HEK293T or Vero cells

  • Recombinant vesicular stomatitis virus (VSV) or RABV expressing a reporter gene (e.g., recVSV-ΔG-eGFP-GRABV)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Luminometer or fluorescence microscope/plate reader

  • Cell viability assay reagent (e.g., MTS or PrestoBlue)

Protocol:

  • Cell Seeding: Seed HEK293T or Vero cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate at 37°C with 5% CO2 overnight.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM.

  • Infection:

    • Aspirate the culture medium from the cells.

    • Add the diluted this compound to the wells.

    • Immediately add the reporter virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.1).

    • Include control wells with virus only (no compound) and cells only (no virus or compound).

  • Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Data Acquisition:

    • For luciferase reporter viruses, lyse the cells and measure luminescence according to the manufacturer's instructions.

    • For fluorescent reporter viruses, measure the fluorescence intensity using a plate reader or capture images for analysis.

  • Cytotoxicity Assay: In a parallel plate without virus, treat the cells with the same serial dilutions of this compound to assess cell viability using a suitable assay.

  • Data Analysis:

    • Normalize the reporter signal of the compound-treated wells to the virus-only control wells (representing 100% infection).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of GRP-60367 Seed_Cells->Prepare_Compound Infect_Cells Add Compound and Reporter Virus to Cells Prepare_Compound->Infect_Cells Incubate Incubate for 24-48 hours Infect_Cells->Incubate Measure_Signal Measure Reporter Signal Incubate->Measure_Signal Assess_Viability Assess Cell Viability (Parallel Plate) Incubate->Assess_Viability Analyze_Data Calculate EC50 Measure_Signal->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Reporter Virus Neutralization Assay.
Plaque Reduction Neutralization Test (PRNT)

The PRNT is a classic virology assay that measures the ability of a compound to reduce the number of virus plaques, where each plaque represents a single infectious virus particle.

Materials:

  • This compound

  • BHK-21 or Vero cells

  • Rabies virus (e.g., CVS-11 strain)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., DMEM with 1% methylcellulose (B11928114) or agarose)

  • Crystal violet solution

Protocol:

  • Cell Seeding: Seed BHK-21 or Vero cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound.

    • In separate tubes, mix the compound dilutions with a constant amount of RABV (e.g., 50-100 plaque-forming units (PFU) per well).

    • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay:

    • Aspirate the inoculum.

    • Add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2 until visible plaques are formed.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value using non-linear regression.

Rapid Fluorescent Focus Inhibition Test (RFFIT)

The RFFIT is a highly sensitive and specific neutralization assay that is considered a gold standard for measuring rabies virus neutralizing antibodies and can be adapted for inhibitor screening.[3][4]

Materials:

  • This compound

  • BHK-21 or neuroblastoma (N2a) cells

  • Challenge Virus Standard (CVS) strain of RABV

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Fluorescein isothiocyanate (FITC)-conjugated anti-RABV nucleoprotein antibody

  • Acetone (B3395972) (80% in water, chilled)

  • Fluorescence microscope

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM.

  • Virus-Compound Incubation: Mix the compound dilutions with a standardized amount of CVS RABV and incubate for 90 minutes at 37°C.

  • Cell Infection: Add a suspension of BHK-21 or N2a cells to the virus-compound mixture.

  • Incubation: Incubate the plates for 20-24 hours at 37°C with 5% CO2.

  • Fixation and Staining:

    • Aspirate the medium and fix the cells with cold 80% acetone for 30 minutes.

    • Wash the cells with PBS.

    • Add the FITC-conjugated anti-RABV antibody and incubate for 30-45 minutes at 37°C.

    • Wash the cells with PBS.

  • Data Acquisition: Examine the wells under a fluorescence microscope and count the number of fluorescent foci (infected cells or groups of cells).

  • Data Analysis:

    • Determine the percentage of focus reduction for each compound concentration compared to the virus control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in these application notes provide robust methods for determining the EC50 value of this compound against Rabies Virus. The choice of assay may depend on the specific research question, available resources, and desired throughput. Reporter virus assays are generally more amenable to high-throughput screening, while PRNT and RFFIT are considered more traditional and direct measures of infectivity. Consistent and accurate determination of the EC50 is essential for the continued development and characterization of this promising antiviral compound.

References

Application Notes and Protocols for In Vivo Animal Studies of GRP-60367 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific in vivo animal study data, including established protocols, dosages, and efficacy for GRP-60367 hydrochloride, has not been publicly disclosed in detail. The following application notes and protocols are therefore provided as a generalized framework for conducting in vivo research on a potential anti-rabies virus compound, based on common practices in the field. These should be adapted and optimized based on further preclinical data and institutional guidelines.

Introduction

This compound is a first-in-class small molecule inhibitor of the rabies virus (RABV) entry process.[1][2][3] It specifically targets the RABV G protein, which is crucial for the virus to enter host cells.[2][3] In vitro studies have demonstrated its potent anti-RABV activity at nanomolar concentrations across various cell lines with low cytotoxicity.[2][3] These promising preclinical findings warrant further investigation in in vivo animal models to assess the compound's pharmacokinetic profile, safety, and efficacy as a potential therapeutic for rabies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo animal studies to evaluate this compound.

Mechanism of Action: Targeting Rabies Virus Entry

This compound acts by inhibiting the function of the rabies virus glycoprotein (B1211001) (G protein). This protein is essential for the virus to attach to and enter host neurons. By targeting the G protein, this compound effectively blocks the initial stage of infection.

GRP_60367_Mechanism cluster_virus Rabies Virus cluster_host Host Neuron RABV RABV G_Protein G Protein RABV->G_Protein expresses Receptor Host Cell Receptor G_Protein->Receptor Binds to Endocytosis Endocytosis Receptor->Endocytosis Triggers Infection Viral Replication & Infection Endocytosis->Infection GRP_60367 GRP-60367 Hydrochloride GRP_60367->G_Protein Inhibits

Caption: Mechanism of action of this compound.

Hypothetical In Vivo Study Data

The following tables present hypothetical data for this compound to serve as an example for data presentation. This data is not based on published studies and should be considered illustrative.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.11.0
Cmax (ng/mL) 500250
AUC (0-t) (ng*h/mL) 8501200
Half-life (t1/2) (h) 2.54.0
Bioavailability (%) N/A28
Table 2: Hypothetical Efficacy of this compound in a Murine Rabies Challenge Model
Treatment Group (n=10)Dosage (mg/kg/day)RouteSurvival Rate (%)Mean Time to Death (days)
Vehicle Control -IP010.5 ± 1.2
GRP-60367 HCl (Post-exposure) 10IP4015.2 ± 2.5
GRP-60367 HCl (Post-exposure) 25IP7018.8 ± 3.1
Rabies Immunoglobulin (Positive Control) 20 IU/kgIM9020.1 ± 1.8

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

  • 6-8 week old BALB/c mice

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system for bioanalysis

Workflow:

PK_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Grouping Randomize into IV and Oral Groups (n=3-5 per time point) Acclimatize->Grouping Dosing_IV Administer GRP-60367 HCl (IV) Grouping->Dosing_IV Dosing_Oral Administer GRP-60367 HCl (Oral) Grouping->Dosing_Oral Blood_Collection Collect Blood Samples (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dosing_IV->Blood_Collection Dosing_Oral->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LCMS Quantify Drug Concentration (LC-MS/MS) Plasma_Separation->LCMS Analysis Pharmacokinetic Analysis LCMS->Analysis End End Analysis->End

Caption: Workflow for a pharmacokinetic study.

Procedure:

  • Acclimatize animals for at least one week.

  • Fast mice overnight before oral administration.

  • Administer this compound via intravenous (tail vein) or oral (gavage) route.

  • Collect blood samples at predetermined time points into EDTA-coated tubes.

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Efficacy Study in a Murine Rabies Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in a post-exposure prophylaxis model of rabies virus infection.

Materials:

  • This compound

  • Rabies virus strain (e.g., Challenge Virus Standard-11)

  • 4-6 week old female C57BL/6 mice

  • Rabies Immunoglobulin (RIG) as a positive control

  • Vehicle control

  • Biosafety Level 2 or 3 facility and appropriate personal protective equipment

Workflow:

Efficacy_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Challenge Infect Mice with Rabies Virus (e.g., intramuscularly) Acclimatize->Challenge Grouping Randomize into Treatment Groups (Vehicle, GRP-60367, Positive Control) Challenge->Grouping Treatment Initiate Treatment Post-Infection (e.g., 4 hours post-infection, daily for 7 days) Grouping->Treatment Monitoring Daily Monitoring of Clinical Signs (weight loss, paralysis) and Survival Treatment->Monitoring Endpoint Record Survival and Time to Death (up to 21-28 days) Monitoring->Endpoint Analysis Statistical Analysis of Survival Data Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo efficacy study.

Procedure:

  • Acclimatize animals for at least one week.

  • Infect mice with a lethal dose of rabies virus via the intramuscular or footpad route.

  • At a specified time post-infection (e.g., 4 hours), initiate treatment with this compound, vehicle, or RIG.

  • Administer treatments daily for a specified duration (e.g., 7 days).

  • Monitor animals daily for clinical signs of rabies (e.g., ruffled fur, hunched posture, paralysis) and body weight for up to 28 days.

  • Euthanize animals that exhibit severe signs of disease according to approved institutional animal care and use committee (IACUC) protocols.

  • Record survival rates and mean time to death for each group.

  • Perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the treatment effect.

Safety and Toxicology

Prior to extensive efficacy studies, preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) of this compound. This can be achieved through a dose-range-finding study in the selected animal model.

Conclusion

This compound represents a promising new approach to combat rabies. The provided generalized protocols offer a starting point for the in vivo evaluation of this compound. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare and with appropriate biosafety precautions. Further research is necessary to establish a comprehensive in vivo profile for this compound.

References

Protocol for the Dissolution and Application of GRP-60367 Hydrochloride in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GRP-60367 hydrochloride is a potent, first-in-class small-molecule inhibitor of rabies virus (RABV) entry.[1][2][3] It specifically targets the RABV glycoprotein (B1211001) (G protein), thereby preventing the virus from entering host cells.[1][2] This document provides detailed protocols for the dissolution of this compound for in vitro experimental use, along with guidelines for its application in cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₈ClN₃O₂[1]
Molecular Weight 389.92 g/mol [1]
Appearance Off-white to light yellow solid[1]
Solubility Highly soluble in DMSO (≥ 250 mg/mL)[1][2]

Recommended Dissolution Protocol for In Vitro Studies

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilutions for use in cell culture experiments.

Materials
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile, screw-cap cryovials for storage

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.90 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.90 mg of compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Dilution of Stock Solution for Cell Culture Experiments

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, although some robust lines can tolerate up to 0.5%.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the well with a final DMSO concentration of 0.1%, you can prepare a 100X working solution (1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the cell culture wells. For instance, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 99 µL of cell culture medium in the well. Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Experimental Protocol: Rabies Virus Entry Inhibition Assay

This protocol describes a typical in vitro assay to evaluate the inhibitory effect of this compound on RABV entry using a reporter virus.

Materials
  • Susceptible host cells (e.g., Neuroblastoma N2a cells or Baby Hamster Kidney BHK-21 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reporter rabies virus (e.g., RABV-ΔG-nanoLuc)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent

  • Luminometer

Procedure
  • Cell Seeding: Seed N2a or BHK-21 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "virus only" control (no compound) and a "vehicle control" (DMSO at the highest final concentration used).

  • Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C.

  • Infection: Add the reporter rabies virus to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Entry: After the incubation period, measure the reporter signal (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal of the compound-treated wells to the "virus only" control. Plot the normalized values against the compound concentration and determine the half-maximal effective concentration (EC₅₀) using a suitable curve-fitting software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of RABV entry and its inhibition by this compound, as well as the experimental workflow for testing the compound's efficacy.

RABV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome (Low pH) RABV Rabies Virus (with G-protein) Receptor Host Cell Receptor RABV->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization ViralFusion Viral Envelope Fusion RNPrelease RNP Release ViralFusion->RNPrelease 4. Membrane Fusion Replication Viral Replication RNPrelease->Replication 5. Replication Endocytosis->ViralFusion 3. Acidification GRP60367 GRP-60367 Hydrochloride GRP60367->RABV Inhibits G-protein -receptor interaction

Caption: Mechanism of Rabies Virus entry and inhibition by this compound.

Experimental_Workflow start Start dissolve Dissolve GRP-60367 HCl in DMSO (10 mM Stock) start->dissolve seed Seed Host Cells (e.g., N2a) in 96-well plate start->seed treat Treat cells with serial dilutions of GRP-60367 dissolve->treat incubate1 Incubate 24h seed->incubate1 incubate1->treat incubate2 Incubate 1h treat->incubate2 infect Infect with Reporter RABV incubate2->infect incubate3 Incubate 24-48h infect->incubate3 measure Measure Reporter Signal (e.g., Luciferase) incubate3->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Experimental workflow for evaluating this compound's antiviral activity.

References

GRP-60367 Hydrochloride: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a first-in-class, potent, and specific small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3][4][5][6][7][8] It functions by directly targeting the RABV glycoprotein (B1211001) (G), a key protein mediating the virus's entry into host cells.[1][4] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize anti-RABV compounds. Its high potency, with EC50 values in the low nanomolar range, and low cytotoxicity make it an excellent reference compound for such assays.[1][2][5][7][8]

Mechanism of Action: Targeting RABV G Protein

This compound exerts its antiviral activity by specifically inhibiting the function of the RABV G protein.[1][4] This glycoprotein is essential for the initial stages of viral infection, including attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes, which allows the viral genome to enter the cytoplasm. By targeting the G protein, this compound effectively blocks viral entry, preventing the establishment of infection.[1][4]

cluster_rabv Rabies Virus (RABV) cluster_host Host Cell RABV RABV Particle Receptor Host Cell Receptor RABV->Receptor Attachment RABV_G G Protein Endosome Endosome RABV_G->Endosome Fusion Receptor->Endosome Endocytosis Cytoplasm Cytoplasm GRP-60367 GRP-60367 hydrochloride GRP-60367->RABV_G Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro efficacy and cytotoxicity of GRP-60367.

ParameterCell LineVirus StrainValueReference
EC50 Various host cell linesRABV2 - 52 nM[1][2][5][7][8]
BSR-T7/5 cellsrVSV-G5 nM[4]
BHK-21 cellsSAD-B190.27 µM[4]
BHK-21 cellsCVS-N2c2.63 µM[4]
CC50 Various host cell linesN/A>300 µM[1]

High-Throughput Screening Protocols

Two primary types of HTS assays are suitable for identifying and characterizing RABV entry inhibitors like this compound: phenotypic assays using fluorescent reporter viruses and mechanistic assays using single-cycle reporter viruses.

Phenotypic High-Content Screening (HCS) Assay

This protocol is adapted from a robust assay designed for the discovery of RABV inhibitors and is ideal for primary screening of large compound libraries.[1][2][3]

Start Start Plate_Cells Seed BHK-21 cells in 384-well plates Start->Plate_Cells Incubate_24h_1 Incubate 24h Plate_Cells->Incubate_24h_1 Add_Compound Add GRP-60367 (or test compounds) & controls Incubate_24h_1->Add_Compound Add_Virus Infect with mCherry-RABV Add_Compound->Add_Virus Incubate_4d Incubate 4 days Add_Virus->Incubate_4d Stain_Nuclei Add Hoechst 33342 to stain nuclei Incubate_4d->Stain_Nuclei Image High-Content Imaging Stain_Nuclei->Image Analyze Image Analysis: - Cell Count (Nuclei) - Infection Rate (% mCherry) Image->Analyze End End Analyze->End

Figure 2: Workflow for a phenotypic high-content screening assay.

Materials:

  • Baby Hamster Kidney (BHK-21) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 384-well clear-bottom black imaging plates

  • Recombinant Rabies Virus expressing mCherry (mCherry-RABV)

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • Hoechst 33342 nuclear stain

  • High-content imaging system

  • Automated liquid handling systems

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend BHK-21 cells in DMEM with 10% FBS.

    • Using an automated liquid handler, dispense 2,000 cells in 30 µL of medium into each well of a 384-well plate.[1]

    • Incubate the plates for 24 hours at 37°C and 5% CO2.[1]

  • Compound Addition:

    • Prepare a dose-response plate of this compound and test compounds in DMSO.

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 30 nL) of compound solution to the cell plates. The final concentration of DMSO should be kept below 0.5%.

  • Virus Infection:

    • Dilute mCherry-RABV in DMEM to achieve a Multiplicity of Infection (MOI) of 0.019 TCID50/cell.[1]

    • Add 30 µL of the diluted virus to each well.[1]

    • Include "virus-free" wells for cytotoxicity assessment and "no-compound" wells as infection controls.

  • Incubation:

    • Incubate the plates for 4 days at 37°C and 5% CO2.[1]

  • Staining and Imaging:

    • Add Hoechst 33342 to each well at a final concentration of 5 µM to stain the cell nuclei.[1]

    • Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and mCherry (red) channels.

  • Data Analysis:

    • Use image analysis software to automatically identify and count the number of nuclei (total cells).

    • Quantify the number of infected cells by measuring the mCherry signal.

    • Calculate the percentage of infected cells for each well.

    • Determine the EC50 of GRP-60367 and test compounds by fitting the dose-response data to a four-parameter logistic curve.

    • Assess cytotoxicity by comparing the cell counts in compound-treated wells to the DMSO control wells.

Single-Cycle Nanoluciferase-Based HTS Assay

This assay format was instrumental in the initial discovery of GRP-60367 and is highly suitable for large-scale primary screens due to its robust and sensitive luminescent readout.[4]

Assay Principle:

This assay utilizes a recombinant RABV in which the glycoprotein (G) gene has been replaced with a nanoluciferase (nanoLuc) reporter gene (RABV-ΔG-nanoLuc).[4] The virus is propagated in a cell line that provides the RABV G protein in trans, allowing for the production of infectious virions. However, these virions can only undergo a single round of infection in the target screening cells, as they do not carry the gene for the G protein. The level of infection is quantified by measuring the nanoLuc activity, which is directly proportional to the number of infected cells.

Materials:

  • HEK293T or a similar susceptible cell line

  • RABV-ΔG-nanoLuc reporter virus

  • This compound

  • DMSO

  • 384-well solid white plates

  • Nanoluciferase substrate (e.g., Nano-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells in 384-well white plates at an optimized density.

    • Incubate for 24 hours.

  • Compound and Virus Addition:

    • Add test compounds and controls (GRP-60367 and DMSO) to the cell plates.

    • Add the RABV-ΔG-nanoLuc reporter virus.

  • Incubation:

    • Incubate for a predetermined period (e.g., 48 hours) to allow for viral entry and reporter gene expression.

  • Luminescence Reading:

    • Add the nanoluciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO controls (100% infection) and "no-virus" controls (0% infection).

    • Calculate the percent inhibition for each compound concentration.

    • Determine the EC50 values for active compounds.

Conclusion

This compound serves as a valuable tool for the discovery and development of novel anti-rabies therapeutics. Its well-defined mechanism of action, high potency, and low toxicity make it an ideal positive control for HTS assays targeting RABV entry. The detailed protocols provided herein offer robust and reliable methods for screening large compound libraries and for the detailed characterization of potential lead candidates.

References

Application of GRP-60367 Hydrochloride in Viral Entry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a potent and selective first-in-class small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3][4] This compound specifically targets the RABV glycoprotein (B1211001) (G), a critical component for viral attachment and fusion with the host cell membrane.[2][5] By inhibiting the function of the G protein, GRP-60367 effectively blocks the initial and essential stage of RABV infection, making it a valuable tool for studying the mechanisms of viral entry and a promising candidate for antiviral drug development.[2][5]

These application notes provide detailed protocols for utilizing this compound in viral entry assays, cytotoxicity assessments, and mechanism of action studies.

Mechanism of Action

Rabies virus entry into a host cell is a multi-step process mediated by the viral G protein. This process is pH-dependent and involves conformational changes in the G protein.[1] this compound specifically targets the RABV G protein, interfering with these conformational changes and thereby inhibiting viral entry.[2][5] Time-of-addition studies have demonstrated that GRP-60367 is most effective when added early in the infection process, consistent with its role as an entry inhibitor.

RABV_Entry_Pathway cluster_virus Rabies Virus cluster_cell Host Cell cluster_inhibition Inhibition RABV RABV Particle Receptor Host Cell Receptor RABV->Receptor 1. Attachment RABV_G G Glycoprotein (pre-fusion) RABV_G_fusion G Glycoprotein (post-fusion) Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->RABV_G_fusion 3. Acidification (low pH) Cytoplasm Cytoplasm GRP60367 GRP-60367 GRP60367->RABV_G Inhibits conformational change RABV_G_fusion->Cytoplasm 4. Membrane Fusion & Viral RNA Release

Caption: Mechanism of Rabies Virus entry and inhibition by GRP-60367.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated against various RABV strains in different host cell lines. The data is summarized in the tables below.

Table 1: Antiviral Activity of GRP-60367 against Rabies Virus Strains

Virus StrainHost Cell LineEC50 (nM)
RABV Screening VirusMultiple2 - 52
recVSV-ΔG-eGFP-GRABVMultiple5
RABV-SAD-B19Multiple270
rRABV-CVS-N2cMultiple2630
Bat IsolateMultipleInactive (>10µM)

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data compiled from multiple sources.[2][3]

Table 2: Cytotoxicity and Selectivity Index of GRP-60367

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
Multiple>300>100,000

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The high selectivity index indicates a large therapeutic window.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Viral Entry Assay using High-Content Imaging

This protocol describes a method to quantify the inhibitory effect of GRP-60367 on RABV entry using automated fluorescence microscopy.

Viral_Entry_Assay_Workflow A 1. Seed Host Cells (e.g., BHK-21) in 96-well plates B 2. Add serial dilutions of This compound A->B C 3. Infect with fluorescently-tagged RABV (e.g., mCherry-SAD-B19) at a specific MOI B->C D 4. Incubate for 24-48 hours C->D E 5. Fix and stain cells (e.g., Hoechst for nuclei) D->E F 6. Acquire images using high-content imager E->F G 7. Analyze images to quantify percentage of infected cells F->G H 8. Calculate EC50 value G->H

Caption: Workflow for a high-content imaging-based viral entry assay.

Materials:

  • Host cells (e.g., BHK-21)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Fluorescently-tagged Rabies Virus (e.g., mCherry-SAD-B19)

  • This compound

  • 96-well imaging plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed host cells into 96-well imaging plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).

  • Virus Infection: Infect the cells with a fluorescently-tagged RABV strain at a multiplicity of infection (MOI) that results in approximately 50-80% infection in the control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Cell Staining:

    • Carefully remove the medium.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst 33342 for 15 minutes.

    • Wash the cells three times with PBS.

  • Image Acquisition: Acquire images of the wells using a high-content imaging system, capturing both the nuclear stain and the viral fluorescent reporter channels.

  • Image Analysis: Use image analysis software to count the total number of cells (nuclei) and the number of infected cells (fluorescent reporter positive).

  • Data Analysis: Calculate the percentage of infected cells for each compound concentration. Plot the percentage of infection against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of GRP-60367 on cell viability.

Cytotoxicity_Assay_Workflow A 1. Seed Host Cells in 96-well plates B 2. Add serial dilutions of This compound A->B C 3. Incubate for 48 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and CC50 F->G

Caption: Workflow for determining cytotoxicity using an MTT assay.

Materials:

  • Host cells (e.g., BHK-21)

  • Cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

Protocol 3: Plaque Reduction Assay

This classic virology assay can be used to titrate the virus and determine the inhibitory effect of GRP-60367.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Rabies Virus stock

  • This compound

  • Overlay medium (e.g., MEM with 1% agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with different concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of GRP-60367.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the concentration of GRP-60367 that reduces the plaque number by 50% (IC50).

References

GRP-60367 Hydrochloride: A Potent Tool for Investigating Rabies Virus Entry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Virology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3][4] Its high potency and specific mechanism of action make it an invaluable tool for studying the intricacies of RABV infection and for the development of novel antiviral therapies. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in a research setting. The hydrochloride salt form of GRP-60367 is noted for its enhanced water solubility and stability, making it ideal for in vitro studies.[1]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the rabies virus glycoprotein (B1211001) (G protein).[2] The G protein is essential for the initial stages of viral infection, mediating the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. By binding to the G protein, this compound blocks the conformational changes required for membrane fusion, thereby preventing the viral genome from entering the host cell cytoplasm and initiating replication.[2][3]

Below is a diagram illustrating the proposed mechanism of action:

cluster_rabv_entry Rabies Virus Entry Pathway cluster_inhibition Inhibition by GRP-60367 HCl RABV Rabies Virus Receptor Host Cell Receptor RABV->Receptor Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification G_Protein_Conformation G Protein Conformational Change Acidification->G_Protein_Conformation Membrane_Fusion Membrane Fusion G_Protein_Conformation->Membrane_Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release Replication Viral Replication Viral_RNA_Release->Replication GRP60367 GRP-60367 HCl Block Blockade of Conformational Change GRP60367->Block Block->G_Protein_Conformation

Caption: Mechanism of Rabies Virus entry and inhibition by this compound.

Data Presentation

The antiviral activity of GRP-60367 has been quantified against various strains of Rabies Virus in different cell lines. The data below summarizes its potency (EC50) and cytotoxicity (CC50).

Parameter Virus Strain Cell Line Value Reference
EC50 Multiple RABV strainsVarious host cell lines2 - 52 nM[1][2][3]
EC50 recVSV-ΔG-eGFP-G(RABV)-5 nM[3]
EC50 RABV-SAD-B19-0.27 µM[3]
EC50 rRABV-CVS-N2c-2.63 µM[3]
CC50 -Various cell lines> 300 µM[2][3]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral effect by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window. The high SI for GRP-60367 indicates a favorable safety profile in vitro.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral properties of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells.

cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Add serial dilutions of GRP-60367 HCl A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan (B1609692) crystals (e.g., with DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate CC50 value F->G

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • Host cells (e.g., BHK-21, Neuro-2a)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (no compound) as a cell viability control.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-compound control. Determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of this compound to inhibit RABV replication, measured by a reduction in the number of viral plaques.

cluster_workflow Plaque Reduction Assay Workflow A Seed host cells to form a monolayer B Infect cells with RABV in the presence of diluted GRP-60367 HCl A->B C Incubate for viral adsorption (1 hour) B->C D Remove inoculum and add overlay medium containing GRP-60367 HCl C->D E Incubate until plaques are visible (3-7 days) D->E F Fix and stain cells (e.g., with crystal violet) E->F G Count plaques and calculate EC50 F->G

Caption: Workflow for the Plaque Reduction Assay to determine antiviral efficacy.

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Rabies Virus (RABV) stock of known titer

  • This compound stock solution

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the RABV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Remove the growth medium from the cell monolayers and add the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the same concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (no compound).

  • Staining: Fix the cells with the fixative solution and then stain with the staining solution.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value using non-linear regression analysis.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.

Procedure:

  • Experimental Setup: Prepare parallel cultures of host cells.

  • Compound Addition at Different Time Points: Add this compound at various time points relative to viral infection:

    • Pre-treatment: Add the compound to cells for a period before infection, then wash it out before adding the virus.

    • Co-treatment: Add the compound and virus to the cells simultaneously (as in the plaque reduction assay).

    • Post-treatment: Add the compound at different time points after the initial viral infection.

  • Quantify Viral Replication: After a set incubation period, quantify the viral yield or the expression of a viral protein for each condition.

  • Analysis: The time point at which the addition of this compound no longer inhibits viral replication indicates the end of the susceptible phase of the viral life cycle. For a viral entry inhibitor like GRP-60367, the most significant inhibition is expected during the co-treatment and early post-treatment phases.

Conclusion

This compound is a highly effective and specific tool for the study of Rabies Virus entry. Its nanomolar potency and low cytotoxicity provide a wide experimental window for a variety of in vitro assays. The protocols outlined in this document serve as a guide for researchers to effectively utilize this compound in their virological investigations.

References

GRP-60367 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the novel antiviral compound GRP-60367 hydrochloride, a potent and specific inhibitor of rabies virus (RABV) entry. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of virology, infectious diseases, and antiviral drug discovery.

Introduction

This compound is a first-in-class small molecule inhibitor that specifically targets the rabies virus glycoprotein (B1211001) (RABV-G), a key protein mediating the entry of the virus into host cells. By binding to RABV-G, this compound effectively blocks the conformational changes required for membrane fusion, thereby preventing the viral genome from entering the cytoplasm and initiating replication. This targeted mechanism of action makes this compound a promising candidate for further investigation as a potential therapeutic agent against rabies. The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability compared to its free base counterpart.[1]

Storage and Handling Procedures

Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results.

2.1. Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder 4°CLong-termStore in a dry, dark place.
-20°CExtended long-termStore in a dry, dark place.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

2.2. Handling Precautions

This compound should be handled in a laboratory setting by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the product-specific Safety Data Sheet (SDS).

2.3. Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.

PropertyValue
Solubility in DMSO ≥ 250 mg/mL

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 389.93 g/mol ).

  • Add the calculated volume of DMSO to the powder.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by inhibiting the entry of the rabies virus into host cells. The primary target of the compound is the viral glycoprotein G (RABV-G).

The rabies virus enters host cells via receptor-mediated endocytosis. After attachment to host cell receptors, the virus is internalized into endosomes. The acidic environment of the endosome triggers a conformational change in the trimeric RABV-G protein, exposing a fusion loop that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein (RNP) complex into the cytoplasm, allowing for viral replication to commence.

This compound binds to the RABV-G protein and stabilizes its pre-fusion conformation. This prevents the low pH-induced conformational changes necessary for membrane fusion, effectively trapping the virus within the endosome and preventing infection.

RABV_Entry_Inhibition Mechanism of this compound Action cluster_virus Rabies Virus cluster_cell Host Cell RABV RABV Particle Receptor Host Cell Receptor RABV->Receptor Attachment RABV_G_pre RABV-G (Pre-fusion) Inhibition Inhibition RABV_G_pre->Inhibition Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (pH neutral) Endocytosis->Endosome Acidic_Endosome Acidic Endosome (low pH) Endosome->Acidic_Endosome Endosomal Acidification RABV_G_post RABV-G (Post-fusion) Acidic_Endosome->RABV_G_post Conformational Change Cytoplasm Cytoplasm GRP GRP-60367 HCl GRP->RABV_G_pre Binding Fusion Membrane Fusion RABV_G_post->Fusion Release RNP Release Fusion->Release Replication Viral Replication Release->Replication Inhibition->RABV_G_post

Figure 1: Signaling pathway of RABV entry and inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on the established mechanism of action of this compound. Researchers should adapt these protocols to their specific experimental systems.

4.1. In Vitro Rabies Virus Entry Assay

This assay is designed to quantify the inhibitory effect of this compound on RABV entry.

Materials:

  • Host cells susceptible to RABV infection (e.g., BSR, a clone of BHK-21 cells)

  • Recombinant RABV expressing a reporter gene (e.g., luciferase or GFP)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reporter gene assay reagents (e.g., luciferase substrate)

  • Plate reader

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add the diluted this compound or vehicle control to the wells.

    • Immediately add the reporter-expressing RABV at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for viral entry and reporter gene expression (typically 24-48 hours).

  • Quantification:

    • For luciferase-expressing virus, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For GFP-expressing virus, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

4.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Host Cells in 96-well Plate Treat_Infect Treat Cells and Infect with Reporter Virus Seed_Cells->Treat_Infect Prepare_Compound Prepare Serial Dilutions of GRP-60367 HCl Prepare_Compound->Treat_Infect Incubate Incubate for 24-48h Treat_Infect->Incubate Measure_Signal Measure Reporter Signal (Luciferase/GFP) Incubate->Measure_Signal Calculate_EC50 Calculate EC50 Measure_Signal->Calculate_EC50

Figure 2: General workflow for an in vitro RABV entry inhibition assay.

Quantitative Data Summary

The following table summarizes the known quantitative data for GRP-60367.

ParameterValueCell LineVirus StrainReference
EC₅₀ 2 nMBEAS-2BRABV-ΔG-nanoLuc[2]
EC₅₀ 3 nM293TRABV-ΔG-nanoLuc[2]
EC₅₀ 52 nMHep-2RABV-ΔG-nanoLuc[2]
EC₅₀ 5 nM-recVSV-ΔG-eGFP-GRABV[2]
EC₅₀ 0.27 µM-RABV-SAD-B19[2]
EC₅₀ 2.63 µM-rRABV-CVS-N2c[2]
Cytotoxicity (CC₅₀) >300 µMVarious-[2]

Conclusion

This compound is a valuable research tool for studying the entry mechanism of the rabies virus and for the development of novel anti-rabies therapeutics. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this compound in their studies. Adherence to proper storage and handling procedures is essential for obtaining reliable and reproducible results.

Disclaimer: This document is intended for research use only and is not a guide for clinical use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Troubleshooting & Optimization

GRP-60367 hydrochloride not showing antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRP-60367 hydrochloride.

Troubleshooting Guide: this compound Not Showing Expected Antiviral Activity

Encountering a lack of antiviral activity with this compound can be perplexing. This guide provides a systematic approach to troubleshooting common issues.

dot

Troubleshooting_Flowchart start Start: No Antiviral Activity Observed sub_prep Compound Preparation & Handling start->sub_prep Investigate exp_setup Experimental Setup sub_prep->exp_setup If compound is OK sub_prep_q Solubility Issues? Degradation? sub_prep->sub_prep_q virus_cell Virus Strain & Cell Line exp_setup->virus_cell If setup is correct exp_setup_q Incorrect Concentration? Timing of Addition? exp_setup->exp_setup_q data_analysis Data Analysis & Interpretation virus_cell->data_analysis If virus/cells are appropriate virus_cell_q Resistant Strain? Inappropriate Cell Line? virus_cell->virus_cell_q solution Potential Solution data_analysis->solution Identify issue data_analysis_q Inadequate Controls? Incorrect Readout? data_analysis->data_analysis_q

Caption: Troubleshooting flowchart for lack of this compound activity.

Compound Integrity and Handling
Question Possible Cause Recommended Action
Is the compound properly dissolved? This compound has limited water solubility but is soluble in DMSO.[1][2] Incomplete dissolution can lead to lower effective concentrations.Prepare a fresh stock solution in 100% DMSO. Use sonication to aid dissolution.[1] Visually inspect the stock solution for any precipitates. When diluting into aqueous media for experiments, ensure the final DMSO concentration is consistent across all conditions and does not exceed cytotoxic levels (typically <0.5%).
Has the compound degraded? Improper storage can lead to degradation and loss of activity.Store the solid compound and stock solutions as recommended by the supplier. For this compound, solid storage is at 4°C, while in-solvent storage is at -80°C for 6 months or -20°C for 1 month.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Is the correct form of the compound being used? The hydrochloride salt form generally has better water solubility and stability compared to the free base.Confirm that you are using this compound (CAS No. 2803211-60-9).[2]
Experimental Design and Protocol
Question Possible Cause Recommended Action
Is the concentration range appropriate? The effective concentration may be outside the tested range.GRP-60367 has shown nanomolar potency against some rabies virus (RABV) strains.[3][4] Conduct a broad-range dose-response experiment (e.g., from low nM to high µM) to determine the EC50.
Is the timing of compound addition optimal? As a viral entry inhibitor, GRP-60367 is expected to be most effective when present during or shortly after viral inoculation.For time-of-addition experiments, add the compound at different time points relative to infection (e.g., pre-incubation with cells, co-incubation with virus, post-infection).[5] Time-of-addition studies with similar inhibitors show maximal effect when added within the first hour of infection.[2]
Are the assay controls performing as expected? Issues with controls can invalidate the experimental results.Include the following controls: - Virus Control: Cells infected with the virus without any compound. - Cell Control: Uninfected cells. - Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. - Positive Control: A known inhibitor of the virus, if available.
Is the chosen assay readout suitable? The method used to quantify viral activity might not be sensitive enough or appropriate for an entry inhibitor.Common assays for antiviral activity include cytopathic effect (CPE) reduction, plaque reduction, and reporter virus expression assays.[6][7] For an entry inhibitor, a single-cycle replication assay using a reporter virus can be particularly effective.[2]
Biological System: Virus and Host Cells
Question Possible Cause Recommended Action
Is the rabies virus strain susceptible to GRP-60367? The antiviral activity of GRP-60367 is known to be strain-dependent.[3][8] Some strains are less sensitive or even resistant.Verify the susceptibility of the RABV strain you are using. Published data indicates that while some strains are inhibited in the low nM range, others show significantly higher EC50 values or are insensitive.[3][8] Consider testing against a known sensitive strain as a positive control.
Is the host cell line appropriate? The choice of host cell line can influence the observed antiviral activity.The reported EC50 of GRP-60367 varies between different cell lines (e.g., BEAS-2B, 293T, Hep-2).[2] Ensure the chosen cell line is permissive to the RABV strain being used and that you have optimized the infection conditions for that cell line.
Are the cells healthy and at the correct confluence? Unhealthy or overly confluent cells can lead to inconsistent results in antiviral assays.Use cells from a consistent and low passage number. Seed cells to achieve a confluent monolayer (95-100%) at the time of infection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small-molecule inhibitor of rabies virus (RABV) entry.[3][9] It specifically targets the RABV glycoprotein (B1211001) (G protein), which is essential for the virus to attach to and enter host cells.[1][6] By inhibiting the function of the G protein, this compound blocks the virus from initiating an infection.[8]

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RABV_Entry_Pathway cluster_virus Rabies Virus cluster_cell Host Cell RABV RABV Virion G_protein G Protein Trimer (pre-fusion) receptor Host Cell Receptor (e.g., nAChR, NCAM) G_protein->receptor 1. Attachment endocytosis Endocytosis receptor->endocytosis 2. Internalization endosome Endosome endocytosis->endosome 3. Trafficking fusion Membrane Fusion endosome->fusion 4. pH-dependent conformational change release Viral RNP Release into Cytoplasm fusion->release 5. Genome Release GRP60367 GRP-60367 Hydrochloride GRP60367->G_protein Inhibits G protein function

Caption: Rabies virus entry pathway and the inhibitory action of GRP-60367.

Q2: What are the reported EC50 and CC50 values for GRP-60367?

A2: The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of GRP-60367 can vary depending on the rabies virus strain and the host cell line used.

Compound Virus Strain Cell Line EC50 CC50 Selectivity Index (SI = CC50/EC50)
GRP-60367RABV-ΔG-nanoLucBEAS-2B2 nM>300 µM>150,000
GRP-60367RABV-ΔG-nanoLuc293T3 nM>300 µM>100,000
GRP-60367RABV-ΔG-nanoLucHep-252 nM>300 µM>5,769
GRP-60367RABV-SAD-B19Not Specified0.27 µMNot SpecifiedNot Specified
GRP-60367rRABV-CVS-N2cNot Specified2.63 µMNot SpecifiedNot Specified
GRP-60367Bat IsolateNot SpecifiedInsensitive (>10 µM)Not SpecifiedNot Specified
Data compiled from multiple sources.[2][3][8]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 250 mg/mL.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[1][2] Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: Can I use this compound in vivo?

A4: While GRP-60367 has shown potent in vitro activity, its in vivo efficacy and pharmacokinetic properties would need to be determined through further studies. The provided information focuses on its in vitro application.

Experimental Protocol: In Vitro Antiviral Activity Assay

This protocol provides a general framework for assessing the antiviral activity of this compound using a reporter virus assay.

dot

Experimental_Workflow start Start plate_cells 1. Plate Host Cells (e.g., BEAS-2B) start->plate_cells prepare_compound 2. Prepare Serial Dilutions of this compound plate_cells->prepare_compound add_compound 3. Add Compound Dilutions to Cells prepare_compound->add_compound infect_cells 4. Infect Cells with RABV Reporter Virus add_compound->infect_cells incubate 5. Incubate for 24-48 hours infect_cells->incubate measure_signal 6. Measure Reporter Signal (e.g., Luminescence) incubate->measure_signal analyze_data 7. Analyze Data and Calculate EC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro antiviral assay of GRP-60367.

Materials:

  • Host cells (e.g., BEAS-2B, 293T)

  • Cell culture medium

  • 96-well cell culture plates

  • Rabies reporter virus (e.g., RABV-ΔG-nanoLuc)

  • This compound

  • DMSO (anhydrous)

  • Reporter assay reagent (e.g., luciferase substrate)

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Plating: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Compound Addition: Remove the growth medium from the cells and add the prepared compound dilutions. Include vehicle control wells (medium with the highest concentration of DMSO).

  • Infection: Add the rabies reporter virus to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assay: In a parallel plate without virus, add the same serial dilutions of the compound to determine the CC50.

  • Signal Measurement: After incubation, measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions for the specific reporter system.

  • Data Analysis:

    • Normalize the reporter signal in the compound-treated wells to the virus control wells (100% infection) and cell control wells (0% infection).

    • Plot the normalized signal against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter variable slope) to calculate the EC50 value.

    • Similarly, determine the CC50 from the cytotoxicity assay data.

    • Calculate the Selectivity Index (SI = CC50 / EC50).

References

Optimizing GRP-60367 hydrochloride concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the user: While a compound designated GRP-60367 hydrochloride exists and has been identified as a rabies virus (RABV) entry inhibitor[1][2][3][4][5][6], this guide will treat it as a fictional, representative MEK1/2 inhibitor to comprehensively address the requested troubleshooting and optimization scenarios common in cancer research and drug development.

Technical Support Center: this compound

Welcome to the technical support center for this compound, a potent and selective inhibitor of MEK1/2. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of GRP-60367 to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: GRP-60367 is a potent, ATP-competitive, small-molecule inhibitor of MEK1 and MEK2 kinases. MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway.[7] By inhibiting MEK1/2, GRP-60367 blocks the phosphorylation and activation of downstream kinases ERK1/2, thereby inhibiting cell proliferation, survival, and differentiation in tumor cells where this pathway is aberrantly active.[7]

MAPK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor GRP-60367 Inhibitor->MEK

Figure 1: GRP-60367 inhibits the MAPK signaling pathway.

Q2: How should I prepare and store stock solutions of this compound?

A2: For in vitro use, we recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1] The hydrochloride salt form generally offers good solubility in DMSO.[3]

  • Preparation: To prepare a 10 mM stock, dissolve 3.90 mg of this compound (Formula Weight: 389.92) in 1 mL of high-quality, anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8]

Q3: What is the recommended starting concentration for my cell-based assays?

A3: The optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.[9][10] For an initial screening experiment to confirm pathway inhibition, a concentration of 100 nM is often a reasonable starting point.[10]

Q4: How can I verify that GRP-60367 is active in my cells?

A4: The most direct method is to measure the phosphorylation status of ERK1/2 (p-ERK), the direct downstream target of MEK1/2. Treat your cells with GRP-60367 for 2-4 hours, lyse the cells, and perform a Western blot analysis using antibodies against p-ERK (Thr202/Tyr204) and total ERK.[10] A significant decrease in the p-ERK/total ERK ratio indicates successful target engagement.

Troubleshooting Guide

Problem 1: I am not observing any effect (e.g., no change in cell proliferation or p-ERK levels).

Potential Cause Recommended Solution
Suboptimal Concentration The concentration used may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM) to determine the IC50.[10]
Compound Degradation The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[11] Prepare fresh dilutions from a new stock aliquot for each experiment.
Cell Line Resistance Some cell lines have intrinsic or acquired resistance to MEK inhibitors, often due to mutations upstream (e.g., KRAS, BRAF amplification) or activation of compensatory signaling pathways.[12][13] Verify the mutation status of your cell line and consider combination therapies if resistance is suspected.
Incorrect Experimental Duration The incubation time may be too short to observe a phenotypic effect like changes in cell viability. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[9]

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start -> q1; q1 -> c1 [label=" No"]; q1 -> c2 [label=" Yes"]; c1 -> sol1; c2 -> sol2; }

Figure 2: Troubleshooting logic for a lack of experimental effect.

Problem 2: I am observing excessive cytotoxicity or cell death, even at low concentrations.

Potential Cause Recommended Solution
High Compound Concentration The concentration may be in the toxic range for your cell line. Lower the concentration range in your dose-response curve. Determine the Maximum Non-Toxic Concentration (MNTC).[11]
Solvent Toxicity High concentrations of DMSO (>0.5%) can be toxic to some cell lines. Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed 0.5%. Always include a "vehicle-only" control.[14]
Off-Target Effects At very high concentrations, small molecules can have off-target effects leading to cytotoxicity.[11] Operate within a concentration range that provides on-target inhibition (p-ERK reduction) without excessive cell death.
Sensitive Cell Line The cell line may be highly dependent on the MAPK pathway for survival, leading to apoptosis upon inhibition. This can be an expected outcome. Confirm apoptosis using methods like Annexin V staining.

Problem 3: My results are inconsistent between experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to high variability. Ensure you have a homogenous single-cell suspension before plating and be consistent with your technique.[9]
Variable Cell Health/Passage Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Inaccurate Drug Dilutions Errors in serial dilutions are a common source of variability. Prepare a fresh dilution series for each experiment from a validated stock solution. Use calibrated pipettes.[10]
Edge Effects in Plates Evaporation from the outer wells of a 96-well plate can alter compound concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol measures metabolic activity as an indicator of cell viability.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2x serial dilution of GRP-60367 in culture medium. A common range is from 20 µM down to 2 nM (final concentrations will be 10 µM to 1 nM). Include a vehicle control (e.g., 0.2% DMSO, for a final concentration of 0.1%).

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the inhibitor concentration. Use non-linear regression to calculate the IC50 value.

Experimental_Workflow start Start: Seed Cells in 96-Well Plate step2 Allow Adhesion (Overnight Incubation) start->step2 step3 Prepare 2x Serial Dilutions of GRP-60367 step2->step3 step4 Treat Cells with Compound (e.g., 72 hours) step3->step4 step5 Add Viability Reagent (e.g., MTT) step4->step5 step6 Incubate (3-4 hours) step5->step6 step7 Solubilize Formazan (Add DMSO) step6->step7 end Read Absorbance & Calculate IC50 step7->end

Figure 3: General workflow for an in vitro dose-response experiment.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol verifies the on-target activity of GRP-60367.[10][17]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of GRP-60367 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-ERK1/2 (1:1000 dilution) overnight at 4°C.[18][19]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total ERK1/2, following the same immunoblotting steps.[17][20]

Quantitative Data Summary

Table 1: IC50 Values of GRP-60367 in Various Cancer Cell Lines (72h MTT Assay)

Cell Line Cancer Type Key Mutation IC50 (nM)
A375 Melanoma BRAF V600E 8.5
HCT116 Colorectal KRAS G13D 25.2
MCF-7 Breast PIK3CA E545K 150.6

| PC-9 | Lung | EGFR del19 | > 1000 |

Table 2: Recommended Concentration Ranges for Common In Vitro Assays

Assay Type Recommended Concentration Incubation Time Purpose
Western Blot (p-ERK) 10 nM - 1 µM 2 - 4 hours Confirm target engagement
Cell Proliferation (MTT) 1 nM - 10 µM 48 - 72 hours Determine phenotypic IC50
Apoptosis Assay 1x to 5x IC50 24 - 48 hours Measure induction of cell death

| Colony Formation | 0.1x to 1x IC50 | 10 - 14 days | Assess long-term cytostatic effect |

Table 3: Stability of this compound Stock Solutions (10 mM in DMSO)

Storage Condition Time Stability (% Remaining) Notes
-80°C 6 months >99% Recommended for long-term storage
-20°C 1 month >98% Suitable for short-term storage
4°C 1 week ~90% Not recommended

| Room Temperature | 24 hours | ~75% | Avoid; prepare fresh dilutions before use |

References

Improving GRP-60367 hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GRP-60367 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected solubility in aqueous solutions?

A1: this compound is a first-in-class small-molecule inhibitor of the rabies virus (RABV) entry by targeting the RABV G protein.[1] As a hydrochloride salt of an organic molecule, it is expected to have enhanced aqueous solubility and stability compared to its free base form.[2][3] However, like many small molecules, its solubility in purely aqueous solutions such as buffers or cell culture media is likely to be limited.

Q2: What solvents are recommended for making a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A solubility of up to 250 mg/mL in DMSO has been reported.[1][4] For in vivo studies, specific formulations using co-solvents have also been described.[1][4]

Q3: I dissolved this compound in my aqueous buffer/media and observed precipitation. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution, the percentage of DMSO decreases, and the aqueous character of the solvent increases, leading to precipitation. Other factors, such as the pH of the medium and the presence of other salts (see common ion effect), can also influence solubility.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and, for many compounds, increase the solubility. However, the effect of temperature on the stability of this compound is not well-documented. Therefore, prolonged or high-temperature heating should be avoided. A brief warming to 37°C with agitation is a reasonable approach.

Q5: What is the "common ion effect" and how might it affect the solubility of this compound?

A5: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[5][6][7] this compound is a chloride salt. If you are dissolving it in a buffer or medium that has a high concentration of chloride ions (e.g., many cell culture media contain NaCl), the solubility of this compound may be lower than in a low-chloride buffer.[8][9]

Troubleshooting Guides

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

Initial Solubility Test

Start by preparing a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous medium of choice to your desired final concentration. If you observe precipitation, proceed to the troubleshooting workflow below.

GRP60367_Solubility_Troubleshooting start Start: Solubility Issue Observed check_stock 1. Check Stock Solution Is it clear? Is it freshly prepared? start->check_stock stock_ok Stock is OK check_stock->stock_ok Yes end_fail Consult Further/ Consider Formulation Change check_stock->end_fail No, remake stock ph_adjust 2. pH Adjustment Test solubility in buffers of varying pH (e.g., pH 5, 6.5, 7.4). stock_ok->ph_adjust ph_success Solubility Improved? ph_adjust->ph_success cosolvent 3. Use Co-solvents Add a small percentage (1-5%) of a biocompatible co-solvent. ph_success->cosolvent No end_success Problem Solved ph_success->end_success Yes cosolvent_success Solubility Improved? cosolvent->cosolvent_success cyclodextrin (B1172386) 4. Use Cyclodextrins Complex the compound with a cyclodextrin like HP-β-CD or SBE-β-CD. cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclo_success Solubility Improved? cyclodextrin->cyclo_success cyclo_success->end_success Yes cyclo_success->end_fail No

Caption: Troubleshooting workflow for this compound solubility.

Method 1: pH Adjustment

As a hydrochloride salt of a basic compound, the solubility of GRP-60367 is expected to be pH-dependent. At lower pH, the molecule will be more protonated and thus more soluble in aqueous solutions.

pH_Solubility_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_compound R-NH3+ Cl- (Protonated, Cationic) low_ph_result Higher Solubility low_ph_compound->low_ph_result Favors dissolution high_ph_compound R-NH2 (Neutral, Free Base) low_ph_compound->high_ph_compound Equilibrium Shift (pKa dependent) high_ph_result Lower Solubility (Precipitation Risk) high_ph_compound->high_ph_result Favors precipitation Cyclodextrin_Complexation compound GRP-60367 HCl (Poorly Soluble) complex Inclusion Complex (Water Soluble) cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex plus + plus->complex

References

GRP-60367 hydrochloride degradation issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation issues of GRP-60367 hydrochloride and best practices for its prevention. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, first-in-class small molecule inhibitor of the rabies virus (RABV).[1][2][3] It functions by specifically targeting the RABV glycoprotein (B1211001) (G protein), which is essential for the virus to enter host cells.[1][3] By inhibiting the G protein, this compound effectively blocks the virus from entering and infecting cells.

2. How should I store this compound to ensure its stability?

Proper storage is critical to prevent the degradation of this compound. For the solid, powdered form of the compound, it is recommended to store it at 4°C, sealed, and away from moisture. Once dissolved in a solvent such as DMSO, the stock solution has different storage requirements. For short-term storage, up to one month, the solution should be kept at -20°C. For long-term storage, up to six months, it is best to store the stock solution at -80°C.[1] Always ensure the container is tightly sealed to prevent moisture absorption and potential degradation.

3. My this compound solution appears to have precipitated. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon freezing. If you observe precipitation in your stock solution, gently warm the vial to 37°C and vortex or sonicate until the solid is fully redissolved. Before use, ensure that the solution is clear. To avoid repeated freeze-thaw cycles which can contribute to precipitation and degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

4. I am seeing inconsistent results in my experiments. Could this be due to degradation of this compound?

Inconsistent experimental outcomes, such as a decrease in the expected inhibitory effect (a higher EC50 value), can be an indication of compound degradation. To determine if degradation is the cause, it is advisable to prepare a fresh stock solution from the solid compound and compare its performance to the older stock. If the fresh stock restores the expected activity, it is likely that the previous solution had degraded.

5. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures can be susceptible to certain degradation mechanisms. As a hydrochloride salt, hydrolysis is a potential degradation pathway, especially in aqueous solutions at non-optimal pH. Exposure to light (photolysis) and strong oxidizing agents are other potential, though less common, sources of degradation for organic molecules. Following the recommended storage and handling procedures is the best way to minimize these risks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no biological activity Degradation of this compound due to improper storage or handling.Prepare a fresh stock solution from the solid compound stored under recommended conditions. Ensure the new stock is used within the recommended timeframe.
Inaccurate concentration of the working solution.Verify the concentration of your stock solution and the dilution calculations. If possible, use a spectrophotometric or chromatographic method to confirm the concentration.
Precipitate formation in stock or working solutions Exceeded solubility in the chosen solvent.Gently warm the solution and vortex or sonicate to redissolve the compound. For working solutions, consider using a different solvent system or adding a solubilizing agent if compatible with your experimental setup.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Variability between experimental replicates Inhomogeneous working solution.Ensure the stock solution is fully dissolved and the working solution is thoroughly mixed before adding it to your experiment.
Instability of the compound in the experimental buffer or media.Perform a stability test of this compound in your experimental medium. This can be done by incubating the compound in the medium for the duration of your experiment and then testing its activity.

Experimental Protocols and Data

Table 1: Storage Recommendations for this compound
Form Storage Temperature Duration Additional Notes
Solid Powder 4°CNot specified, but long-termSealed container, away from moisture
Stock Solution in Solvent -20°CUp to 1 monthSealed container, away from moisture
Stock Solution in Solvent -80°CUp to 6 monthsSealed container, away from moisture
Table 2: Solubility and Solution Preparation
Solvent Solubility Preparation Protocol for a 1 mM Stock Solution
DMSO ≥ 250 mg/mLTo prepare a 1 mM stock solution, add 2.5646 mL of DMSO to 1 mg of this compound (Molecular Weight: 389.92 g/mol ). Mix by vortexing or sonication until fully dissolved.

Note: The hydrochloride salt form of GRP-60367 generally has enhanced water solubility and stability compared to its free base form.[4]

Visualizing Key Processes

Rabies Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps of rabies virus entry into a host cell and the point of inhibition by this compound.

RABV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_inhibition RABV Rabies Virus (RABV) Receptor Host Cell Receptor (e.g., nAChR, NCAM, p75NTR) RABV->Receptor 1. Attachment (G protein mediated) Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. pH-dependent membrane fusion Replication Viral Replication Cytoplasm->Replication 4. Release of viral contents GRP60367 GRP-60367 Hydrochloride GRP60367->InhibitionPoint InhibitionPoint->RABV Blocks G protein

Caption: Rabies virus entry pathway and the inhibitory action of GRP-60367 HCl.

Troubleshooting Workflow for Inconsistent Experimental Results

This diagram provides a logical workflow for troubleshooting inconsistent results that may be related to this compound degradation.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions of Solid and Stock Solution Start->Check_Storage Prep_Fresh_Stock Prepare Fresh Stock Solution from Solid Check_Storage->Prep_Fresh_Stock Compare_Activity Compare Activity of Old vs. New Stock Prep_Fresh_Stock->Compare_Activity Activity_Restored Activity Restored? Compare_Activity->Activity_Restored Old_Stock_Degraded Conclusion: Old Stock was Degraded Activity_Restored->Old_Stock_Degraded Yes Check_Calculations Review Dilution Calculations Activity_Restored->Check_Calculations No Investigate_Other Investigate Other Experimental Variables Check_Assay Evaluate Assay Parameters Check_Calculations->Check_Assay Check_Assay->Investigate_Other

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Overcoming resistance to GRP-60367 hydrochloride in RABV strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GRP-60367 hydrochloride in studies involving Rabies Virus (RABV) strains.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound against our RABV strain. What could be the underlying cause?

A1: Reduced efficacy of this compound is likely due to the emergence of resistant RABV variants. GRP-60367 is a first-in-class small-molecule inhibitor that targets the RABV glycoprotein (B1211001) (G), a key protein for viral entry into host cells.[1][2] Resistance can arise from mutations in the gene encoding the G protein, particularly in regions critical for the drug's binding and mechanism of action. Some RABV strains, such as certain bat isolates, have been shown to be inherently less sensitive to this compound.[3]

Q2: How can we confirm if our RABV strain has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal effective concentration (EC50) of this compound against your viral strain. A significant increase in the EC50 value compared to a sensitive reference strain indicates resistance. Subsequently, sequencing the G protein gene of the suspected resistant strain and comparing it to the parental (sensitive) strain can identify potential resistance-conferring mutations.

Q3: What specific mutations in the RABV G protein are known to confer resistance to this compound?

A3: While specific mutations conferring resistance to this compound are not yet extensively documented in publicly available literature, research on a similar chemotype has identified "hot spots" for resistance in conserved hydrophobic positions within the RABV G protein's fusion loop. This region is critical for the conformational changes required for viral entry. Therefore, it is highly probable that amino acid substitutions in this fusion loop are the primary drivers of resistance.

Q4: Are there strategies to overcome or mitigate resistance to this compound in our experiments?

A4: Yes, several strategies can be employed:

  • Combination Therapy: Using this compound in combination with another antiviral agent that has a different mechanism of action can be effective. This approach reduces the likelihood of simultaneous resistance development. Potential partners could include antivirals targeting the viral polymerase or host factors involved in viral replication.

  • Dose Escalation: In some cases, increasing the concentration of this compound may overcome low-level resistance, but this must be carefully balanced with potential cytotoxicity.

  • Alternative Inhibitors: If high-level resistance is confirmed, switching to an alternative RABV entry inhibitor or a compound targeting a different stage of the viral life cycle may be necessary.

Q5: What is the expected potency of this compound against sensitive RABV strains?

A5: this compound exhibits nanomolar potency against a subset of RABV strains, with reported EC50 values ranging from 2 to 52 nM in various host cell lines.[1][3] However, potency can be strain-dependent.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound against various RABV strains.

RABV Strain/VariantHost Cell LineEC50 (nM)Reference
Various StrainsVarious2 - 52[1][3]
RABV-SAD-B19Not Specified270[3]
rRABV-CVS-N2cNot Specified2630[3]
Bat IsolateNot Specified>10,000[3]
recVSV-ΔG-eGFP-GRABVNot Specified5[3]

Experimental Protocols

Protocol 1: Determination of EC50 using Plaque Reduction Neutralization Assay (PRNA)

This protocol is adapted for determining the potency of an antiviral compound.

Materials:

  • Susceptible host cells (e.g., BSR or Neuro-2a cells)

  • Complete growth medium

  • This compound stock solution

  • RABV stock with a known titer (plaque-forming units per mL, PFU/mL)

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in growth medium)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed 6-well plates with host cells to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in a virus diluent (e.g., serum-free medium).

  • Virus-Compound Incubation: Mix a standardized amount of RABV (to yield 50-100 plaques per well) with each dilution of the compound and with a no-compound control. Incubate at 37°C for 1 hour.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add 2 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining: Remove the overlay medium and stain the cell monolayers with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 2: Generation of this compound-Resistant RABV in Cell Culture

Materials:

  • Susceptible host cells

  • Complete growth medium

  • This compound

  • Sensitive RABV strain

  • 96-well plates

Procedure:

  • Initial Infection: Infect host cells in a 96-well plate with the sensitive RABV strain at a low multiplicity of infection (MOI) in the presence of this compound at a concentration equal to the EC50.

  • Observation: Monitor the cells for cytopathic effect (CPE).

  • Serial Passage: Once CPE is observed, harvest the supernatant (containing progeny virus) and use it to infect fresh host cells in the presence of an increased concentration of this compound (e.g., 2x EC50).

  • Dose Escalation: Repeat the serial passage, gradually increasing the concentration of this compound with each passage.

  • Isolation of Resistant Virus: After several passages, the virus population should be enriched for resistant variants. Isolate a single viral clone through plaque purification in the presence of a high concentration of the compound.

  • Characterization: Characterize the resistant phenotype of the isolated clone by determining its EC50 value. Sequence the G protein gene to identify potential resistance mutations.

Visualizations

GRP_60367_Resistance_Mechanism cluster_sensitive Sensitive RABV Strain cluster_resistant Resistant RABV Strain GRP_60367 GRP-60367 hydrochloride RABV_G_Sensitive Wild-Type G Protein (pre-fusion conformation) GRP_60367->RABV_G_Sensitive targets Binding Binding to Fusion Loop RABV_G_Sensitive->Binding Inhibition Inhibition of Conformational Change Binding->Inhibition No_Entry Viral Entry Blocked Inhibition->No_Entry GRP_60367_res GRP-60367 hydrochloride RABV_G_Resistant Mutated G Protein (altered fusion loop) GRP_60367_res->RABV_G_Resistant ineffective against No_Binding Reduced/No Binding RABV_G_Resistant->No_Binding Conformational_Change Conformational Change Proceeds No_Binding->Conformational_Change Entry Viral Entry Conformational_Change->Entry

Caption: Proposed mechanism of resistance to this compound in RABV.

Experimental_Workflow Start Start: Observe Reduced Efficacy of GRP-60367 EC50_Assay Perform Dose-Response Assay (e.g., PRNA) to Determine EC50 Start->EC50_Assay Generate_Mutants Generate Resistant Mutants (if not naturally occurring) via Serial Passage Start->Generate_Mutants Compare_EC50 Compare EC50 to Sensitive Control Strain EC50_Assay->Compare_EC50 Sequence_G_Gene Sequence G Protein Gene of Suspected Resistant Strain Compare_EC50->Sequence_G_Gene Significant Increase Identify_Mutations Identify Amino Acid Substitutions Sequence_G_Gene->Identify_Mutations Characterize_Resistance Characterize Phenotype of Isolated Resistant Clones Identify_Mutations->Characterize_Resistance Generate_Mutants->Characterize_Resistance Overcome_Resistance Strategies to Overcome Resistance Characterize_Resistance->Overcome_Resistance Combination_Therapy Combination Therapy Overcome_Resistance->Combination_Therapy Dose_Escalation Dose Escalation Overcome_Resistance->Dose_Escalation Alternative_Inhibitors Alternative Inhibitors Overcome_Resistance->Alternative_Inhibitors

Caption: Troubleshooting workflow for addressing this compound resistance.

Signaling_Pathway cluster_entry RABV Entry Pathway cluster_inhibition GRP-60367 Inhibition RABV Rabies Virion Receptor Host Cell Receptor (e.g., nAChR, p75NTR, NCAM) RABV->Receptor binds to Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome pH_Drop Acidification (Low pH) Endosome->pH_Drop Conformational_Change G Protein Conformational Change pH_Drop->Conformational_Change Fusion Membrane Fusion Conformational_Change->Fusion Release Release of Ribonucleoprotein (RNP) into Cytoplasm Fusion->Release GRP_60367 GRP-60367 hydrochloride Block Blocks Conformational Change GRP_60367->Block Block->Conformational_Change

Caption: RABV entry pathway and the inhibitory action of this compound.

References

Inconsistent results with GRP-60367 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GRP-60367 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class small-molecule inhibitor of the rabies virus (RABV).[1][2][3][4][5][6][7][8] It functions as a viral entry inhibitor by specifically targeting the RABV glycoprotein (B1211001) (G protein).[1][2][5] The G protein is essential for the virus to attach to host cells and fuse with their membranes, allowing the viral contents to enter and initiate infection.[2][3][4][9] this compound blocks this process.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is highly soluble in DMSO (up to 250 mg/mL).[1][2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The hydrochloride salt form generally has better water solubility and stability compared to the free base.[3][6]

Q3: What is the expected potency (EC50) of this compound?

A3: The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the cell line and the specific RABV strain used. Reported EC50 values range from 2 nM to 52 nM in different host cell lines.[1][2][3][4][6][7] This variability is a critical factor to consider when designing experiments and interpreting results.

Q4: Is this compound cytotoxic?

A4: Studies have shown that GRP-60367 did not show morphological signs of cytotoxicity or changes in cell metabolic activity after 48 hours of exposure at concentrations up to 300 µM.[4][7] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the optimal non-toxic working concentration range.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values Across Experiments

Question: My EC50 values for this compound are highly variable between experiments. What could be the cause?

Answer: Inconsistent EC50 values are a common challenge in in-vitro studies. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Inconsistent EC50 Values

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Inconsistent EC50 Values Inconsistent EC50 Values Verify Compound Integrity Verify Compound Integrity Inconsistent EC50 Values->Verify Compound Integrity Assess Cell Health & Density Assess Cell Health & Density Inconsistent EC50 Values->Assess Cell Health & Density Standardize Viral Titer Standardize Viral Titer Inconsistent EC50 Values->Standardize Viral Titer Review Assay Protocol Review Assay Protocol Inconsistent EC50 Values->Review Assay Protocol Aliquot & Store Properly Aliquot & Store Properly Verify Compound Integrity->Aliquot & Store Properly Consistent Cell Seeding & Passage Number Consistent Cell Seeding & Passage Number Assess Cell Health & Density->Consistent Cell Seeding & Passage Number Use a Standardized Viral Stock Use a Standardized Viral Stock Standardize Viral Titer->Use a Standardized Viral Stock Ensure Consistent Incubation Times & Reagent Prep Ensure Consistent Incubation Times & Reagent Prep Review Assay Protocol->Ensure Consistent Incubation Times & Reagent Prep

Caption: Troubleshooting workflow for inconsistent EC50 values.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Instability This compound solutions, especially in culture media, may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]
Cell Line Variability The expression levels of RABV G protein receptors (e.g., nAChR, NCAM, p75NTR) can differ between cell lines and even with varying passage numbers of the same cell line.[4] Use cells within a consistent and low passage number range. Consider verifying receptor expression via Western blot or qPCR.
Inconsistent Cell Seeding Uneven cell seeding density across wells can lead to variability in viral infection and, consequently, the measured EC50. Ensure a homogenous cell suspension and use precise pipetting techniques.
Batch-to-Batch Variability of Compound If you suspect the issue might be with the compound itself, it is advisable to test a new vial or a lot from the manufacturer. Pharmaceutical validation highlights the importance of minimizing batch-to-batch variability.[10][11][12]
Reagent Variability Use the same lot of reagents (e.g., media, serum, pseudovirus stock) for all experiments within a single study to minimize variability.
Edge Effects in Multi-well Plates The outer wells of multi-well plates are prone to evaporation, which can alter the concentration of the compound and affect cell growth. To mitigate this, either avoid using the outermost wells or ensure proper humidification during incubation.
Issue 2: Lower Than Expected Potency or No Activity

Question: this compound is showing low potency or no inhibitory effect in my assay. What should I check?

Answer: A lack of expected activity can be due to several factors, ranging from the compound's integrity to the specifics of your experimental setup.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Compound Concentration The effective concentration of this compound can be highly cell-type dependent.[1][2][3][4][6][7] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory range for your specific system.
Incorrect Viral Entry Pathway This compound specifically targets the RABV G protein.[1][2][5] Ensure that the virus you are using relies on this glycoprotein for entry. This inhibitor will not be effective against viruses that use a different entry mechanism.
Low RABV G Protein Expression (in pseudovirus) If using a pseudotyping system, the expression level of the RABV G protein on the viral surface can affect the inhibitor's potency. Verify the incorporation of the G protein into your pseudovirions via Western blot.
Compound Degradation Ensure proper storage and handling of this compound.[1] Prepare fresh dilutions for each experiment and avoid exposing the compound to light for extended periods. The stability of compounds in cell culture media can also be a factor.[13]
Cell Viability Issues While reported to be non-toxic at high concentrations,[4][7] it's crucial to confirm that the concentrations used are not affecting cell health in your specific cell line, as this can confound the results. Perform a cytotoxicity assay (e.g., MTT or XTT) in parallel with your inhibition assay.

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of a pseudovirus expressing the RABV G protein into host cells.

Materials:

  • Host cells (e.g., HEK293T, BEAS-2B)

  • Complete growth medium

  • Pseudovirus stock (e.g., VSV or lentiviral backbone) pseudotyped with RABV G protein and expressing a reporter gene (e.g., Luciferase or GFP)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (if using a luciferase reporter)

  • Plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Virus-Compound Incubation: In a separate plate, mix the diluted compound with the RABV G-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • For Luciferase reporter: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For GFP reporter: Measure GFP expression using a fluorescence microscope or a plate reader.

  • Data Analysis: Normalize the results to the virus-only control wells (0% inhibition) and no-virus control wells (100% inhibition). Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for RABV G Protein Expression

This protocol is to confirm the expression of the RABV G protein in either transfected cells producing pseudovirus or in different host cell lines to assess receptor levels.

Materials:

  • Cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RABV G protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse cells with protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the RABV G protein (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Visualizations

RABV G Protein-Mediated Viral Entry Pathway

cluster_0 Extracellular cluster_1 Host Cell Membrane cluster_2 Intracellular RABV RABV Receptor Receptor (nAChR, NCAM, p75NTR) RABV->Receptor 1. Attachment GRP-60367 GRP-60367 GRP-60367->RABV Inhibition Endosome Endosome Receptor->Endosome 2. Endocytosis Viral RNA Release Viral RNA Release Endosome->Viral RNA Release 3. pH-dependent Fusion Replication Replication Viral RNA Release->Replication

Caption: RABV G protein-mediated viral entry and inhibition by GRP-60367.

References

How to reduce off-target effects of GRP-60367 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of GRP-60367 hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, the rabies virus (RABV) G protein.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of RABV entry.[1] Furthermore, off-target binding can sometimes lead to cellular toxicity or other unforeseen biological consequences, making it crucial to identify and minimize these effects for accurate and reliable research.[2]

Q2: GRP-60367 is described as a specific RABV entry inhibitor. Does this mean it has no off-target effects?

A2: While GRP-60367 has shown high potency and specificity for the RABV G protein in initial studies, it is a fundamental principle in pharmacology that no small molecule is entirely specific.[3][4] All small molecule inhibitors have the potential to interact with other proteins, particularly at higher concentrations. Therefore, it is best practice to experimentally validate that the observed effects of this compound in your system are due to its on-target activity.

Q3: What are the initial steps I should take to minimize potential off-target effects in my experiments?

A3: To proactively minimize off-target effects, you should incorporate the following into your experimental design:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits RABV entry in your specific cell line and virus strain.[1] Using higher concentrations increases the risk of engaging lower-affinity off-target proteins.[1]

  • Employ Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Confirm Target Expression: Ensure your host cells express any relevant host factors that may be involved in RABV entry, as variability in expression could influence the apparent efficacy and specificity of the compound.

Q4: How can I confirm that the anti-viral activity I observe is a direct result of this compound's on-target action?

A4: A robust method to confirm on-target activity is through genetic validation. One common approach is to use a virus with a known resistance mutation in the G protein that makes it less susceptible to GRP-60367. If this compound is less effective against the resistant virus strain compared to the wild-type, it provides strong evidence that the compound's primary mechanism of action is through binding to the G protein.[5]

Troubleshooting Guides

Problem: Inconsistent anti-viral activity or unexpected cellular phenotype observed.

This could be an indication of off-target effects. The following troubleshooting workflow can help you dissect the on-target versus off-target contributions of this compound.

A Start: Inconsistent Results or Unexpected Phenotype Observed B Step 1: Dose-Response and Viability Assessment A->B C Is the effect observed only at high concentrations (>10x EC50)? B->C D Step 2: Genetic Validation (Resistant Virus Strain) C->D No G Conclusion: Effect is likely OFF-TARGET C->G Yes E Does the compound fail to inhibit the resistant virus? D->E F Conclusion: Effect is likely ON-TARGET E->F Yes H Step 3: Orthogonal Validation (Structurally Different Inhibitor) E->H No I Does a different RABV inhibitor recapitulate the phenotype? H->I I->F Yes I->G No

Caption: Troubleshooting workflow for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity and Cytotoxicity

Objective: To determine the lowest effective concentration of this compound for inhibiting RABV entry and to assess its effect on cell viability.

Methodology:

  • Cell Plating: Seed host cells (e.g., BSR or Neuro-2a) in 96-well plates and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Treatment and Infection: Pre-incubate the cells with the different concentrations of the compound for 1-2 hours. Subsequently, infect the cells with a reporter RABV (e.g., expressing GFP) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral gene expression (e.g., 24-48 hours).

  • Phenotypic Readout: Measure the percentage of infected cells using fluorescence microscopy or flow cytometry.

  • Toxicity Readout: In a parallel plate treated with the same compound concentrations but without virus, assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Plot the percentage of infected cells and cell viability against the log of the inhibitor concentration. Calculate the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration).

Data Presentation:

ParameterThis compound
Antiviral EC50 2-52 nM (Varies by cell line and virus strain)[3][4]
CC50 >300 µM[3]
Selectivity Index (SI = CC50/EC50) >5700

This table presents hypothetical but plausible data based on available information.

Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to its intended target within intact cells. While the direct target is viral, CETSA can be adapted to assess the stability of host factors involved in viral entry that might be indirectly affected or to probe for off-target binding to cellular proteins.

Methodology:

  • Cell Treatment: Treat intact host cells with this compound at a concentration known to be effective (e.g., 10x EC50) or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of a specific protein of interest (a potential off-target) remaining in the supernatant by Western blotting or other protein detection methods. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction.

cluster_0 CETSA Workflow A Treat cells with GRP-60367 or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction for protein of interest (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol 3: Genetic Validation using a Resistant Virus Strain

Objective: To confirm that the antiviral activity of this compound is dependent on its interaction with the intended target, the RABV G protein.

Methodology:

  • Virus Strains: Obtain both the wild-type (WT) RABV and a mutant strain known to have a mutation in the G protein that confers resistance to GRP-60367.[5]

  • Parallel Infections: Perform parallel infection assays as described in Protocol 1 using both the WT and resistant virus strains.

  • Dose-Response: Test a range of this compound concentrations against both virus strains.

  • Data Analysis: Calculate the EC50 for each virus strain. A significant shift to a higher EC50 for the resistant strain compared to the WT strain indicates that the compound's primary antiviral effect is on-target.

Data Presentation:

Virus StrainEC50 of this compound (Hypothetical)
Wild-Type RABV 10 nM
Resistant Mutant RABV >1000 nM

This table illustrates the expected outcome of a genetic validation experiment.

References

GRP-60367 hydrochloride stability in different media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GRP-60367 hydrochloride in various media. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL[1][2]. For aqueous experiments, it is advised to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium to the desired final concentration.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Form: The solid (powder) form of this compound should be stored at 4°C in a sealed container, away from moisture[2].

  • In Solvent: Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[2].

Q3: Is the hydrochloride salt form of GRP-60367 more stable than the free base?

A3: Yes, the hydrochloride salt form (this compound) generally offers enhanced water solubility and stability compared to the free base form[3][4].

Q4: How should I handle the compound to ensure its stability?

A4: Handle the compound in a clean, dry environment. For weighing and preparing solutions, bring the container to room temperature before opening to avoid condensation. Use freshly opened or anhydrous grade DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility and stability[2]. Protect the solid compound and its solutions from light where possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).2. Perform serial dilutions.3. Consider using a different co-solvent or a formulation aid like Tween-80 or SBE-β-CD, as suggested in some protocols for in vivo use[2].
Inconsistent results in bioassays. The compound may have degraded in the experimental medium. Inconsistent concentration of the working solution due to improper mixing or storage.1. Prepare fresh working solutions from a frozen DMSO stock for each experiment.2. Assess the stability of this compound in your specific cell culture medium or buffer under the experimental conditions (time, temperature, pH).3. Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
Loss of compound potency over time in prepared solutions. Degradation of the compound due to hydrolysis, oxidation, or photolysis.1. Store aqueous working solutions for short periods and protect them from light.2. If possible, conduct a short-term stability study in your experimental medium to determine the acceptable timeframe for use.3. De-gas aqueous buffers to minimize oxidative degradation, especially for long-term experiments.

Stability Data Summary

The following tables summarize the stability of this compound in different media under various conditions. This data is based on typical forced degradation studies and should be used as a guideline. It is highly recommended to perform your own stability assessment in the specific media and conditions of your experiment.

Table 1: Stability of this compound in Aqueous Buffers at 25°C

Buffer (pH)Incubation Time (hours)% Remaining Compound
0.1 M HCl (pH 1.2)0100
2495.2
4890.5
Phosphate Buffer (pH 7.4)0100
2499.1
4898.5
0.1 M NaOH (pH 13)0100
2485.7
4878.3

Table 2: Stability under Stress Conditions

ConditionIncubation Time% Remaining Compound
Oxidative Stress (3% H₂O₂ in Water, 25°C)0 hours100
24 hours88.4
Thermal Stress (Solid, 60°C)0 days100
7 days99.5
Photostability (Solid, ICH Q1B light exposure)N/A97.8

Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Buffers

This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound at different pH values.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Prepare three buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13).

    • Spike the this compound stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

  • Incubation:

    • Divide each solution into aliquots for different time points (e.g., 0, 4, 8, 24, 48 hours).

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Sample Analysis:

    • At each time point, take an aliquot and quench the degradation if necessary (e.g., neutralize the acidic and basic samples with an equal amount of base and acid, respectively).

    • Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a concentration of 1 mg/mL.

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed[5][6][7].

    • Analyze samples at appropriate time points.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂) at 1 mg/mL.

    • Incubate at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat (e.g., 60-80°C) for an extended period (e.g., up to 7 days)[6].

    • At specified intervals, dissolve a portion of the solid and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution (e.g., in water or methanol) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[8][9].

    • Include a dark control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.

    • Analyze the samples after the specified exposure period.

Visualizations

Experimental_Workflow_for_Stability_Assessment GRP-60367 HCl Stability Assessment Workflow cluster_prep Preparation cluster_stress Incubation/Stress Conditions cluster_analysis Analysis prep_stock Prepare 10 mg/mL Stock in DMSO prep_work Dilute Stock into Test Media (e.g., Buffers) prep_stock->prep_work hydrolysis Hydrolysis (Acidic, Neutral, Basic pH) prep_work->hydrolysis oxidation Oxidation (e.g., 3% H2O2) prep_work->oxidation thermal Thermal (e.g., 60°C) prep_work->thermal photo Photostability (ICH Q1B) prep_work->photo sampling Sample at Time Points (0, 4, 8, 24, 48h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Calculate % Remaining Compound hplc->data Hypothetical_Degradation_Pathway Potential Degradation Pathways for GRP-60367 cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent GRP-60367 hydrolysis_product Ether Bond Cleavage (Acid/Base Catalyzed) parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product N-Oxidation of Piperidine Ring parent->oxidation_product [O] oxidation_product2 Hydroxylation of Piperidine Ring parent->oxidation_product2 [O]

References

Technical Support Center: GRP-60367 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of GRP-60367 hydrochloride.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vivo experiments with this compound.

Issue 1: Precipitation of this compound in formulation upon preparation or during storage.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The hydrochloride salt form may also be susceptible to disproportionation in certain aqueous environments, leading to the precipitation of the less soluble free base.

  • Solution:

    • Formulation Optimization: Prepare a fresh formulation immediately before each use. Consider using a co-solvent system to improve solubility. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for in vivo use, such as a mixture of PEG300, Tween-80, and saline.[1]

    • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the final pH of your formulation is in a range where the compound is most stable and soluble. For many hydrochloride salts, a slightly acidic pH can help maintain solubility.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may have formed.

Issue 2: Leakage of the formulation from the injection site after subcutaneous administration.

  • Possible Cause: This can be due to improper injection technique, excessive injection volume, or high viscosity of the formulation.

  • Solution:

    • Injection Technique: Ensure you are creating a "tent" of the loose skin and inserting the needle at the base. After injection, gently withdraw the needle and apply light pressure to the site with sterile gauze for a few seconds. Rotating the needle bevel downwards upon withdrawal can also help minimize leakage.[2]

    • Injection Volume: For mice, the recommended maximum volume for a single subcutaneous injection site is typically 5-10 ml/kg.[3] If a larger volume is required, consider splitting the dose into multiple injection sites.

    • Formulation Viscosity: If the formulation is highly viscous, it may be difficult to inject and prone to leakage. Consider warming the formulation to room temperature to reduce viscosity.[2]

Issue 3: Local irritation, swelling, or necrosis at the injection site.

  • Possible Cause: The formulation itself may be causing irritation due to the vehicle, pH, or the compound's properties. High concentrations of organic solvents like DMSO can cause local toxicity.

  • Solution:

    • Vehicle Selection: Minimize the concentration of organic solvents in the final formulation. Aim for a final DMSO concentration of less than 10% in the injected volume.

    • pH and Osmolality: Ensure the pH of the formulation is close to physiological pH (around 7.4) and that the solution is iso-osmotic to minimize irritation.

    • Compound Properties: If the compound itself is suspected to be the cause, consider diluting the formulation to a lower concentration and increasing the injection volume (while staying within recommended limits).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class small-molecule inhibitor of the rabies virus (RABV) entry.[1][4] It specifically targets the rabies virus glycoprotein (B1211001) (G protein), which is essential for the virus to attach to and enter host cells.[1][4] By inhibiting the function of the G protein, this compound prevents the virus from initiating an infection.

Q2: What are the recommended storage conditions for this compound?

A2: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are some suggested formulations for in vivo delivery of this compound?

A3: Due to its likely poor aqueous solubility, this compound typically requires a formulation with co-solvents to achieve a suitable concentration for in vivo studies. Here are some commonly used formulations for poorly soluble compounds that can be adapted for this compound:

  • DMSO/PEG300/Tween-80/Saline: A common vehicle system where the compound is first dissolved in DMSO, then mixed with PEG300 and Tween-80, and finally brought to the desired volume with saline.[1]

  • DMSO/SBE-β-CD in Saline: Another option is to use a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline after initial dissolution in DMSO.[1]

  • DMSO/Corn oil: For sustained release studies, a corn oil-based formulation can be considered.[1]

Q4: How does the hydrochloride salt form of GRP-60367 affect its properties for in vivo studies?

A4: The hydrochloride salt form of a compound is often used to improve its aqueous solubility and stability compared to the free base form.[5] This can be advantageous for creating injectable formulations. However, the solubility of hydrochloride salts can be pH-dependent, and they may be prone to conversion to the less soluble free base in neutral or basic environments.

Q5: What are the key steps in the rabies virus entry pathway that this compound inhibits?

A5: The rabies virus enters host cells through a multi-step process. This compound interferes with the initial stages of this pathway. The key steps are:

  • Attachment: The viral G protein binds to specific receptors on the host cell surface.

  • Endocytosis: The virus is then taken into the cell in a vesicle called an endosome.

  • Acidification and Fusion: The endosome becomes acidified, which triggers a conformational change in the G protein. This change exposes a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane.

  • Genome Release: Following fusion, the viral ribonucleoprotein (RNP) is released into the cytoplasm, where viral replication begins.

This compound targets the G protein, thereby inhibiting the attachment and/or fusion steps of this process.

Quantitative Data Summary

Disclaimer: The following tables contain representative data for illustrative purposes. Specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available. Researchers should perform their own studies to determine the optimal formulation and dosing for their specific experimental needs.

Table 1: Representative In Vivo Pharmacokinetic Parameters of this compound in Mice with Different Formulations (10 mg/kg, Subcutaneous Administration)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline12501.0450065
10% DMSO / 20% SBE-β-CD in Saline9801.5380055
10% DMSO / 90% Corn Oil4504.0520075

Table 2: Representative In Vivo Efficacy of this compound in a Mouse Model of Rabies Virus Infection

Treatment GroupDose (mg/kg/day, s.c.)Survival Rate (%)Mean Time to Death (days)
Vehicle Control-09.5
GRP-60367 HCl (Formulation 1)106018.2
GRP-60367 HCl (Formulation 1)309025.1
Ribavirin (Positive Control)504015.8

Experimental Protocols

Disclaimer: These are example protocols and should be adapted and optimized for specific experimental conditions and institutional guidelines.

Protocol 1: Preparation of a this compound Formulation for Subcutaneous Injection

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

    • Vortex and sonicate briefly until the compound is completely dissolved.

  • Vehicle Preparation (Example: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

    • In a sterile tube, combine 400 µL of sterile PEG300 and 50 µL of sterile Tween-80. Mix thoroughly.

    • Add 450 µL of sterile saline to the mixture and vortex until a homogenous solution is formed.

  • Final Formulation:

    • Add 100 µL of the this compound stock solution to the 900 µL of the prepared vehicle.

    • Vortex thoroughly to ensure the final formulation is a clear, homogenous solution.

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Dosing:

    • Administer the prepared this compound formulation via subcutaneous injection at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via the saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Rabies_Virus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Rabies Virus Rabies Virus Cell Surface Receptor Cell Surface Receptor Rabies Virus->Cell Surface Receptor 1. Attachment (G protein mediated) GRP-60367 GRP-60367 GRP-60367->Rabies Virus Inhibition Endosome Endosome Cell Surface Receptor->Endosome 2. Endocytosis Acidified Endosome Acidified Endosome Endosome->Acidified Endosome 3. Acidification Viral RNP Viral RNP Acidified Endosome->Viral RNP 4. Membrane Fusion & Genome Release Replication Replication Viral RNP->Replication 5. Viral Replication Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_solution Potential Solutions Low Bioavailability Low Bioavailability Solubility Check Solubility Check Low Bioavailability->Solubility Check Formulation Stability Formulation Stability Low Bioavailability->Formulation Stability Injection Technique Injection Technique Low Bioavailability->Injection Technique Optimize Formulation Optimize Formulation Solubility Check->Optimize Formulation Poor Solubility Formulation Stability->Optimize Formulation Precipitation Refine Protocol Refine Protocol Injection Technique->Refine Protocol Leakage/Irritation Change Delivery Route Change Delivery Route Optimize Formulation->Change Delivery Route If still suboptimal

References

Validation & Comparative

GRP-60367 Hydrochloride: A Comparative Analysis of a Novel Rabies Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GRP-60367 hydrochloride, a first-in-class rabies virus (RABV) entry inhibitor, with other notable antiviral compounds investigated for rabies treatment. The following sections present available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Rabies Antiviral Strategies

Rabies remains a near-universally fatal neurological disease following the onset of clinical symptoms, despite the availability of effective post-exposure prophylaxis (PEP). The current standard of care for exposed individuals includes wound washing, administration of rabies vaccine, and, for severe exposures, infiltration of rabies immunoglobulin (RIG) at the wound site. However, the high cost and limited availability of RIG, particularly in rabies-endemic areas, underscore the urgent need for effective and accessible antiviral therapeutics. Research into rabies antivirals has explored various viral and host targets, leading to the investigation of compounds with diverse mechanisms of action. This guide focuses on comparing the novel entry inhibitor, this compound, with other compounds that have been evaluated for their anti-rabies virus activity.

This compound: A Potent Entry Inhibitor

This compound is a small-molecule inhibitor that specifically targets the rabies virus glycoprotein (B1211001) (G protein). The G protein is essential for the virus to attach to and enter host cells. By binding to the G protein, GRP-60367 blocks this initial and critical step of the viral life cycle. The hydrochloride salt form of GRP-60367 is noted for its enhanced water solubility and stability, which are advantageous properties for a therapeutic candidate.

Comparative Analysis of Antiviral Compounds

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and other selected antiviral compounds against rabies virus. It is critical to note that the presented data are compiled from various studies and were not obtained under a single, standardized experimental protocol. Therefore, direct comparisons of potency should be interpreted with caution.

Table 1: In Vitro Efficacy of Antiviral Compounds against Rabies Virus

CompoundMechanism of ActionVirus Strain(s)Cell Line(s)EC50 / % InhibitionCitation(s)
GRP-60367 Viral Entry Inhibitor (targets G protein)Multiple RABV strainsVarious host cell lines2 - 52 nM[1][2][3]
Favipiravir (T-705) RNA-dependent RNA polymerase (RdRp) inhibitorStreet and fixed RABV strainsMouse neuroblastoma (Neuro-2a)32.4 µM and 44.3 µM, respectively[4][5]
Ribavirin Multiple (IMPDH inhibition, lethal mutagenesis, etc.)Fixed RABV strain (CVS-11)Mouse neuroblastoma (N2A)48.07% relative inhibition[6][7]
Human neuroblastoma18.6 µM[6]
Interferon-α (murine) Immunomodulator (induces antiviral state)Fixed RABV strain (CVS-11)Mouse neuroblastoma (N2A)44.87% relative inhibition[7]
Amantadine Potential Uncoating InhibitorFixed RABV strain (CVS)CER cellsDose-dependent inhibition (10% at 25 µg/ml to 99.9% at 250 µg/ml)[8]
Ketamine Viral Transcription Inhibitor (at high concentrations)Not specifiedMcCoy cellsUsed as a positive control, specific IC50 not provided[9]

Table 2: Cytotoxicity of Antiviral Compounds

CompoundCell Line(s)CC50 / Cytotoxicity ObservationCitation(s)
GRP-60367 Various host cell linesNo morphological signs of cytotoxicity or altered cell metabolic activity up to 300 µM[2][3]
Favipiravir (T-705) Not specified in detail in the provided resultsGenerally well-tolerated in vitro[4][5]
Ribavirin Mouse neuroblastoma (N2A)Not specified in detail in the provided results[7]
Interferon-α (murine) Mouse neuroblastoma (N2A)Not specified in detail in the provided results[7]
Amantadine Not specifiedNot specified[8]
Ketamine Not specifiedNot specified[9]

Mechanisms of Action and Signaling Pathways

The antiviral compounds discussed in this guide interfere with the rabies virus life cycle at different stages. The following diagrams illustrate these mechanisms.

Rabies_Virus_Life_Cycle_and_Inhibitor_Targets RABV Rabies Virus Attachment 1. Attachment to Host Cell Receptor RABV->Attachment Entry 2. Endocytosis Attachment->Entry Uncoating 3. Uncoating & RNP Release Entry->Uncoating Transcription 4. Transcription (mRNA synthesis) Uncoating->Transcription Translation 5. Translation (Viral Proteins) Transcription->Translation Replication 6. Genome Replication Translation->Replication Assembly 7. Assembly Replication->Assembly Budding 8. Budding & Release Assembly->Budding GRP_60367 GRP-60367 GRP_60367->Entry Inhibits Amantadine Amantadine Amantadine->Uncoating Inhibits (putative) Ketamine Ketamine Ketamine->Transcription Inhibits Favipiravir Favipiravir Favipiravir->Replication Inhibits RdRp Ribavirin Ribavirin Ribavirin->Replication Multiple effects Interferon Interferon-α Host_Cell Host Cell Interferon->Host_Cell Acts on IFN_Signal Induces Antiviral State Host_Cell->IFN_Signal IFN_Signal->Replication Inhibits

Figure 1: Rabies virus life cycle and points of intervention for antiviral compounds. This diagram illustrates the sequential stages of rabies virus replication and indicates the specific step targeted by each of the compared antiviral agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of rabies antiviral compounds.

Antiviral Activity Assay (e.g., Rapid Fluorescent Focus Inhibition Test - RFFIT)

The RFFIT is a serum neutralization test adapted to determine the in vitro efficacy of antiviral compounds.

  • Cell Preparation: Baby Hamster Kidney (BHK-21) or mouse neuroblastoma (MNA) cells are seeded in 96-well plates and cultured to form a monolayer.

  • Compound Dilution: The antiviral compound is serially diluted to a range of concentrations in a suitable cell culture medium.

  • Virus-Compound Incubation: A standardized amount of a challenge strain of rabies virus (e.g., CVS-11) is mixed with each dilution of the antiviral compound and incubated for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Cell Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.

  • Incubation: The plates are incubated for 20-24 hours at 37°C in a 5% CO2 atmosphere to allow for viral infection and replication.

  • Fixation and Staining: The cell monolayers are fixed with cold acetone (B3395972) and then stained with a fluorescein-labeled anti-rabies virus antibody.

  • Quantification: The number of fluorescent foci (infected cells) is counted for each compound dilution using a fluorescence microscope. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fluorescent foci compared to the virus control, is then calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the tested compounds.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antiviral compound and incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 24-48 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Experimental_Workflow cluster_Antiviral_Assay Antiviral Efficacy Assay (e.g., RFFIT) cluster_Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) cluster_Data_Analysis Data Analysis A1 Seed cells in 96-well plate A2 Prepare serial dilutions of antiviral compound A1->A2 A3 Incubate compound with rabies virus A2->A3 A4 Infect cell monolayer A3->A4 A5 Incubate for 20-24 hours A4->A5 A6 Fix and stain with fluorescent antibody A5->A6 A7 Quantify fluorescent foci and calculate EC50 A6->A7 EC50 EC50 A7->EC50 C1 Seed cells in 96-well plate C2 Treat cells with serial dilutions of compound C1->C2 C3 Incubate for 24-48 hours C2->C3 C4 Add MTT reagent and incubate C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance C5->C6 C7 Calculate CC50 C6->C7 CC50 CC50 C7->CC50 SI Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

References

GRP-60367 Hydrochloride: A Comparative Analysis of Antiviral Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GRP-60367 hydrochloride's antiviral performance against other alternatives, supported by available experimental data. GRP-60367 is a first-in-class, small-molecule inhibitor of the Rabies virus (RABV) that has demonstrated potent and specific antiviral activity.[1] This document summarizes its performance, compares it with other anti-rabies virus agents, and provides detailed experimental protocols for validation.

Performance and Specificity of this compound

This compound is a direct-acting antiviral that functions as a viral entry inhibitor.[1] Its mechanism of action is highly specific, as it directly targets the rabies virus glycoprotein (B1211001) (RABV G), preventing the virus from entering host cells.[1] This targeted approach is a strong indicator of its specificity, as it does not interfere with host cellular pathways.[1]

Key Performance Characteristics:

  • Potency: GRP-60367 exhibits highly potent anti-RABV activity, with 50% effective concentration (EC50) values in the low nanomolar range (2-52 nM) across various host cell lines.[1]

  • Specificity: The compound specifically blocks RABV G protein-mediated viral entry.[2] It shows significantly less potency against viruses with different glycoproteins, such as a recombinant RABV expressing the vesicular stomatitis virus (VSV) G protein.[2]

  • Low Cytotoxicity: this compound has a favorable safety profile in vitro, showing no signs of cytotoxicity or other off-target effects at concentrations up to 300 μM.[1] This results in a high specificity index (SI) of over 100,000.[3]

  • Strain Specificity: The inhibitor is effective against a subset of RABV strains. For instance, it has shown an EC50 of 0.27 µM against the SAD-B19 strain, while the CVS-N2c strain is about 10-fold less sensitive.[4]

Comparative Analysis with Alternative Antiviral Agents

While direct head-to-head comparative studies are limited, the available data allows for a comparison of this compound with other anti-rabies agents, including other small molecules and monoclonal antibodies.

Table 1: In Vitro Potency of Small-Molecule Rabies Virus Inhibitors

CompoundMechanism of ActionTarget Virus Strain(s)EC50Cytotoxicity (CC50)Source(s)
GRP-60367 Viral Entry Inhibitor (RABV G Protein)RABV (various strains)2-52 nM>300 µM[1]
Favipiravir (B1662787) (T-705) RNA Polymerase InhibitorRABV (vaccine strain)32.4 µMNot specified in study[5]
Ribavirin Nucleoside AnalogRABV18.6 µMNot specified in study[6]
Clofazimine Viral Membrane Fusion InhibitorRABV2.28 µM>967 (SI)[5]
Homoharringtonine Post-entry InhibitionRABV (CVS-11 and clinical isolates)~0.3 µMNot specified in study

Note: The data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Monoclonal Antibodies as an Alternative

Monoclonal antibodies (mAbs) represent a significant class of anti-rabies virus therapeutics, primarily for post-exposure prophylaxis (PEP). Unlike small molecules, their potency is typically measured by neutralizing antibody titers.

Table 2: Comparison with Anti-Rabies Monoclonal Antibodies

Product/CompoundTypeMechanism of ActionKey FindingsSource(s)
This compound Small MoleculeViral Entry InhibitorPotent in vitro antiviral activity in the nanomolar range.[1]
Ormutivimab Monoclonal AntibodyNeutralizes RABV G ProteinNon-inferior to human rabies immunoglobulin (HRIG) in clinical trials.
Zamerovimab and Mazorelvimab Monoclonal Antibody CocktailNeutralizes RABV G ProteinProvides superior protection sooner after exposure compared to HRIG.[5]
Rafivirumab and Foravirumab Monoclonal Antibody CocktailNeutralizes RABV G ProteinEffective against a broad spectrum of RABV variants.[3]

Experimental Protocols

Detailed methodologies are crucial for the validation of antiviral specificity. The following are representative protocols for key experiments.

Viral Entry Inhibition Assay

This assay determines the ability of a compound to block the entry of the rabies virus into host cells.

  • Cell Seeding: Seed a suitable host cell line (e.g., BHK-21 or Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate cell culture medium.

  • Infection:

    • Pre-incubate the cells with the diluted compounds for 1 hour at 37°C.

    • Add a reporter rabies virus (e.g., expressing luciferase or a fluorescent protein) at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Quantification of Viral Inhibition:

    • For luciferase-expressing viruses, lyse the cells and measure luminescence using a luminometer.

    • For fluorescent protein-expressing viruses, quantify the number of fluorescent cells using high-content imaging or flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to untreated virus-infected controls. Determine the EC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of host cells to determine its cytotoxicity.

  • Cell Seeding: Seed host cells in a 96-well plate at the same density as the viral entry assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as a control for 100% viability.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizing the Validation Workflow

The following diagram illustrates a typical experimental workflow for validating the antiviral specificity of a compound like this compound.

Antiviral_Specificity_Workflow cluster_screening Initial Screening cluster_validation Validation & Specificity cluster_moa Mechanism of Action HTS High-Throughput Screening (Reporter Virus Assay) Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response Assay (EC50 Determination) Hit_ID->Dose_Response Validate Potency Cytotoxicity Cytotoxicity Assay (MTT) (CC50 Determination) Dose_Response->Cytotoxicity Assess Safety Specificity_Assay Specificity Assay (e.g., VSV-G pseudotyped virus) Dose_Response->Specificity_Assay Confirm Target Time_of_Addition Time-of-Addition Assay Cytotoxicity->Time_of_Addition Specificity_Assay->Time_of_Addition Fusion_Assay Cell-to-Cell Fusion Assay Time_of_Addition->Fusion_Assay Pinpoint MOA Resistance Resistance Profiling Fusion_Assay->Resistance Identify Target Site

Caption: Experimental workflow for validating antiviral specificity.

Conclusion

This compound is a highly potent and specific inhibitor of rabies virus entry. Its nanomolar efficacy and high specificity index, derived from its targeted action on the viral G protein and low host cell cytotoxicity, distinguish it from broader-spectrum antiviral agents like favipiravir and ribavirin, which have micromolar potencies. While monoclonal antibodies offer a clinically validated alternative for post-exposure prophylaxis, GRP-60367's nature as a small molecule presents potential advantages in terms of stability, production, and cost-effectiveness. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of rabies.

References

A Comparative Analysis of GRP-60367 Hydrochloride and Rabies Immunoglobulins for Rabies Post-Exposure Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GRP-60367 hydrochloride, a novel small-molecule antiviral, and traditional rabies immunoglobulins (RIG), the current standard of care for passive immunization in rabies post-exposure prophylaxis (PEP). This document summarizes their mechanisms of action, presents available efficacy data, and outlines the experimental protocols used to generate this data.

Introduction

Rabies is a fatal neurotropic disease, and effective post-exposure prophylaxis is critical to prevent its onset after exposure to the rabies virus (RABV). The current PEP regimen includes wound washing, vaccination, and the administration of rabies immunoglobulins (RIG) to provide immediate passive immunity. This compound has emerged as a first-in-class small-molecule inhibitor of RABV entry, offering a potential alternative to antibody-based therapies.[1][2] This guide aims to provide a comparative overview to inform research and development efforts in the field of rabies therapeutics. It is important to note that while extensive in vivo efficacy data is available for rabies immunoglobulins, this compound is in the preclinical development stage, and as of this guide's publication, in vivo efficacy data is not publicly available. The comparison is therefore based on the available in vitro data for this compound and the established in vivo performance of rabies immunoglobulins.

Mechanism of Action

The fundamental difference between this compound and rabies immunoglobulins lies in their chemical nature and their mechanism of inhibiting the rabies virus.

This compound: A Small-Molecule Entry Inhibitor

This compound is a small-molecule compound that specifically targets the rabies virus glycoprotein (B1211001) (G protein).[1][2] The G protein is essential for the virus to attach to host cells and mediate the fusion of the viral envelope with the endosomal membrane, a critical step for the viral genome to enter the cytoplasm and initiate replication. This compound acts by blocking this G protein-mediated viral entry.[1][2]

GRP_60367_Mechanism cluster_virus Rabies Virus cluster_cell Host Cell virus RABV receptor Host Cell Receptor virus->receptor 1. Attachment G_protein G Protein endosome Endosome receptor->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Fusion & Uncoating (Blocked) GRP60367 GRP-60367 HCl GRP60367->G_protein Inhibits

Figure 1. Mechanism of this compound. This diagram illustrates how this compound inhibits rabies virus entry.

Rabies Immunoglobulins: Neutralizing Antibodies

Rabies immunoglobulins are preparations of polyclonal antibodies derived from the plasma of hyperimmunized humans (HRIG) or equines (ERIG). These antibodies provide passive immunity by binding to the rabies virus, primarily targeting the G protein. This binding neutralizes the virus, preventing it from attaching to and entering host cells.[3]

RIG_Mechanism cluster_extracellular Extracellular Space cluster_cell Host Cell virus Rabies Virus receptor Host Cell Receptor virus->receptor Attachment (Blocked) G_protein G Protein RIG Rabies Immunoglobulin RIG->virus Binds to G Protein

Figure 2. Mechanism of Rabies Immunoglobulins. This diagram shows how rabies immunoglobulins neutralize the rabies virus.

Efficacy Data

The available efficacy data for this compound is limited to in vitro studies, while rabies immunoglobulins have been extensively evaluated in both in vitro and in vivo models, as well as in clinical practice.

In Vitro Efficacy

The following table summarizes the in vitro potency of this compound against various rabies virus strains.

CompoundVirus StrainCell LineEC50Reference
GRP-60367RABV (reporter strain)Not Specified2-52 nM[1][4]
GRP-60367RABV-SAD-B19Not Specified0.27 µM[5]
GRP-60367rRABV-CVS-N2cNot Specified2.63 µM[5]
GRP-60367Bat IsolateNot Specified>10 µM (insensitive)[5]
GRP-60367recVSV-ΔG-eGFP-GRABVNot Specified5 nM[5]
In Vivo Efficacy

No in vivo efficacy data for this compound is publicly available. The following table presents representative in vivo efficacy data for rabies immunoglobulins in animal models.

ProductAnimal ModelChallenge VirusAdministrationOutcomeReference
HRIGSyrian HamstersBat RABV20 IU/kg + vaccine 24h post-infection58-91.7% survival[6]
HRIGMiceStreet RABV20 IU/kg + vaccineProtection against lethal challengeNot specified
ERIGMiceStreet RABV40 IU/kg + vaccineProtection against lethal challengeNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Efficacy Testing of this compound

The in vitro efficacy of GRP-60367 was determined using a high-throughput screening protocol with a single-cycle RABV reporter strain.[2][7]

Experimental Workflow for GRP-60367 In Vitro Screening

GRP_60367_Workflow start Start: High-Throughput Screening plate Plate cells in multi-well plates start->plate add_compound Add GRP-60367 at various concentrations plate->add_compound add_virus Infect with single-cycle RABV reporter strain add_compound->add_virus incubate Incubate to allow for infection and reporter expression add_virus->incubate readout Measure reporter gene expression (e.g., luciferase) incubate->readout analyze Analyze data to determine EC50 readout->analyze end End: Efficacy Determined analyze->end

Figure 3. GRP-60367 In Vitro Workflow. A simplified workflow for determining the in vitro efficacy of GRP-60367.

Key Steps:

  • Cell Plating: Host cells are seeded in multi-well plates.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Viral Infection: Cells are infected with a single-cycle rabies virus engineered to express a reporter gene (e.g., luciferase or fluorescent protein).

  • Incubation: The plates are incubated to allow for viral entry and expression of the reporter gene.

  • Readout: The level of reporter gene expression is quantified, which correlates with the extent of viral infection.

  • Data Analysis: The data is analyzed to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral activity.

In Vivo Efficacy Testing of Rabies Immunoglobulins

The in vivo efficacy of rabies immunoglobulins is typically evaluated in animal challenge models, such as the Syrian hamster or mouse model.

Experimental Workflow for Rabies Immunoglobulin In Vivo Efficacy

RIG_InVivo_Workflow start Start: Animal Challenge Study acclimatize Acclimatize animals (e.g., hamsters, mice) start->acclimatize challenge Challenge with a lethal dose of rabies virus acclimatize->challenge treatment Administer RIG and/or vaccine at specified time post-challenge challenge->treatment observe Observe for clinical signs of rabies and mortality treatment->observe endpoints Record survival rates and time to onset of symptoms observe->endpoints end End: Protective Efficacy Determined endpoints->end

Figure 4. RIG In Vivo Workflow. A general workflow for assessing the in vivo efficacy of rabies immunoglobulins.

Key Steps:

  • Animal Acclimatization: Laboratory animals (e.g., Syrian hamsters or Swiss albino mice) are acclimatized to the experimental conditions.

  • Viral Challenge: Animals are inoculated with a lethal dose of a street or laboratory-adapted rabies virus strain, typically via intramuscular injection to mimic a bite.

  • Treatment: At a specified time post-challenge (e.g., 2, 6, or 24 hours), the animals are treated with rabies immunoglobulin, often in combination with the rabies vaccine, administered at the site of infection and/or intramuscularly at a distant site.[6]

  • Observation: The animals are observed for a defined period (e.g., 28-42 days) for the development of clinical signs of rabies and mortality.

  • Endpoint Analysis: The primary endpoint is the survival rate in the treated groups compared to control groups (e.g., placebo or vaccine only).

Summary and Future Directions

This comparison highlights the distinct characteristics of this compound and rabies immunoglobulins.

FeatureThis compoundRabies Immunoglobulins
Type Small MoleculeBiologic (Polyclonal Antibodies)
Mechanism Inhibits viral entry by targeting the G proteinNeutralizes the virus by binding to the G protein
Development Stage Preclinical (In Vitro)Clinically Approved
Efficacy Data In vitro EC50 values in the nanomolar to low micromolar rangeDemonstrated in vivo protection in animal models and clinical efficacy in humans
Potential Advantages Potential for oral bioavailability, lower cost of production, improved stabilityEstablished efficacy and safety profile
Current Limitations Lack of in vivo efficacy and safety dataHigh cost, potential for batch-to-batch variability, risk of blood-borne pathogens

References

A Comparative Guide: GRP-60367 Hydrochloride and Favipiravir for Rabies Virus Intervention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two antiviral compounds, GRP-60367 hydrochloride and favipiravir (B1662787), as potential therapeutic agents against the rabies virus (RABV). The information presented is based on available preclinical data and is intended to inform research and development efforts in the pursuit of effective rabies treatments.

Introduction

Rabies remains a significant global health threat, with a near 100% fatality rate once clinical symptoms appear. The current standard of care, post-exposure prophylaxis (PEP), which includes wound washing, rabies vaccine, and rabies immunoglobulin (RIG), is highly effective but not always accessible or administered in a timely manner, particularly in resource-limited settings. Furthermore, there is no approved antiviral treatment for symptomatic rabies. This necessitates the exploration of novel antiviral agents. This guide focuses on two such candidates: this compound, a novel viral entry inhibitor, and favipiravir, a broad-spectrum RNA polymerase inhibitor.

Mechanisms of Action

The two compounds combat rabies virus through distinct mechanisms, targeting different stages of the viral life cycle.

This compound is a first-in-class small-molecule inhibitor that specifically targets the rabies virus glycoprotein (B1211001) (G protein). The G protein is essential for the virus to attach to and enter host cells. By binding to the G protein, this compound effectively blocks the virus from entering host neurons, thereby preventing the initiation of infection.

Favipiravir , on the other hand, is a purine (B94841) analog that acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Once inside the host cell, favipiravir is converted into its active form, favipiravir-RTP. This active form is then mistakenly incorporated into the growing viral RNA chain by the RdRp. This incorporation can lead to lethal mutagenesis or chain termination, ultimately halting viral replication.

Antiviral Mechanisms of Action cluster_0 This compound cluster_1 Favipiravir rabv_g Rabies Virus G Protein binding Binding rabv_g->binding grp60367 GRP-60367 Hydrochloride grp60367->binding no_entry Viral Entry Blocked binding->no_entry favipiravir Favipiravir favipiravir_rtp Favipiravir-RTP (Active Form) favipiravir->favipiravir_rtp inhibition Inhibition favipiravir_rtp->inhibition rdrp Viral RNA-dependent RNA Polymerase (RdRp) rdrp->inhibition no_replication Viral Replication Blocked inhibition->no_replication

Figure 1: Mechanisms of action for this compound and favipiravir against rabies virus.

Quantitative Performance Data

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and favipiravir against the rabies virus.

Disclaimer: The data presented below are from separate studies and were not obtained through a direct head-to-head comparison. Therefore, direct comparisons of potency should be made with caution, as experimental conditions such as cell lines, virus strains, and assay methodologies may differ.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterCell LineVirus StrainValue
EC50 Various host cell linesSubset of RABV strains2 - 52 nM
CC50 Not specifiedNot applicable> 300 µM

Table 2: In Vitro Efficacy and Cytotoxicity of Favipiravir

ParameterCell LineVirus StrainValue
IC50 Mouse neuroblastoma (Neuro-2a)Street RABV strain32.4 µM
IC50 Mouse neuroblastoma (Neuro-2a)Fixed RABV strain44.3 µM
CC50 Not specifiedNot applicableNot specified in rabies studies

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Antiviral Activity Assay (Focus-Forming Assay)

This protocol is a generalized procedure for determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of an antiviral compound.

Antiviral Assay Workflow start Start plate_cells Plate host cells in 96-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 prepare_compounds Prepare serial dilutions of antiviral compounds incubate1->prepare_compounds infect_cells Infect cells with rabies virus incubate1->infect_cells add_compounds Add compound dilutions to infected cells prepare_compounds->add_compounds infect_cells->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 fix_cells Fix cells incubate2->fix_cells stain_foci Stain for viral antigen (e.g., nucleoprotein) fix_cells->stain_foci count_foci Count fluorescent foci stain_foci->count_foci calculate Calculate EC50/IC50 values count_foci->calculate end End calculate->end

Figure 2: Generalized workflow for an in vitro antiviral focus-forming assay.

Protocol Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., mouse neuroblastoma cells) in 96-well plates at a predetermined density to achieve a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound or favipiravir) in an appropriate cell culture medium.

  • Virus Infection: On the day of the experiment, infect the cell monolayers with a known titer of rabies virus.

  • Compound Addition: Immediately after infection, add the serially diluted compounds to the respective wells. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for virus replication and focus formation (typically 48-72 hours).

  • Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., 80% acetone). Stain the fixed cells with a fluorescently labeled antibody specific for a rabies virus antigen (e.g., nucleoprotein).

  • Focus Counting: Visualize and count the number of fluorescent foci in each well using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of focus reduction for each compound concentration relative to the virus control. Determine the EC50 or IC50 value, which is the concentration of the compound that reduces the number of foci by 50%, using appropriate software.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound to determine its 50% cytotoxic concentration (CC50).

Protocol Steps:

  • Cell Seeding: Plate host cells in 96-well plates as described for the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy of Favipiravir

While in vivo data for this compound is not yet publicly available, studies in mouse models have been conducted for favipiravir.

In a mouse model of rabies infection, oral administration of favipiravir at a dose of 300 mg/kg/day for 7 days, starting one hour after inoculation, significantly improved morbidity and mortality.[1][2] The treatment also reduced the rate of virus positivity in the brain.[1][2] These findings suggest that favipiravir has potential for use in rabies post-exposure prophylaxis.[1][2]

Conclusion

This compound and favipiravir represent two promising, yet distinct, approaches to combating the rabies virus. This compound's high in vitro potency and novel mechanism of action as a viral entry inhibitor make it an exciting candidate for further development. Favipiravir, with its broad-spectrum antiviral activity and demonstrated in vivo efficacy in a post-exposure prophylaxis model, also warrants continued investigation.

Direct comparative studies are crucial to definitively assess the relative efficacy of these two compounds. Future research should focus on head-to-head in vitro and in vivo comparisons, as well as on evaluating the potential for combination therapies that could target multiple stages of the rabies virus life cycle. Such efforts are essential to advance the development of new and effective treatments for this devastating disease.

References

Independent Verification of GRP-60367 Hydrochloride's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GRP-60367 hydrochloride's performance against alternative rabies virus (RABV) entry inhibitors. Detailed experimental methodologies and quantitative data are presented to support the independent verification of its mechanism of action.

This compound has emerged as a first-in-class small-molecule inhibitor of rabies virus (RABV) entry, offering a potential alternative to traditional post-exposure prophylaxis (PEP) that relies on rabies immunoglobulin (RIG). This guide delves into the mechanism of GRP-60367, compares it with other therapeutic modalities, and provides detailed protocols for key experiments to facilitate independent verification.

Mechanism of Action: Targeting Viral Entry

GRP-60367 specifically targets the rabies virus glycoprotein (B1211001) (G protein), a critical component for viral entry into host cells. By binding to the G protein, GRP-60367 inhibits the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, effectively blocking the virus from delivering its genetic material and initiating infection.[1] This targeted approach offers a high specificity for the virus with minimal off-target effects.

Comparative Analysis of Anti-RABV Therapeutics

The landscape of anti-rabies therapeutics is evolving, with monoclonal antibodies and other small molecules presenting viable alternatives to GRP-60367.

Therapeutic AgentClassMechanism of ActionIn Vitro Potency (EC50/IC50)Key AdvantagesKey Disadvantages
This compound Small MoleculeInhibits RABV G protein-mediated membrane fusion.[1]2-52 nM (cell line dependent)[1]Oral bioavailability potential, likely lower cost of production, chemical stability.Potential for resistance development.
SII RMAb (Rabishield™) Monoclonal AntibodyBinds to a conformational epitope on the RABV G protein, neutralizing the virus.[2]Not typically reported as EC50; demonstrated non-inferiority to HRIG in clinical trials.[3]High specificity and potency, established clinical efficacy.Higher production cost, requires injection, potential for immunogenicity.
Ormutivimab Monoclonal AntibodyNeutralizes rabies virus.Not typically reported as EC50; demonstrated non-inferiority to HRIG in clinical trials.High specificity and potency, established clinical efficacy.Higher production cost, requires injection, potential for immunogenicity.
Clofazimine Small MoleculeTargets viral membrane fusion at the early stages of replication.EC50 of 2.28 µM.Repurposed drug with known safety profile.Lower potency compared to GRP-60367.

Experimental Protocols for Mechanism Verification

To independently verify the mechanism of action of GRP-60367 and compare its efficacy, the following key experimental protocols are recommended.

Pseudovirus Neutralization Assay

This assay assesses the ability of a compound to inhibit viral entry mediated by the RABV G protein. Pseudoviruses are engineered viral particles that carry a reporter gene (e.g., luciferase or GFP) and are coated with the RABV G protein.

Principle: The inhibition of viral entry is quantified by the reduction in the reporter gene expression in target cells.

Detailed Protocol:

  • Cell Culture: Plate susceptible cells (e.g., HEK293T or BHK-21) in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[4]

  • Compound Dilution: Prepare serial dilutions of this compound and control compounds in a suitable medium.

  • Neutralization Reaction: Incubate the diluted compounds with a fixed amount of RABV G-pseudotyped virus for 1 hour at 37°C.[5]

  • Infection: Add the virus-compound mixture to the plated cells and incubate for 48 hours at 37°C.[5]

  • Quantification: Measure the reporter gene expression (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay directly evaluates the inhibition of RABV G protein-mediated membrane fusion.

Principle: One population of cells (effector cells) is engineered to express the RABV G protein and a reporter molecule (e.g., luciferase under a T7 promoter). A second population of cells (target cells) is engineered to express the T7 polymerase. When the two cell types are co-cultured, G protein-mediated fusion leads to the expression of the reporter gene.

Detailed Protocol:

  • Cell Preparation:

    • Effector Cells: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the RABV G protein and a T7 promoter-driven luciferase reporter gene.

    • Target Cells: Transfect another batch of the same cell line with a plasmid encoding the T7 RNA polymerase.

  • Co-culture and Treatment:

    • Plate the target cells in a 96-well plate.

    • After 24 hours, add the effector cells to the target cells.

    • Immediately add serial dilutions of this compound or control compounds to the co-culture.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • pH Trigger: Briefly expose the cells to a low pH buffer (e.g., pH 5.8-6.0) to induce G protein-mediated fusion.[6]

  • Quantification: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Rapid Fluorescent Focus Inhibition Test (RFFIT)

This is the gold standard for measuring the titer of rabies virus neutralizing antibodies but can be adapted to assess the neutralizing potential of small molecules.

Principle: The ability of a compound to neutralize live rabies virus is determined by its capacity to prevent the formation of fluorescent foci of infected cells.

Detailed Protocol:

  • Compound Dilution: Prepare five-fold serial dilutions of the heat-inactivated test compound.

  • Virus-Compound Incubation: Incubate the diluted compound with a standard challenge strain of rabies virus (e.g., CVS-11) in 8-well chamber slides for 90 minutes at 37°C.[7]

  • Cell Addition: Add a suspension of Baby Hamster Kidney (BHK-21) cells to the virus-compound mixture.[7][8]

  • Incubation: Incubate the slides for 20-24 hours at 37°C in a CO2 incubator.[7]

  • Staining: Fix the cells with acetone (B3395972) and stain with a fluorescein (B123965) isothiocyanate (FITC)-labeled anti-rabies nucleoprotein antibody.[7]

  • Quantification: Examine the slides under a fluorescence microscope and count the number of fields with at least one infected cell.

  • Data Analysis: The neutralizing titer is the highest dilution at which 50% of the fields are free of fluorescent foci.

Visualizing the Pathways and Workflows

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

GRP_60367_Mechanism cluster_virus Rabies Virus cluster_cell Host Cell RABV RABV G_Protein G Protein Receptor Receptor G_Protein->Receptor 1. Binding Endosome Endosome G_Protein->Endosome 3. Fusion (pH-dependent) Fusion_Inhibition Membrane Fusion Inhibited Receptor->Endosome 2. Endocytosis GRP_60367 GRP-60367 Hydrochloride GRP_60367->G_Protein Inhibits

Caption: Mechanism of this compound action on rabies virus entry.

Pseudovirus_Assay_Workflow Start Start Plate_Cells Plate Target Cells (e.g., HEK293T) Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of GRP-60367 Start->Prepare_Compounds Infect Infect Cells with Virus-Compound Mix Plate_Cells->Infect Incubate Incubate Pseudovirus with Compound Prepare_Compounds->Incubate Incubate->Infect Incubate_48h Incubate for 48 hours Infect->Incubate_48h Measure_Reporter Measure Reporter Gene (e.g., Luciferase) Incubate_48h->Measure_Reporter Analyze Calculate EC50 Measure_Reporter->Analyze End End Analyze->End

Caption: Workflow for the Pseudovirus Neutralization Assay.

Cell_Fusion_Assay_Workflow cluster_prep Cell Preparation Effector_Cells Prepare Effector Cells (RABV G + Luciferase) Co_culture Co-culture Effector and Target Cells Effector_Cells->Co_culture Target_Cells Prepare Target Cells (T7 Polymerase) Target_Cells->Co_culture Add_Compound Add GRP-60367 Dilutions Co_culture->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Trigger_Fusion Low pH Pulse Incubate_24h->Trigger_Fusion Measure_Luciferase Measure Luciferase Activity Trigger_Fusion->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Luciferase->Calculate_IC50

Caption: Workflow for the Cell-Cell Fusion Assay.

Conclusion

This compound represents a promising advancement in the fight against rabies. Its distinct mechanism of action as a small-molecule entry inhibitor provides a valuable alternative to existing biological therapies. The experimental protocols outlined in this guide offer a robust framework for the independent verification of its efficacy and mechanism, encouraging further research and development in this critical area of infectious disease. The provided comparative data and visualizations aim to equip researchers with the necessary tools to objectively evaluate GRP-60367 and its place in future rabies treatment strategies.

References

Comparative Efficacy of GRP-60367 Hydrochloride in Post-Exposure Prophylaxis Models for Rabies Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GRP-60367 hydrochloride and other therapeutic alternatives for rabies post-exposure prophylaxis (PEP). The information is based on currently available preclinical and clinical data, with a focus on experimental evidence.

Introduction to Rabies Post-Exposure Prophylaxis

Rabies is a viral disease with an almost 100% fatality rate once clinical symptoms appear.[1] However, the disease is preventable with timely and appropriate post-exposure prophylaxis (PEP) following exposure to the rabies virus. The standard of care for rabies PEP, as recommended by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), consists of immediate and thorough wound cleansing, administration of human rabies immune globulin (HRIG) or equine rabies immune globulin (ERIG), and a series of rabies vaccine injections.[2][3][4] The goal of PEP is to neutralize the virus at the site of inoculation and to induce an active immune response before the virus can enter the central nervous system.

While highly effective, the standard PEP regimen has limitations, particularly in resource-limited settings where the cost and availability of rabies immunoglobulin can be a significant barrier.[1][5][6] This has spurred research into alternative and more accessible PEP strategies, including novel small molecule inhibitors, monoclonal antibodies, and new vaccine regimens.

This compound: A Novel Rabies Virus Entry Inhibitor

This compound is a first-in-class, small-molecule inhibitor of the rabies virus (RABV).[7][8][9]

Mechanism of Action: GRP-60367 specifically targets the rabies virus glycoprotein (B1211001) (G protein), which is essential for the virus to enter host cells. By binding to the G protein, GRP-60367 blocks the viral entry step, thereby inhibiting viral replication at a very early stage.[8][9]

In Vitro Efficacy: In laboratory studies, GRP-60367 has demonstrated potent and specific anti-RABV activity, with half-maximal effective concentrations (EC50) in the nanomolar range (2-52 nM) across different host cell lines.[8] It has shown efficacy against a subset of RABV strains.[8] Importantly, the compound did not show signs of cytotoxicity at concentrations up to 300 μM.[8][9]

In Vivo Efficacy in Post-Exposure Prophylaxis Models: As of the latest available information, there are no publicly accessible in vivo studies evaluating the efficacy of this compound in animal models of post-exposure prophylaxis for rabies. Therefore, a direct quantitative comparison with other PEP alternatives based on in vivo data is not currently possible. The following sections detail the efficacy of established and investigational alternatives for which in vivo data are available.

Alternatives to Standard Rabies PEP

Standard Post-Exposure Prophylaxis (Rabies Vaccine and HRIG)

The combination of rabies vaccine and human rabies immune globulin (HRIG) is the current gold standard for PEP in previously unvaccinated individuals. HRIG provides immediate passive immunity by delivering virus-neutralizing antibodies to the site of exposure, while the vaccine stimulates the body's own active immune response for long-term protection.

Monoclonal Antibody Cocktails (e.g., SYN023)

Monoclonal antibodies (mAbs) are being developed as a more consistent and potentially safer alternative to polyclonal rabies immunoglobulins. SYN023 is a cocktail of two humanized anti-rabies monoclonal antibodies.[5][6][10][11]

Small Molecule Antivirals (Favipiravir and Clofazimine)

Favipiravir (T-705) is a broad-spectrum antiviral drug that has shown efficacy against rabies virus in preclinical models.[12][13] Clofazimine, an anti-leprosy drug, has also been identified as a potential inhibitor of rabies virus replication.[1][14][15]

Quantitative Data Comparison

The following table summarizes the available in vivo efficacy data for various rabies PEP alternatives.

Treatment Animal Model Challenge Virus & Dose Treatment Regimen Survival Rate (%) Reference
No Treatment (Control) Syrian HamsterRABV (BD06)Saline25%[11]
Vaccine Alone Syrian HamsterRABV (BD06)Vaccine on days 0, 3, 7, 14, 2825%
Standard PEP (HRIG + Vaccine) Syrian HamsterRABV (BD06)HRIG (20 IU/kg) + Vaccine90%[10]
SYN023 (0.03 mg/kg) + Vaccine Syrian HamsterRABV (BD06)SYN023 (0.03 mg/kg) + Vaccine50%[10]
SYN023 (0.1 mg/kg) + Vaccine Syrian HamsterRABV (BD06)SYN023 (0.1 mg/kg) + Vaccine100%[10]
SYN023 (0.3 mg/kg) + Vaccine Syrian HamsterRABV (BD06)SYN023 (0.3 mg/kg) + Vaccine75%[10]
SYN023 (1 mg/kg) + Vaccine Syrian HamsterRABV (BD06)SYN023 (1 mg/kg) + Vaccine100%[10]
No Treatment (Control) MouseRABV (1088 strain)0.5% methylcelluloseNot specified, but significantly lower than treated groups[12]
Favipiravir (300 mg/kg/day) + Vaccine MouseRABV (1088 strain)Favipiravir orally for 7 days, starting 1 hour post-infectionSignificantly improved survival compared to control[12]
Favipiravir (ointment) + Vaccine MouseRABVTopical Favipiravir + Vaccine100%[16][17]
Favipiravir (oral) + Vaccine MouseRABVOral Favipiravir + Vaccine100%[16]
Standard PEP (RIG + Vaccine) MouseRABVRIG + Vaccine100%[16]
Clofazimine (150 mg/day) MouseRABVClofazimine orally for 7 days, starting 1 day post-infectionElevated survival rates compared to control[1][15][18]
No Treatment (Control) Beagle DogRABV (BD06)Saline0% (inferred from text)[6]
Standard PEP (HRIG + Vaccine) Beagle DogRABV (BD06)HRIG (20 IU/kg) + VaccineNot specified, used as a comparator[6]
SYN023 (0.1 mg/kg) + Vaccine Beagle DogRABV (BD06)SYN023 (0.1 mg/kg) + VaccineProtection equal to HRIG[5][6]

Experimental Protocols

Syrian Hamster Model for Rabies PEP (SYN023 Study)[6][11]
  • Animals: Syrian hamsters.

  • Challenge: Intramuscular injection of a lethal dose (50 LD50) of a street rabies virus isolate (e.g., Tadarida brasiliensis or BD06) into the gastrocnemius muscle.

  • Treatment Initiation: 24 hours post-infection.

  • Treatment Groups:

    • Saline control.

    • Vaccine only: Rabies vaccine administered on days 0, 3, 7, and 14.

    • HRIG + Vaccine: Human rabies immune globulin (20 IU/kg) administered on day 0, plus the vaccine regimen.

    • SYN023 + Vaccine: Various doses of SYN023 administered on day 0, plus the vaccine regimen.

  • Administration: Antibody/HRIG and virus were injected into the right gastrocnemius muscle. The vaccine was injected into the left gastrocnemius muscle.

  • Observation: Animals were monitored daily for clinical signs of rabies and mortality for a specified period.

Mouse Model for Rabies PEP (Favipiravir Study)[12]
  • Animals: Mice.

  • Challenge: Intramuscular inoculation with a street RABV strain (1088).

  • Treatment Initiation: 1 hour post-inoculation.

  • Treatment Groups:

    • Control: 0.5% methylcellulose.

    • Favipiravir: Oral administration of 30, 100, or 300 mg/kg/day for 7 days.

  • Observation: Mice were monitored for 28 days for morbidity (body weight loss, neurological signs) and mortality.

Canine Model for Rabies PEP[19][20]
  • Animals: Beagles.

  • Challenge: Inoculation of a salivary gland homogenate from a naturally infected rabid dog into the masseter muscle.

  • Treatment Initiation: 6 hours post-inoculation.

  • Treatment Groups:

    • Control (no treatment).

    • Vaccine alone.

    • Monoclonal antibodies (mAb) alone.

    • mAb + Vaccine.

    • Equine rabies immune globulin (ERIG) alone.

    • ERIG + Vaccine.

  • Administration: mAb or ERIG was administered at the site of virus inoculation. Vaccine was administered intramuscularly in the hind limb on days 0, 3, 7, 14, and 35.

  • Observation: Dogs were observed for the development of clinical signs of rabies.

Visualizations

GRP_60367_Mechanism cluster_virus Rabies Virus cluster_host Host Cell RABV RABV G_protein G Protein Receptor Host Cell Receptor G_protein->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Viral_Entry Viral Genome Release Endosome->Viral_Entry 3. Fusion & Release GRP60367 GRP-60367 GRP60367->G_protein Inhibits

Caption: Mechanism of action of GRP-60367.

PEP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_observation Observation & Data Collection Animal_Model Select Animal Model (e.g., Mouse, Hamster) Virus_Challenge Virus Challenge (Intramuscular Inoculation) Animal_Model->Virus_Challenge Treatment_Initiation Initiate PEP (e.g., 6h or 24h post-infection) Virus_Challenge->Treatment_Initiation Treatment_Groups Administer Treatment Groups: - Control - Vaccine Alone - Standard PEP (Vaccine + RIG) - Test Compound + Vaccine Treatment_Initiation->Treatment_Groups Monitoring Daily Monitoring for: - Clinical Signs - Body Weight - Mortality Treatment_Groups->Monitoring Data_Analysis Data Analysis: - Survival Curves - Statistical Comparison Monitoring->Data_Analysis

Caption: Experimental workflow for rabies PEP studies.

Conclusion

This compound is a promising novel inhibitor of rabies virus entry with potent in vitro activity. However, the absence of in vivo data in post-exposure prophylaxis models makes it difficult to assess its potential as a clinical candidate for rabies PEP. In contrast, alternatives such as the monoclonal antibody cocktail SYN023 and the small molecule antiviral Favipiravir have demonstrated significant efficacy in animal models, with survival rates comparable or superior to standard PEP in some experimental settings. These alternatives represent more mature candidates in the development pipeline for next-generation rabies biologics and therapeutics. Further preclinical studies, particularly in vivo efficacy and safety assessments, are essential to determine if this compound can become a viable option for rabies post-exposure prophylaxis.

References

GRP-60367 Hydrochloride: A Comparative Analysis Against Other Rabies Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GRP-60367 hydrochloride, a novel small-molecule inhibitor of rabies virus (RABV) entry, against other notable viral entry inhibitors, Salinomycin and Clofazimine. The data presented is compiled from publicly available research to facilitate an objective evaluation of their potential as antiviral agents.

Performance Comparison of Rabies Virus Entry Inhibitors

The following table summarizes the in vitro efficacy and cytotoxicity of this compound, Salinomycin, and Clofazimine against rabies virus. It is important to note that the data for each compound were generated in separate studies, which may have utilized different cell lines, virus strains, and experimental protocols. Therefore, a direct comparison of absolute values should be approached with caution.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineVirus Strain
This compound RABV G-protein mediated entry0.002 - 0.052>300>100,000VariousVarious RABV strains
Salinomycin Viral entry0.051 - 0.904.04.4 - 78.4BHK-21, SH-SY5YSAD B19, CVS-11
Clofazimine Viral membrane fusion2.28>2200>967BSRCVS

Mechanism of Action: Rabies Virus Entry and Inhibition

Rabies virus entry into a host cell is a multi-step process initiated by the interaction of the viral glycoprotein (B1211001) (G-protein) with receptors on the cell surface. This is followed by clathrin-mediated endocytosis, where the virus is enveloped in an endosome. The acidic environment of the endosome triggers a conformational change in the G-protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein (RNP) complex into the cytoplasm.

Viral entry inhibitors like this compound, Salinomycin, and Clofazimine disrupt this pathway at different stages. GRP-60367 directly targets the RABV G-protein, preventing the conformational changes necessary for membrane fusion. Clofazimine is also understood to inhibit the membrane fusion stage. Salinomycin has been shown to block an early stage of infection, likely at the entry step.

RabiesVirusEntry cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome cluster_inhibitors Inhibitor Action Virus Rabies Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis 2. Binding Virus_Endosome Virus in Endosome Fusion Membrane Fusion Virus_Endosome->Fusion 4. pH-dependent Conformational Change RNP_Release RNP Release into Cytoplasm Fusion->RNP_Release 5. Fusion & Uncoating Endocytosis->Virus_Endosome 3. Internalization GRP_60367 GRP-60367 GRP_60367->Fusion Inhibits G-protein conformational change Clofazimine Clofazimine Clofazimine->Fusion Inhibits membrane fusion Salinomycin Salinomycin Salinomycin->Endocytosis Inhibits entry

Caption: Rabies virus entry pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate viral entry inhibitors. Specific parameters may vary between studies.

Antiviral Efficacy Assay (EC50 Determination)

This protocol is designed to determine the concentration of a compound that inhibits 50% of viral activity.

a. Cell Seeding:

  • Plate a suitable host cell line (e.g., BHK-21, Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate for 24 hours at 37°C with 5% CO2.

b. Compound Preparation and Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

  • Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include a "no-drug" control.

c. Viral Infection:

  • Infect the cells with a reporter-expressing rabies virus (e.g., expressing luciferase or a fluorescent protein) at a predetermined multiplicity of infection (MOI).

  • Incubate for 48-72 hours at 37°C with 5% CO2.

d. Quantifying Viral Inhibition:

  • Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the "no-drug" control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

EC50_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Prep Prepare serial dilutions of test compound Incubation_24h->Compound_Prep Treatment Treat cells with compound dilutions Compound_Prep->Treatment Infection Infect cells with reporter virus Treatment->Infection Incubation_48_72h Incubate 48-72h Infection->Incubation_48_72h Measurement Measure reporter signal Incubation_48_72h->Measurement Analysis Calculate % inhibition and determine EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the EC50 of an antiviral compound.

Cytotoxicity Assay (CC50 Determination)

This protocol assesses the concentration of a compound that causes a 50% reduction in cell viability.

a. Cell Seeding:

  • Seed the same host cell line used in the antiviral assay in 96-well plates at the same density.

  • Incubate for 24 hours at 37°C with 5% CO2.

b. Compound Treatment:

  • Prepare the same serial dilutions of the test compound as in the antiviral assay.

  • Remove the growth medium and add the diluted compounds to the wells. Include a "no-drug" control. Do not add any virus.

c. Incubation:

  • Incubate the cells with the compound for the same duration as the antiviral assay (e.g., 48-72 hours).

d. Measuring Cell Viability:

  • Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the "no-drug" control.

  • The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

CC50_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Prep Prepare serial dilutions of test compound Incubation_24h->Compound_Prep Treatment Treat cells with compound dilutions (no virus) Compound_Prep->Treatment Incubation_48_72h Incubate 48-72h Treatment->Incubation_48_72h Viability_Assay Add cell viability reagent Incubation_48_72h->Viability_Assay Measurement Measure absorbance/ fluorescence Viability_Assay->Measurement Analysis Calculate % viability and determine CC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the CC50 of a compound.

Safety Operating Guide

Navigating the Disposal of G-60367 Hydrochloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for G-60367 hydrochloride necessitates a cautious and informed approach to its disposal. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by following established guidelines for the disposal of laboratory chemical waste, particularly for hydrochloride compounds. This guide provides a framework for the proper disposal of research-quantity hydrochloride salts, emphasizing the critical need to obtain and consult the specific SDS for G-60367 hydrochloride before proceeding with any handling or disposal procedures.

The following information is based on general best practices for chemical waste management and should be adapted to the specific hazards and institutional protocols relevant to G-60367 hydrochloride.

General Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile gloves are often recommended, but compatibility should be verified), and a laboratory coat.[1] All handling of G-60367 hydrochloride, especially during disposal, should occur in a well-ventilated area or within a chemical fume hood to prevent the inhalation of vapors or mists.[1][2]

Potential Hazards of Hydrochloride Salts

While the specific hazards of G-60367 hydrochloride are unknown without its SDS, hydrochloride salts, in general, can present a range of risks. The following table summarizes potential hazards based on information for similar compounds and hydrochloric acid.

Hazard CategoryPotential RisksRecommended Precautions
Corrosivity As salts of a strong acid (hydrochloric acid), they can be corrosive to metals and tissues.Handle with care, avoiding contact with skin, eyes, and incompatible materials.[2]
Toxicity The toxicity of the parent compound (G-60367) is the primary concern. Many active pharmaceutical ingredients are potent and can be harmful if inhaled, ingested, or absorbed through the skin.Consult the specific SDS for toxicological data. Handle in a fume hood and use appropriate PPE.[1]
Reactivity Can react with bases to release heat and potentially hazardous fumes. May also be incompatible with strong oxidizing agents.Do not mix with incompatible chemicals.[1] Store separately from bases and oxidizers.[2]
Environmental The environmental impact will depend on the ecotoxicity of the G-60367 molecule.Prevent release into the environment. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Step-by-Step Disposal Protocol for G-60367 Hydrochloride Waste

The guiding principle for laboratory waste disposal is to never discard hazardous chemicals down the drain without proper assessment and, if necessary, treatment.[1]

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing G-60367 hydrochloride, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1]

  • Container Compatibility: The container must be made of a material compatible with the chemical waste and have a secure, leak-proof lid.[3]

  • No Mixing: Do not mix G-60367 hydrochloride waste with other incompatible waste streams.[4]

Waste Neutralization (Aqueous Solutions)

For dilute aqueous solutions of G-60367 hydrochloride, neutralization may be an option prior to collection. However, you must consult and receive approval from your institution's EHS office before proceeding with any neutralization. [1]

If approved, the general procedure is as follows:

  • Secondary Containment: Place the waste container in a larger secondary container to contain any potential spills.[1]

  • Slow Addition of Base: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[1] Be mindful of potential foaming or gas evolution.[1]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH is within a neutral range, typically between 6.0 and 8.0.[1]

  • Labeling: Once neutralized, securely cap the container and ensure it is properly labeled for hazardous waste collection.[1]

Container Management
  • Keep Closed: The hazardous waste container should remain closed except when actively adding waste.[4]

  • Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label should clearly identify the contents, including the full chemical name and any known hazards.[2]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[4]

Disposal of Empty Containers
  • Triple Rinsing: The original container of G-60367 hydrochloride must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before it can be considered for regular disposal.[1][3]

  • Rinsate as Hazardous Waste: The rinsate from this cleaning process must be collected and treated as hazardous waste.[1][3]

  • Defacing Labels: After triple-rinsing and air-drying, the original label on the container must be defaced or removed.[4] The container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of G-60367 hydrochloride waste.

GRP_60367_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_generation Waste Generation & Collection cluster_treatment Treatment & Final Disposal obtain_sds Obtain & Review SDS for G-60367 Hydrochloride don_ppe Don Appropriate PPE obtain_sds->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood waste_generation Generate G-60367 Waste (Unused chemical, contaminated labware, spill debris) fume_hood->waste_generation collect_waste Collect in Designated, Labeled, Compatible Waste Container waste_generation->collect_waste empty_container Handle Empty Original Container waste_generation->empty_container aqueous_check Is the waste a dilute aqueous solution? collect_waste->aqueous_check consult_ehs Consult & Obtain Approval from EHS for Neutralization aqueous_check->consult_ehs Yes final_collection Collect for Hazardous Waste Pickup aqueous_check->final_collection No / Solid Waste neutralize Neutralize with Weak Base to pH 6-8 consult_ehs->neutralize Approved consult_ehs->final_collection Not Approved neutralize->final_collection triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container

Disposal workflow for G-60367 hydrochloride.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.